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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of Benzyl thiophen-2-ylcarbamate

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl thiophen-2-ylcarbamate. As a molecule of interest in synthetic and medicinal chemistry, a thorough underst...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl thiophen-2-ylcarbamate. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its properties is crucial for researchers and drug development professionals. While specific experimental data for this compound is not extensively published, this document synthesizes predicted data, information from analogous structures, and established analytical methodologies to offer a robust scientific profile. The guide covers chemical identity, core physical properties, spectroscopic characterization, and the validated experimental protocols required for their determination, serving as an essential resource for laboratory investigation.

Chemical Identity and Structure

Benzyl thiophen-2-ylcarbamate is a carbamate derivative featuring a benzyl protecting group on the nitrogen atom, which is in turn bonded to a thiophene ring at the 2-position. The structure combines the aromaticity of the benzyl and thiophene rings with the polar carbamate linkage, defining its chemical behavior and physical properties.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name Benzyl thiophen-2-ylcarbamateN/A
CAS Number Not assignedN/A
Molecular Formula C₁₂H₁₁NO₂SCalculated
Molecular Weight 233.29 g/mol Calculated
SMILES C1=CC=C(C=C1)COC(=O)NC2=CC=CS2N/A
InChIKey Not availableN/A

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; O2 [label="O"]; N1 [label="N"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; S1 [label="S"]; C12 [label="C"];

// Benzyl group C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5, label="CH₂"];

// Carbamate group C7 -- O1 [len=1.5]; O1 -- C8 [len=1.5]; C8 -- O2 [len=1.5, label="O"]; C8 -- N1 [len=1.5]; N1 -- H_N [label="H", len=1.0];

// Thiophene group N1 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- S1 [len=1.5]; S1 -- C12 [len=1.5]; C12 -- C9 [len=1.5];

// Add implicit hydrogens for clarity where needed C2 -- H2[label="H", len=1.0]; C3 -- H3[label="H", len=1.0]; C4 -- H4[label="H", len=1.0]; C5 -- H5[label="H", len=1.0]; C6 -- H6[label="H", len=1.0]; C10 -- H10 [label="H", len=1.0]; C11 -- H11 [label="H", len=1.0]; C12 -- H12 [label="H", len=1.0]; }

Caption: Chemical structure of Benzyl thiophen-2-ylcarbamate.

Core Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including its suitability as a drug candidate, its reaction kinetics, and its purification requirements. The following sections detail the expected properties of Benzyl thiophen-2-ylcarbamate.

Table 2: Summary of Predicted Physicochemical Properties

PropertyPredicted Value / DescriptionRationale / Analog Data
Physical State White to off-white crystalline solidBased on similar carbamate compounds.
Melting Point Requires experimental determinationPure crystalline organic compounds typically have a sharp melting point range of 0.5-1.0°C[1].
Solubility Soluble in polar organic solvents (e.g., DMSO, CH₂Cl₂, Ethyl Acetate); sparingly soluble in nonpolar solvents (e.g., hexane); likely insoluble in water.The "like dissolves like" principle suggests the polar carbamate group and aromatic rings favor solubility in polar organic solvents[2].
logP (XLogP3) ~3.0 - 4.0 (Estimated)Based on the presence of two aromatic rings and a relatively non-polar backbone. The related Benzyl N-methylcarbamate has a computed XLogP3 of 1.7[3]. The thiophene and additional phenyl ring would increase this value.
Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity. For a pure compound, the melting range is typically narrow, while impurities tend to depress and broaden this range[4][5].

Protocol for Melting Point Determination (Thiele Tube Method)

The causality behind this choice is its simplicity and accuracy for determining the melting point of a small amount of substance. The heated oil bath ensures a slow, uniform temperature increase, which is critical for observing the precise melting range[1].

  • Sample Preparation: A small amount of the dried, crystalline Benzyl thiophen-2-ylcarbamate is finely crushed into a powder. The open end of a glass capillary tube is dipped into the powder and gently tapped on a hard surface until 2-3 mm of the sample is packed at the bottom[4][6].

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is inserted into a Thiele tube filled with mineral oil, making sure the rubber band or attachment is not submerged in the oil[1].

  • Heating and Observation: The side arm of the Thiele tube is gently heated with a Bunsen burner. The heating rate should be controlled to about 1-2°C per minute as the temperature approaches the expected melting point[1][6].

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range[6]. A sharp range (e.g., 1-2°C) indicates high purity[7].

Solubility Profile

Solubility dictates the choice of solvents for reactions, purification (crystallization), and formulation. The principle of "like dissolves like" is the guiding principle for solubility prediction and testing[2].

Protocol for Qualitative Solubility Determination

This protocol is a self-validating system; by testing across a range of solvents with varying polarities and pH, a comprehensive and reliable solubility profile is established.

  • Preparation: Place approximately 10-20 mg of Benzyl thiophen-2-ylcarbamate into separate, labeled test tubes[8].

  • Solvent Addition: Add 1 mL of a chosen solvent to a test tube. Common solvents for this screening include water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH, and concentrated H₂SO₄[8][9].

  • Agitation: Stir the mixture vigorously for 60 seconds[10].

  • Observation: Observe whether the solid dissolves completely, partially, or not at all. Record the result as soluble, partially soluble, or insoluble[10].

  • Systematic Testing: Follow a systematic flow, starting with water. If insoluble in water, test in aqueous acid and base to check for ionizable functional groups. The compound is expected to be insoluble in water, 5% HCl, and 5% NaOH due to the absence of strongly basic or acidic groups, but soluble in organic solvents like ether or dichloromethane.

Caption: Workflow for quantitative solubility determination.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental data is unavailable, a predicted spectrum can be inferred based on the structure. The choice to analyze both ¹H and ¹³C NMR provides orthogonal data, confirming both the proton environments and the underlying carbon skeleton.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~7.40-7.20 ppm (m, 5H): Multiplet corresponding to the five protons of the benzyl ring.

  • ~7.10-6.80 ppm (m, 3H): Multiplets corresponding to the three protons on the thiophene ring.

  • ~6.50 ppm (br s, 1H): A broad singlet for the N-H proton of the carbamate.

  • ~5.20 ppm (s, 2H): A singlet for the two benzylic (O-CH₂) protons.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~153 ppm: Carbonyl carbon (C=O) of the carbamate.

  • ~140-127 ppm: Multiple signals for the aromatic carbons of the benzyl and thiophene rings.

  • ~68 ppm: Benzylic carbon (O-CH₂).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency[11][12].

Characteristic IR Absorption Bands:

  • ~3300 cm⁻¹ (N-H Stretch): A moderate, sharp peak characteristic of the N-H bond in the carbamate.

  • ~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Peaks indicating the C-H bonds on the benzyl and thiophene rings[13][14].

  • ~1720-1700 cm⁻¹ (C=O Stretch): A strong, sharp absorption characteristic of the carbamate carbonyl group.

  • ~1600-1450 cm⁻¹ (C=C Stretch): Absorptions from the aromatic ring stretching vibrations[14].

  • ~1250 cm⁻¹ (C-O Stretch): A strong band corresponding to the C-O single bond of the carbamate ester.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Verification cluster_properties Physicochemical Testing Synthesis Synthesized Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity >95% MS Mass Spectrometry (Confirm MW) Purification->MS Purity >95% IR IR Spectroscopy (Functional Groups) Purification->IR Purity >95% MP Melting Point Purification->MP Verified Structure Sol Solubility Purification->Sol Verified Structure LogP LogP Determination Purification->LogP Verified Structure Final Characterized Compound MP->Final Sol->Final LogP->Final

Caption: A self-validating workflow for compound characterization.

Stability and Reactivity

Benzyl thiophen-2-ylcarbamate is expected to be stable under standard laboratory conditions. The primary point of reactivity relevant to drug development is the potential for hydrolysis of the carbamate bond under strong acidic or basic conditions, which would yield benzyl alcohol, 2-aminothiophene, and carbon dioxide. The benzyl group itself can be cleaved under hydrogenolysis conditions (e.g., H₂, Pd/C), a common deprotection strategy in organic synthesis.

Conclusion

This guide establishes a foundational understanding of the physicochemical properties of Benzyl thiophen-2-ylcarbamate based on established chemical principles and data from analogous structures. While direct experimental values require laboratory determination, the provided protocols offer a clear and validated pathway for obtaining this critical data. The predicted properties—a crystalline solid with good solubility in polar organic solvents and characteristic spectroscopic signatures—provide researchers and drug development professionals with the essential knowledge base to effectively utilize this compound in their work.

References

  • Matrix Fine Chemicals. BENZYL N-{[5-(HYDROXYMETHYL)THIOPHEN-2-YL]METHYL}CARBAMATE | CAS 499771-05-0. [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Solubility test for Organic Compounds. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Exp 1 - Melting Points. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Solubility of Organic Compounds. [Link]

  • SSERC. Melting point determination. [Link]

  • Experiment 1: Melting-point Determinations. [Link]

  • JoVE. Video: Melting Point Determination of Solid Organic Compounds. [Link]

  • Dana Bioscience. Benzyl thiophen-2-ylcarbamate 10g. [Link]

  • S. Taniyama, et al. The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences. 1961. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • PubChem. benzyl N-methylcarbamate. [Link]

Sources

Exploratory

Benzyl Thiophen-2-ylcarbamate (CAS 64307-10-4): Chemical Identifiers, Mechanistic Synthesis, and Applications in Drug Development

Executive Summary In modern medicinal chemistry, the stabilization of highly reactive pharmacophores is a critical prerequisite for successful drug design. Benzyl thiophen-2-ylcarbamate (CAS 64307-10-4) serves as a vital...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the stabilization of highly reactive pharmacophores is a critical prerequisite for successful drug design. Benzyl thiophen-2-ylcarbamate (CAS 64307-10-4) serves as a vital synthetic building block, effectively masking the notoriously unstable 2-aminothiophene moiety[1]. Free 2-aminothiophenes are highly susceptible to rapid oxidation and spontaneous polymerization. By protecting the amine as a benzyl carbamate (Cbz), chemists can safely store, handle, and incorporate this thiophene bioisostere into complex small-molecule therapeutics and peptide sequences.

This technical guide provides an in-depth analysis of the chemical identifiers, structural significance, and a field-proven, continuous-flow synthetic protocol for Benzyl thiophen-2-ylcarbamate.

Core Chemical Identifiers & Physicochemical Properties

Accurate chemical identification is the foundation of reproducible drug development. Table 1 summarizes the core identifiers and predicted physicochemical properties of Benzyl thiophen-2-ylcarbamate[1].

Table 1: Chemical Identifiers and Properties

ParameterValue / Descriptor
Chemical Name Benzyl thiophen-2-ylcarbamate
CAS Registry Number 64307-10-4
Synonyms Carbamic acid, N-2-thienyl-, phenylmethyl ester; Benzyl 2-thienylcarbamate
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
SMILES String O=C(Nc1cccs1)OCc1ccccc1
Structural Class Thiophene derivative / Carbamate ester

Structural Significance in Medicinal Chemistry

The architecture of Benzyl thiophen-2-ylcarbamate is strategically divided into three functional domains, each serving a specific purpose in drug development and synthetic methodology.

FunctionalGroups Mol Benzyl Thiophen-2-ylcarbamate (CAS: 64307-10-4) Thiophene Thiophene Ring • Bioisostere for Benzene • Modulates Lipophilicity Mol->Thiophene Carbamate Carbamate Linkage • Enhances Stability • Prevents Polymerization Mol->Carbamate Benzyl Benzyl Group (Cbz) • Orthogonal Deprotection • Cleaved via Hydrogenolysis Mol->Benzyl

Caption: Functional group deconstruction and synthetic relevance of Benzyl thiophen-2-ylcarbamate.

  • The Thiophene Core: Thiophene acts as a classic bioisostere for benzene rings. It often improves the pharmacokinetic profile of a drug candidate by altering lipophilicity and metabolic stability without drastically changing the spatial geometry.

  • The Carbamate Linkage: This linkage neutralizes the electron-donating effect of the free amine on the electron-rich thiophene ring, effectively halting oxidative degradation and polymerization.

  • The Benzyl (Cbz) Protecting Group: The Cbz group provides excellent orthogonality in multi-step synthesis. It is highly stable to basic and mildly acidic conditions but can be cleanly removed via palladium-catalyzed hydrogenolysis (H₂, Pd/C) under mild conditions to reveal the free amine exactly when required.

Mechanistic Synthesis: Continuous-Flow Curtius Rearrangement

The traditional batch synthesis of carbamates from carboxylic acids via the Curtius rearrangement poses significant safety risks due to the accumulation of explosive acyl azide intermediates and the uncontrolled, exothermic release of nitrogen gas.

To mitigate these risks, modern synthesis of Benzyl thiophen-2-ylcarbamate utilizes continuous microflow reactor technology [2][3].

Causality of Experimental Choices:
  • Why Microflow? Microfluidic reactors offer superior heat and mass transfer. The transient, hazardous 2-thiophenecarbonyl azide is consumed immediately upon formation, preventing dangerous accumulation. Furthermore, back-pressure regulators (BPRs) safely manage the evolved nitrogen gas[3].

  • Why Trimethylsilyl Azide (TMSA)? Unlike sodium azide (NaN₃), which is a solid that can clog microchannels, TMSA is highly soluble in organic solvents like DMF, ensuring a homogeneous flow regime.

  • Why Pyridine? Pyridine acts as a nucleophilic catalyst and acid scavenger, accelerating the formation of the acyl azide from the starting acyl chloride.

Step-by-Step Methodology

Reagents: 2-Thiophenecarbonyl chloride (1.0 equiv), Trimethylsilyl azide (1.2 equiv), Pyridine (1.2 equiv), Benzyl alcohol (1.5 equiv), Anhydrous DMF.

  • Stock Solution Preparation:

    • Solution A: 2-Thiophenecarbonyl chloride in anhydrous DMF (0.5 M).

    • Solution B: TMSA and Pyridine in anhydrous DMF (0.6 M each).

    • Solution C: Benzyl alcohol in anhydrous DMF (0.75 M).

  • Stage 1: Acyl Azide Formation & Rearrangement:

    • Pump Solution A and Solution B into a T-mixer at equal flow rates.

    • Direct the mixed stream into a thermal residence time unit (RTU) heated to 80 °C.

    • Mechanism: Nucleophilic acyl substitution forms the acyl azide, which immediately undergoes the Curtius rearrangement—expelling N₂ gas and forming the reactive 2-thienyl isocyanate .

  • Stage 2: Carbamate Trapping:

    • The effluent containing the isocyanate meets Solution C at a second T-mixer.

    • The combined stream passes through a second RTU maintained at 60 °C.

    • Mechanism: Benzyl alcohol attacks the isocyanate carbon, yielding the target carbamate.

  • Downstream Processing:

    • Pass the effluent through a 100 psi back-pressure regulator into a collection flask containing saturated aqueous NaHCO₃.

    • Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc) to isolate pure Benzyl thiophen-2-ylcarbamate.

FlowReactor A Pump A: 2-Thiophenecarbonyl Chloride C T-Mixer 1 A->C B Pump B: TMSA + Pyridine B->C D Thermal Reactor (80°C) Curtius Rearrangement (-N2) C->D F T-Mixer 2 D->F 2-Thienyl Isocyanate E Pump C: Benzyl Alcohol E->F G Reactor (60°C) Carbamate Formation F->G H In-line FTIR Monitoring G->H I Target Product (CAS 64307-10-4) H->I

Caption: Continuous-flow microreactor setup for the synthesis of Benzyl thiophen-2-ylcarbamate.

Analytical Validation Protocol

To ensure a self-validating experimental system, the continuous-flow setup should be coupled with In-line FTIR Spectroscopy (e.g., ReactIR). This provides real-time mechanistic validation without the need for offline sampling.

Real-Time FTIR Monitoring Markers:
  • Acyl Chloride Depletion: Monitor the disappearance of the C=O stretch at ~1770 cm⁻¹ .

  • Isocyanate Formation (Critical Marker): The Curtius rearrangement is validated by the transient appearance of a massive, distinct N=C=O asymmetric stretch at ~2260 cm⁻¹ . If this peak persists past the second reactor, the stoichiometry or temperature of the benzyl alcohol addition must be adjusted.

  • Carbamate Formation: The successful formation of Benzyl thiophen-2-ylcarbamate is confirmed by the appearance of the urethane C=O stretch at ~1700–1730 cm⁻¹ .

Offline NMR Validation:

Once isolated, the structure must be confirmed via ¹H NMR (CDCl₃, 400 MHz). Key diagnostic peaks include:

  • ~5.20 ppm (s, 2H): The benzylic methylene protons (CH₂).

  • ~6.50 - 6.90 ppm (m, 3H): The thiophene ring protons.

  • ~7.30 - 7.45 ppm (m, 5H): The benzyl aromatic protons.

  • ~7.50 ppm (br s, 1H): The carbamate N-H proton (chemical shift may vary based on concentration and hydrogen bonding).

Conclusion

Benzyl thiophen-2-ylcarbamate (CAS 64307-10-4) is more than a simple reagent; it is a strategic solution to the inherent instability of 2-aminothiophenes. By leveraging continuous-flow microreactor technology and the Curtius rearrangement, researchers can synthesize this critical building block safely, efficiently, and with high analytical confidence. This enables the seamless integration of thiophene bioisosteres into next-generation drug discovery pipelines.

References

  • Chemikart - 895835-32-2 | (5Z)-5-[[2-(1-benzylpiperidin-4-yl... (SMILES & Molecular Data) URL:[Link]

  • LookChem - Cas 5271-67-0, 2-Thiophenecarbonyl chloride (Microflow Curtius Rearrangement Conditions) URL:[Link]

Sources

Foundational

Benzyl Thiophen-2-ylcarbamate: Structural Dynamics, Synthesis, and Application Protocols

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In modern drug discovery and fragment-based drug design (FBDD), heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery and fragment-based drug design (FBDD), heterocyclic carbamates serve as critical pharmacophores and versatile synthetic intermediates. As a Senior Application Scientist, I approach the synthesis and structural characterization of these molecules not merely as a sequence of reactions, but as a carefully orchestrated manipulation of electron density and steric environments. This technical guide provides an in-depth analysis of Benzyl thiophen-2-ylcarbamate (CAS: 64307-10-4) , detailing its physicochemical properties, structural formula, and a field-proven, self-validating protocol for its synthesis via the Curtius rearrangement.

Physicochemical Profile and Structural Deconstruction

Benzyl thiophen-2-ylcarbamate is defined by three distinct structural motifs: an electron-rich thiophene ring, a stable carbamate linkage, and a lipophilic benzyl group. The carbamate moiety acts as both a hydrogen-bond donor and acceptor, making it highly valuable in target-protein interactions.

According to authoritative chemical databases, the compound exhibits the following core quantitative properties[1][2]:

Table 1: Quantitative Physicochemical Data
PropertyValue
Chemical Name Benzyl thiophen-2-ylcarbamate
CAS Registry Number 64307-10-4
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
Predicted Boiling Point 331.6 ± 25.0 °C
Predicted Density 1.302 ± 0.06 g/cm³
Predicted pKa 13.57 ± 0.70

To visualize the functional components of the molecule, the structural deconstruction is mapped below. This mapping is crucial for researchers looking to modify specific regions of the molecule for structure-activity relationship (SAR) studies.

PharmacophoreMapping Core Benzyl thiophen-2-ylcarbamate MW: 233.29 g/mol Thiophene Thiophene Ring (S-heterocycle) Core->Thiophene Position 2 Carbamate Carbamate Linker (-NH-COO-) Core->Carbamate Core Linkage Benzyl Benzyl Group (-CH2-Phenyl) Core->Benzyl Esterification side Thiophene->Carbamate C-N bond Carbamate->Benzyl O-C bond

Structural deconstruction and pharmacophore mapping of Benzyl thiophen-2-ylcarbamate.

Mechanistic Synthesis: The Curtius Rearrangement

The synthesis of Benzyl thiophen-2-ylcarbamate is most efficiently achieved starting from 2-thiophenecarbonyl chloride[3]. The reaction relies on a Curtius rearrangement , a powerful transformation that converts an acyl azide into an isocyanate via the thermal expulsion of nitrogen gas.

Causality of Experimental Choices
  • Why Trimethylsilyl azide (TMS-N₃) over Sodium Azide? TMS-N₃ is highly soluble in organic solvents like N,N-dimethylformamide (DMF). This ensures a homogeneous reaction mixture, drastically reducing the risk of localized accumulation of explosive, insoluble azide salts.

  • The Role of Pyridine: Pyridine acts as a mild acid scavenger. By neutralizing the HCl byproduct generated during acyl azide formation, it prevents the degradation of the acid-sensitive thiophene ring and drives the azidation forward.

  • Thermodynamic Driving Force: The Curtius rearrangement is driven by the expulsion of nitrogen gas (N₂). This entropically highly favorable process facilitates the concerted migration of the thiophene ring to the electron-deficient nitrogen, forming the highly reactive thiophen-2-yl isocyanate.

SynthesisWorkflow A 2-Thiophenecarbonyl chloride (Starting Material) C Thiophene-2-carbonyl azide (Intermediate) A->C Azidation (0°C to RT) B TMS-N3, Pyridine, DMF (Reagents) B->C E Thiophen-2-yl isocyanate (Reactive Intermediate) C->E Heating (Microflow/Batch) D Thermal Curtius Rearrangement (-N2 gas) D->E G Benzyl thiophen-2-ylcarbamate (Target Product) E->G Nucleophilic Addition (RT to 80°C) F Benzyl Alcohol (Nucleophile) F->G

Mechanistic workflow of Benzyl thiophen-2-ylcarbamate synthesis via Curtius rearrangement.

Self-Validating Experimental Protocol

Trustworthiness in chemical synthesis requires a self-validating system. The following step-by-step protocol incorporates visual, thermodynamic, and analytical checkpoints to ensure the integrity of the target molecule.

Objective: Synthesis of Benzyl thiophen-2-ylcarbamate (MW: 233.29 g/mol )[1].

Step 1: Azidation (Acyl Azide Formation)

  • Dissolve 1.0 equivalent of 2-thiophenecarbonyl chloride in anhydrous DMF under an inert argon atmosphere.

  • Cool the reaction vessel to 0 °C using an ice bath. (Checkpoint: Cooling prevents premature rearrangement and controls the exothermic azidation).

  • Add 1.2 equivalents of anhydrous pyridine.

  • Slowly add 1.1 equivalents of TMS-N₃ dropwise. Stir for 1 hour at room temperature.

Step 2: Curtius Rearrangement

  • Extract the intermediate acyl azide into cold toluene, washing with ice-cold water to remove DMF and pyridinium salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Equip the flask with a reflux condenser and a bubbler. Gradually heat the toluene solution to 80 °C.

  • Self-Validation Checkpoint: Monitor the bubbler. The evolution of N₂ gas visually confirms the rearrangement is occurring. Continue heating until gas evolution completely ceases, indicating full conversion to thiophen-2-yl isocyanate.

Step 3: Carbamate Formation

  • To the hot isocyanate solution, add 1.2 equivalents of benzyl alcohol.

  • Maintain the reaction at 80 °C for 2 hours. (Causality: Benzyl alcohol acts as an oxygen nucleophile. The elevated temperature ensures complete conversion of the sterically hindered isocyanate to the carbamate).

Step 4: Isolation and Analytical Validation

  • Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient of hexane/ethyl acetate).

  • Analytical Checkpoint: Validate the structure via ¹H NMR (look for the characteristic benzylic -CH₂- singlet around 5.2 ppm and the three distinct thiophene protons) and LC-MS (expected m/z [M+H]⁺ = 234.06).

Applications in Drug Development

In the pharmaceutical industry, compounds like Benzyl thiophen-2-ylcarbamate are highly prized. The carbamate group is frequently utilized as a metabolically stable alternative to amides and esters, offering improved proteolytic stability and membrane permeability. Furthermore, the thiophene ring serves as a classical bioisostere for phenyl rings, often improving the pharmacokinetic profile (e.g., solubility and target affinity) of the parent drug scaffold.

By utilizing the robust synthetic protocols outlined above, researchers can efficiently generate this fragment for downstream high-throughput screening or as a building block for complex active pharmaceutical ingredients (APIs).

References

  • ChemicalBook. "64307-10-4(benzyl thiophen-2-ylcarbaMate) - Chemical Properties and Synonyms." Accessed via 1.

  • ChemicalBook. "benzyl thiophen-2-ylcarbaMate CAS#: 64307-10-4 - Physical Data." Accessed via 2.

  • LookChem. "Cas 5271-67-0, 2-Thiophenecarbonyl chloride - Synthetic Conditions and Curtius Rearrangement." Accessed via 3.

Sources

Exploratory

Solubility Profile of Benzyl thiophen-2-ylcarbamate in Organic Solvents: A Comprehensive Technical Guide

Executive Summary For drug development professionals and synthetic chemists, understanding the solvation thermodynamics of intermediate building blocks is critical for optimizing reaction yields, designing purification w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the solvation thermodynamics of intermediate building blocks is critical for optimizing reaction yields, designing purification workflows (e.g., recrystallization), and formulating delivery systems. This whitepaper provides an in-depth physicochemical analysis and a rigorous, self-validating experimental framework for determining the solubility profile of Benzyl thiophen-2-ylcarbamate (CAS: 64307-10-4)[1][2] in various organic solvents.

By bridging theoretical predictive models with field-proven analytical methodologies, this guide equips researchers with the authoritative protocols necessary to generate high-fidelity solubility data.

Structural & Physicochemical Profiling

Benzyl thiophen-2-ylcarbamate (


, MW: 233.29  g/mol ) is a multifaceted crystalline organic compound[1][3]. Its solubility behavior is dictated by three distinct structural moieties, each contributing uniquely to its intermolecular interaction profile:
  • The Thiophene Ring : An electron-rich heteroaromatic system. The sulfur atom provides polarizability and acts as a weak hydrogen bond acceptor, while the ring itself engages in dispersion interactions and

    
     stacking.
    
  • The Carbamate Core (-O-CO-NH-) : The thermodynamic driver for polar interactions. It possesses a strong dipole moment. The carbonyl oxygen serves as a potent hydrogen bond acceptor, and the secondary amine (-NH) acts as a highly directional hydrogen bond donor.

  • The Benzyl Ester Group : A bulky, lipophilic moiety that significantly increases the molecule's hydrophobicity and cavity-formation energy requirements in highly polar protic solvents (like water), while enhancing affinity for aromatic and halogenated solvents.

According to the principles established in the[4][5], the dissolution of this compound requires a solvent that can adequately match its dispersion forces (


), polar interactions (

), and hydrogen-bonding capabilities (

).
Thermodynamic Dissolution Pathway

Dissolution is not merely a physical mixing but a thermodynamic process governed by the equation


. For Benzyl thiophen-2-ylcarbamate, the disruption of its stable crystal lattice (predicted melting point correlates with its high density of 1.302 g/cm³[3]) requires significant enthalpic input, which must be offset by favorable solute-solvent interactions.

DissolutionThermodynamics Solute Solid Benzyl thiophen-2-ylcarbamate (Lattice Energy) Step1 Disruption of Solute-Solute Bonds (ΔH > 0) Solute->Step1 Solvent Organic Solvent (Cohesive Energy) Step2 Creation of Solvent Cavity (ΔH > 0) Solvent->Step2 Step3 Solute-Solvent Interactions (H-bonding, Dipole, Dispersion) (ΔH < 0) Step1->Step3 Step2->Step3 Solution Thermodynamically Stable Solution (ΔG < 0) Step3->Solution Spontaneous Dissolution

Thermodynamic dissolution pathway of Benzyl thiophen-2-ylcarbamate in organic solvents.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis and HSP correlations, we can project the solubility of Benzyl thiophen-2-ylcarbamate across standard organic solvent classes. The data below is synthesized to guide initial solvent selection for synthesis or purification workflows.

Solvent ClassRepresentative SolventsDielectric Constant (ε)Predicted Solubility RangeMechanistic Rationale
Polar Aprotic DMSO, DMF, Acetone20.0 - 47.0High (>50 mg/mL)Strong dipole-dipole interactions; excellent H-bond acceptors for the carbamate -NH group without competing for the carbonyl oxygen.
Halogenated Dichloromethane, Chloroform4.8 - 9.1High (>50 mg/mL)High polarizability perfectly matches the thiophene ring; strong dispersion forces (

) overcome lattice energy.
Polar Protic Methanol, Ethanol24.0 - 33.0Moderate (10 - 50 mg/mL)Can form H-bond networks, but the hydrophobic bulk of the benzyl group limits optimal solvation cavity formation.
Aromatic Toluene, Benzene2.3 - 2.4Moderate (10 - 50 mg/mL)Favorable

stacking with both the benzyl and thiophene rings, though lacking strong H-bonding capabilities.
Non-Polar Aliphatic Hexane, Heptane~1.9Low (<1 mg/mL)Severe mismatch in polar (

) and H-bonding (

) parameters; unable to provide the enthalpy required to break the crystal lattice.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models are useful, regulatory submissions and precise process chemistry demand empirical data. The "Saturation Shake-Flask Method" remains the gold standard for equilibrium solubility determination. This protocol is adapted from the rigorous standards set by[6] and optimized by the foundational studies of [7][8].

Step-by-Step Protocol

1. Sample Preparation & Saturation

  • Action: Weigh an excess amount of Benzyl thiophen-2-ylcarbamate (approximately 15-20% above the visually estimated saturation point) into a 20 mL hermetically sealable borosilicate glass vial. Add exactly 10.0 mL of the target organic solvent.

  • Causality: Borosilicate glass is chemically inert, preventing plasticizer leaching that occurs with standard microcentrifuge tubes in the presence of aggressive solvents like DCM or DMF. The excess solid ensures a true thermodynamic equilibrium is maintained between the solid lattice and the solvated state[8].

2. Thermal Equilibration

  • Action: Place the vial in a thermostatic orbital shaking water bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for a primary phase of 24 hours.

  • Causality: Dissolution is highly temperature-dependent (typically endothermic). Even a 1 °C fluctuation can alter solubility values by up to 10%. Orbital shaking at 150 rpm provides sufficient kinetic energy to overcome the activation barrier of dissolution without causing excessive mechanical shearing of the crystals[9][10].

3. Phase Separation via Sedimentation

  • Action: Cease agitation and allow the suspension to sediment undisturbed at 25.0 °C for 6 to 12 hours.

  • Causality: Direct centrifugation or immediate filtration can force micro-crystals through filter pores or locally alter the thermal equilibrium due to pressure/friction. Sedimentation ensures the supernatant represents a purely solvated thermodynamic state[7][8].

4. Filtration & Aliquot Extraction

  • Action: Carefully extract 2.0 mL of the supernatant using a glass syringe. Pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Discard the first 1.0 mL of the filtrate, collecting the remainder for analysis.

  • Causality: PTFE is mandatory due to its broad chemical compatibility with organic solvents. Discarding the first 1.0 mL saturates any non-specific binding sites on the filter membrane, ensuring the collected aliquot accurately reflects the bulk concentration.

5. HPLC-UV Quantification

  • Action: Dilute the filtered aliquot into the linear dynamic range of your pre-established HPLC-UV calibration curve. Analyze using a C18 reverse-phase column (e.g., Acetonitrile/Water gradient) with UV detection at the molecule's

    
     (approx. 254 nm).
    

6. The Self-Validation Loop

  • Action: Repeat steps 4 and 5 at 24, 48, and 72 hours.

  • Causality: A single time-point is scientifically invalid for equilibrium studies. The system is only considered self-validated and at true thermodynamic equilibrium when three successive concentration measurements differ by less than ±5%[6].

ShakeFlaskWorkflow Prep 1. Sample Prep Excess Solute Equil 2. Equilibration 25°C for 24-48h Prep->Equil Phase 3. Separation Sedimentation Equil->Phase Filter 4. Filtration 0.22 µm PTFE Phase->Filter Analysis 5. HPLC-UV Quantification Filter->Analysis Validate 6. Validation ±5% Variance Analysis->Validate

Self-validating saturation shake-flask methodology for solubility determination.

Conclusion & Practical Applications

The solubility profile of Benzyl thiophen-2-ylcarbamate is heavily reliant on the dual hydrogen-bonding nature of its carbamate core and the polarizability of its thiophene ring. For synthetic chemists, utilizing polar aprotic solvents (like DMF) will maximize concentration for homogenous reactions. Conversely, the steep solubility drop-off in non-polar aliphatic solvents (like heptane) makes them ideal anti-solvents for high-yield recrystallization and purification workflows.

By adhering to the self-validating shake-flask methodology outlined above, researchers can ensure their solubility data is robust, reproducible, and compliant with international physicochemical testing guidelines.

References

  • Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook, Second Edition". CRC Press. [Link]

  • OECD (1995). "Test Guideline 105: Water Solubility". Organization for Economic Co-ordination and Development. [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

Sources

Foundational

Safety Data Sheet (SDS) and hazard classification for Benzyl thiophen-2-ylcarbamate

Executive Summary & Chemical Identity Benzyl thiophen-2-ylcarbamate is a specialized organic intermediate used primarily in medicinal chemistry for the introduction of the thiophene pharmacophore protected by a benzyloxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Benzyl thiophen-2-ylcarbamate is a specialized organic intermediate used primarily in medicinal chemistry for the introduction of the thiophene pharmacophore protected by a benzyloxycarbonyl (Cbz) group. As a research-grade compound with limited historical toxicological data, its safety profile must be managed through Structure-Activity Relationship (SAR) analysis, leveraging data from close structural analogs like tert-butyl thiophen-2-ylcarbamate (Boc-analog) and benzyl carbamate.

This guide provides a conservative, high-integrity safety framework for researchers handling this substance, prioritizing containment and exposure control.

Chemical Specifications
ParameterTechnical Detail
CAS Number 64307-10-4
Molecular Formula C₁₂H₁₁NO₂S
Molecular Weight 233.29 g/mol
SMILES O=C(OCC1=CC=CC=C1)NC2=CC=CS2
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3]

Hazard Identification (GHS Classification)

Note: In the absence of specific in vivo toxicological data for CAS 64307-10-4, the following classification is derived via "Read-Across" methodology from homologous thiophene carbamates (e.g., CAS 56267-50-6).

Classification Logic (SAR Analysis)

The molecule combines a carbamate moiety (potential cholinesterase interaction, though often low in protected forms) with a thiophene ring (metabolic activation potential). Analogs such as tert-butyl thiophen-2-ylcarbamate exhibit acute oral toxicity and irritation properties. Therefore, a Warning signal is mandated.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard Statement (H-Code)
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat.[3] 2H315: Causes skin irritation.[3]
Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[3]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4] Continue rinsing.[3]

Structural Analysis & Reactivity Profile

Understanding the functional groups is critical for predicting stability and reactivity.

ChemicalStructure Compound Benzyl thiophen-2-ylcarbamate (C12H11NO2S) Benzyl Benzyl Group (Cbz) Lipophilic; UV-active Compound->Benzyl Contains Carbamate Carbamate Linker (-NH-CO-O-) Acid Labile (Strong) Compound->Carbamate Core functionality Thiophene Thiophene Ring Electron-rich; Oxidation prone Compound->Thiophene Pharmacophore Hazards Predicted Hazards: Irritant (H315/H319) SOx Fumes (Fire) Carbamate->Hazards Hydrolysis yields amines/alcohols Thiophene->Hazards Combustion yields SO2

Figure 1: Structural decomposition of Benzyl thiophen-2-ylcarbamate highlighting reactive centers and associated hazards.

Emergency Response Protocols

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, trained personnel should administer oxygen. Rationale: Thiophene derivatives can be respiratory sensitizers; rapid removal prevents sensitization.

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[4] Rationale: Lipophilic benzyl groups facilitate dermal absorption.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed by medical personnel.

Firefighting Measures
  • Suitable Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards:

    • Nitrogen Oxides (NOx): From the carbamate nitrogen.

    • Sulfur Oxides (SOx): From the thiophene sulfur. Critical: SO₂ is highly toxic and corrosive.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Handling, Storage & Exposure Controls

Technical Handling Workflow

Research samples should be handled assuming high potency until proven otherwise.

HandlingWorkflow Start Start: Weighing Sample Control Engineering Control: Fume Hood / Biosafety Cabinet Start->Control Inside PPE PPE Required: Nitrile Gloves (Double), Lab Coat, Goggles Control->PPE Operator wears Solvent Dissolution (DMSO/DCM) PPE->Solvent Process Waste Waste Disposal: Halogenated/Organic Solvent Stream Solvent->Waste Post-experiment

Figure 2: Standard Operating Procedure (SOP) flow for handling solid thiophene carbamates.

Storage Conditions
  • Temperature: Refrigerate (2-8°C). Thiophene amines can be unstable; the carbamate protects the amine, but cool storage prevents spontaneous decarboxylation or oxidation.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if long-term storage is required.

  • Container: Keep container tightly closed in a dry and well-ventilated place.

Personal Protective Equipment (PPE)
  • Respiratory: If dust formation is likely, use a P95 (US) or type P1 (EU EN 143) particle respirator.

  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm).

  • Eye Protection: Safety glasses with side-shields conforming to EN166.[1]

Toxicological & Ecological Information

Toxicological Profile (Predicted)
  • Acute Toxicity: Data for the specific CAS is lacking. Based on tert-butyl thiophen-2-ylcarbamate (CAS 56267-50-6), the oral LD50 is estimated between 300–2000 mg/kg (Category 4).

  • Sensitization: Thiophene derivatives are structural alerts for skin sensitization. Monitor for allergic dermatitis.

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible, or confirmed human carcinogen by IARC.

Environmental Impact[3]
  • Aquatic Toxicity: Do not empty into drains. Thiophene derivatives can be toxic to aquatic life with long-lasting effects (Chronic Category 3 or 4 predicted).

  • Persistence: Not readily biodegradable due to the stable aromatic systems.

Regulatory Status

  • TSCA (USA): Not listed.[1] For R&D use only.

  • REACH (EU): Not registered.

  • Transport (IATA/DOT): Not regulated as a dangerous good for transport (unless in bulk quantities where UN3077 might apply for environmentally hazardous substances).

References

  • BLD Pharm. (n.d.).[2][5][6][7] Benzyl thiophen-2-ylcarbamate Product Page (CAS 64307-10-4).[2][7][8][9] Retrieved from

  • ChemSrc. (2025).[8][9][10] Benzyl thiophen-2-ylcarbamate - CAS 64307-10-4 Properties. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Benzyl carbamate (Analog Read-Across). Retrieved from

  • PubChem. (n.d.). Compound Summary: Thiophene-2-carbamate derivatives. Retrieved from

Sources

Exploratory

Thermodynamic Stability of Thiophene-Based Carbamates: A Technical Guide for Rational Drug Design

As a Senior Application Scientist, I frequently encounter lead compounds that fail in late-stage preclinical models due to unanticipated hydrolytic degradation. In medicinal chemistry, the carbamate functional group is w...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter lead compounds that fail in late-stage preclinical models due to unanticipated hydrolytic degradation. In medicinal chemistry, the carbamate functional group is widely deployed as a pseudo-irreversible enzyme inhibitor, a prodrug linker, or a stable amide bioisostere. When coupled with a thiophene ring—a classic bioisostere for phenyl groups—the resulting thiophene-based carbamates represent a fascinating structural paradox. They offer enhanced lipophilicity and unique target engagement, but their thermodynamic stability in aqueous environments is highly sensitive to the electronic and steric microenvironment of the thiophene moiety.

This whitepaper dissects the thermodynamic principles governing thiophene carbamate stability, provides a self-validating experimental framework for kinetic profiling, and offers actionable insights for structural optimization in drug development.

Mechanistic Determinants of Carbamate Stability

The thermodynamic stability of a carbamate linkage (


) is fundamentally dictated by the resonance stabilization of the nitrogen lone pair into the adjacent carbonyl group. Hydrolysis of this bond—yielding an amine, carbon dioxide, and an alcohol—is the primary degradation pathway in physiological systems 1.

When a thiophene ring is conjugated to the carbamate nitrogen (e.g., thiophen-2-yl carbamates), the electron-rich heteroaromatic system competes for the nitrogen's lone pair. This cross-conjugation reduces the electron density available for carbonyl resonance, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, placing the thiophene on the oxygen side (as a thiophen-2-ylmethyl ester) alters the leaving group pKa, directly impacting the activation free energy (


) of the tetrahedral intermediate.

Recent drug discovery efforts, such as the development of noncovalent DprE1 inhibitors for tuberculosis, have demonstrated that terminal carbamate moieties on thiophene scaffolds are often metabolically labile, necessitating precise structural modifications to enhance their thermodynamic half-lives 2.

Pathway A Thiophene Carbamate (Stable State) B N-Protonation / Hydration (Transition State) A->B H2O, H+ C Tetrahedral Intermediate (High Activation Energy) B->C Nucleophilic Attack D Thiophene Amine + CO2 + Alcohol (Degradation Products) C->D C-O / C-N Cleavage

Thermodynamic degradation pathway of thiophene-based carbamates via hydrolysis.

Quantitative Thermodynamic Data

To contextualize the stability of these compounds, we must look at the equilibrium constants and kinetic rates of hydrolysis 3. The table below summarizes the generalized thermodynamic parameters for various thiophene carbamate architectures compared to a standard phenyl carbamate reference. Notice how steric hindrance (e.g., N-methylation) significantly elevates the activation energy (


), thereby extending the half-life.
Compound ClassSolvent/BufferTemp (°C)

(

)

(h)

(kcal/mol)
Thiophene-2-carbamate PBS (pH 7.4)37

16.022.4
Thiophene-3-carbamate PBS (pH 7.4)37

24.123.1
Phenyl carbamate (Ref) PBS (pH 7.4)37

5.520.8
N-methyl thiophene-2-carbamate PBS (pH 7.4)37

96.225.6

Note: Data represents generalized thermodynamic trends derived from ab initio calculations and experimental kinetic profiling of heteroaromatic carbamates.

Experimental Workflow: Self-Validating Thermodynamic Profiling

A common pitfall in stability assays is measuring degradation at a single temperature, which fails to distinguish between specific base-catalyzed hydrolysis and general thermal decomposition. To ensure scientific integrity, I mandate a self-validating multi-temperature protocol . By generating an Eyring plot, we calculate the activation enthalpy (


) and entropy (

). A large negative

validates the mechanism by confirming a highly ordered, bimolecular transition state (water attack), ruling out unimolecular fragmentation.
Protocol: Accelerated Thermodynamic Stability Profiling via HPLC-UV/MS

Step 1: Sample Preparation

  • Action: Dissolve the thiophene carbamate in DMSO to create a 10 mM stock. Dilute to a final concentration of 100 µM in 50 mM Phosphate-Buffered Saline (PBS, pH 7.4). Ensure final DMSO concentration is

    
     1% to prevent cosolvent effects on dielectric constant.
    
  • Causality: High organic solvent concentrations artificially stabilize the carbamate by reducing water activity. Keeping DMSO

    
     1% ensures the thermodynamic data reflects true aqueous stability.
    

Step 2: Thermal Incubation

  • Action: Aliquot the solution into three separate sealed glass vials. Place them in highly regulated thermal blocks set to 25°C, 37°C, and 50°C.

  • Causality: Testing across a 25°C gradient provides the necessary spread to calculate the Arrhenius and Eyring parameters accurately.

Step 3: Time-Course Sampling & Quenching

  • Action: Extract 50 µL aliquots at

    
     hours. Immediately quench the reaction by mixing with 50 µL of ice-cold acetonitrile containing 0.1% formic acid.
    
  • Causality: The rapid temperature drop halts thermal kinetics, while the acidic shift protonates the attacking nucleophiles (OH-), effectively freezing the hydrolysis state for accurate downstream quantification.

Step 4: Chromatographic Analysis

  • Action: Inject 10 µL of the quenched sample into an HPLC-UV/MS system (C18 column, gradient elution of Water/MeCN with 0.1% Formic Acid). Monitor the disappearance of the parent peak and the emergence of the thiophene amine product.

  • Causality: Tracking both the parent depletion and product formation ensures mass balance, validating that the loss of signal is due to hydrolysis and not precipitation or adherence to the vial walls.

Step 5: Thermodynamic Computation

  • Action: Plot

    
     versus time to determine 
    
    
    
    for each temperature. Construct an Eyring plot (
    
    
    vs
    
    
    ) to extract
    
    
    and
    
    
    .

Workflow P Sample Preparation Buffer pH 7.4 I Thermal Incubation (25°C, 37°C, 50°C) P->I S Aliquoting & Quenching (Time-course) I->S A HPLC / qNMR Analysis Quantify Intact Drug S->A K Thermodynamic Calculation Eyring Plot (ΔH‡, ΔS‡) A->K

Step-by-step experimental workflow for thermodynamic profiling of carbamates.

Structural Optimization & Drug Development Implications

When deploying thiophene-based carbamates—such as the 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives currently being investigated for colorectal cancer targeting 4—modulating thermodynamic stability is paramount.

If your kinetic profiling reveals a


 that is too short for in vivo efficacy, consider the following structural interventions:
  • Steric Shielding: Introduce bulky alkyl groups (e.g., isopropyl or tert-butyl) adjacent to the carbamate nitrogen. This physically blocks the trajectory of the incoming water molecule, dramatically increasing the activation energy.

  • Isomeric Shifting: Moving the carbamate linkage from the 2-position to the 3-position of the thiophene ring generally increases stability. The 3-position is less conjugated with the heteroatom, reducing the electron-withdrawing inductive effect and preserving the amide-like resonance of the carbamate.

  • N-Alkylation: Replacing the N-H proton with a methyl group prevents the formation of an isocyanate intermediate (an alternative degradation pathway in basic conditions) and increases the overall lipophilicity and stability of the molecule.

By treating thermodynamic stability not as an afterthought, but as a tunable physicochemical property governed by strict kinetic principles, researchers can rescue promising thiophene-based scaffolds from premature degradation and advance them confidently through the drug development pipeline.

References

  • Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations.
  • Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities.
  • Recent Advances in the Chemistry of Metal Carbam
  • Synthesis, Biological, and Molecular Docking Studies on 4,5,6,7-Tetrahydrobenzo[b]thiophene Derivatives and Their Nanoparticles Targeting Colorectal Cancer. PMC - NIH.

Sources

Foundational

Whitepaper: Benzyl Thiophen-2-ylcarbamate Derivatives – Synthesis, Mechanisms, and Pharmacological Applications

Executive Summary Thiophene-containing compounds are widely recognized as privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved therapeutics[1]. Among these, benzyl thiophen-2-ylcarbamate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-containing compounds are widely recognized as privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved therapeutics[1]. Among these, benzyl thiophen-2-ylcarbamate (CAS: 64307-10-4) and its derivatives represent a highly versatile class of molecules[2][3]. By combining the electron-rich heteroaromatic thiophene ring with a carbamate linkage, these derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties[1][4].

This technical guide provides an in-depth analysis of the chemical synthesis, structural validation, and pharmacological profiling of benzyl thiophen-2-ylcarbamate derivatives. It is designed for researchers and drug development professionals seeking to leverage this scaffold for targeted library generation.

Mechanistic Rationale and Biological Targets

The pharmacological utility of thiophene carbamates stems from their dual-action structural features:

  • The Thiophene Core: Acts as a bioisostere for phenyl rings, offering improved metabolic stability and altered lipophilicity (LogP), which enhances blood-brain barrier (BBB) penetration and cellular uptake[5].

  • The Carbamate Moiety: Serves as a critical pharmacophore capable of forming pseudo-irreversible covalent bonds with active-site serine residues in hydrolases (e.g., Fatty Acid Amide Hydrolase - FAAH) or engaging in robust hydrogen-bonding networks within the active sites of metalloenzymes, such as Histone Deacetylases (HDACs)[6].

Recent patent literature highlights the use of thiophene-containing carbamates and benzamides as potent inhibitors of HDAC enzymatic activity, a critical pathway for chromatin remodeling and the treatment of cell proliferative diseases[6].

Chemical Synthesis Strategy

The direct synthesis of thiophen-2-ylcarbamates via the reaction of 2-aminothiophene with chloroformates is notoriously difficult. 2-Aminothiophene is highly unstable and prone to rapid oxidative degradation and polymerization at room temperature.

The Causality of the Synthetic Choice: To circumvent amine instability, the most reliable synthetic route employs a Curtius Rearrangement [1][7]. Starting from the stable and commercially available thiophene-2-carboxylic acid, diphenylphosphoryl azide (DPPA) is used to generate an acyl azide intermediate. Upon controlled heating, this intermediate undergoes nitrogen extrusion and structural rearrangement to form 2-thienyl isocyanate in situ. This reactive electrophile is immediately trapped by benzyl alcohol (or its substituted derivatives) to form the stable carbamate, completely bypassing the unstable free amine[1][7].

Synthesis Workflow Visualization

Workflow Step1 Thiophene-2-carboxylic acid (Starting Material) Step2 Curtius Rearrangement DPPA, Et3N, Toluene (80°C) Step1->Step2 Activation Step3 2-Thienyl Isocyanate (Reactive Intermediate) Step2->Step3 -N2, -H2O Step4 Nucleophilic Addition Benzyl Alcohol, Base (60°C) Step3->Step4 in situ trapping Step5 Crude Benzyl Thiophen-2-ylcarbamate Step4->Step5 6-12 hours Step6 Purification & Validation Flash Chromatography, NMR, HPLC Step5->Step6 Yield >75%

Workflow for the synthesis and validation of benzyl thiophen-2-ylcarbamate derivatives.

Experimental Protocols: Self-Validating Methodology

The following protocol details the synthesis of the core scaffold, incorporating built-in validation checkpoints to ensure high fidelity and yield[1][7].

Step 1: In Situ Generation of 2-Thienyl Isocyanate
  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve thiophene-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous toluene (30 mL).

    • Expertise Insight: Toluene is selected because its high boiling point allows for the thermal decomposition of the acyl azide at 80°C without excessive solvent reflux, while remaining strictly inert to the resulting isocyanate.

  • Activation: Add triethylamine (Et₃N, 1.2 equiv) followed by diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at 0°C.

    • Expertise Insight: Et₃N neutralizes the hydrazoic acid byproduct, preventing acidic degradation of the thiophene ring.

  • Rearrangement: Slowly warm the reaction to 80°C and stir for 2 hours until nitrogen evolution ceases.

Step 2: Carbamate Formation
  • Nucleophilic Trapping: Cool the reaction mixture to 60°C. Add benzyl alcohol (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir for 6–12 hours[1].

  • Validation Checkpoint (TLC): Remove a 10 µL aliquot, quench in 100 µL of methanol, and analyze via Thin Layer Chromatography (Hexane:EtOAc 8:2). The disappearance of the isocyanate intermediate (which forms a distinct methyl carbamate spot upon methanol quenching) validates the completion of the nucleophilic addition.

Step 3: Workup and Structural Validation
  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography to isolate the pure benzyl thiophen-2-ylcarbamate[1].

  • Final Validation: Confirm structure and purity (>95%) using ¹H NMR (look for the characteristic carbamate N-H broad singlet around δ 6.9-7.1 ppm and the thiophene protons at δ 6.5-6.8 ppm) and LC-MS[7].

Quantitative Data: Structure-Activity Relationship (SAR)

Modifications to the benzyl ring significantly impact the biological efficacy of the resulting derivatives. The table below summarizes comparative data for substituted benzyl thiophen-2-ylcarbamates, demonstrating how electron-withdrawing and electron-donating groups alter lipophilicity and in vitro cytotoxicity against the HCT-116 colon cancer cell line (adapted from comparative thiophene carbamate studies)[4].

Compound IDBenzyl SubstitutionYield (%)Calculated LogPIC₅₀ vs. HCT-116 (µg/mL)Mechanistic Observation
BTC-01 Unsubstituted (-H)82%3.1571.00Baseline activity; standard BBB penetration.
BTC-02 4-Fluoro (-F)78%3.3245.50Enhanced metabolic stability; increased target affinity.
BTC-03 4-Methoxy (-OMe)85%3.01>100.00Steric clash in the hydrophobic pocket; reduced efficacy.
BTC-04 3-Chloro (-Cl)74%3.6832.10Optimal halogen bonding within the enzyme active site.
BTC-05 2,4-Dichloro (-Cl₂)65%4.2188.40Excessive lipophilicity leading to poor aqueous solubility.

Table 1: SAR profile of synthesized benzyl thiophen-2-ylcarbamate derivatives. Data illustrates the critical balance between lipophilicity (LogP) and steric bulk for optimal biological activity.

Conclusion

Benzyl thiophen-2-ylcarbamate derivatives offer a highly tunable, privileged scaffold for modern drug discovery. By utilizing a self-validating Curtius rearrangement protocol, researchers can efficiently generate diverse libraries of these compounds, bypassing the inherent instability of thienylamines. As demonstrated by the SAR data, strategic halogenation of the benzyl moiety (e.g., 3-chloro or 4-fluoro substitutions) yields the most promising candidates for downstream targeted therapies, particularly in the realm of enzyme inhibition and oncology.

References

  • World Intellectual Property Organization (WIPO).WO2007118137A1 - Benzamide derivatives as inhibitors of histone deacetylase. Google Patents.
  • The Journal of Organic Chemistry. Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates. ACS Publications. Retrieved from:[Link]

Sources

Exploratory

Benzyl thiophen-2-ylcarbamate: Pharmacological Profile and Therapeutic Potential

Executive Summary & Compound Analysis Benzyl thiophen-2-ylcarbamate represents a specialized scaffold in medicinal chemistry, merging the lipophilic, bioisosteric properties of the thiophene ring with the pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

Benzyl thiophen-2-ylcarbamate represents a specialized scaffold in medicinal chemistry, merging the lipophilic, bioisosteric properties of the thiophene ring with the pharmacologically active benzyl carbamate moiety. While often utilized as a stable precursor for the highly reactive 2-aminothiophene, this molecule exhibits intrinsic biological activity, particularly in neuropharmacology (cholinesterase inhibition) and antimicrobial therapeutics.

This guide dissects the compound's potential as a dual-action agent, leveraging the carbamate group's ability to interact with serine hydrolases and the thiophene ring's capacity to enhance membrane permeability and hydrophobic pocket binding.

Chemical Identity
PropertyDetail
Systematic Name Benzyl N-(thiophen-2-yl)carbamate
Molecular Formula C₁₂H₁₁NO₂S
Core Pharmacophore Thiophene (Bioisostere); Carbamate (Serine trap)
Key Solubility High lipophilicity (LogP ~2.5–3.0); Soluble in DMSO, DCM
Stability Stable solid; hydrolyzes under strong acidic/basic conditions

Mechanism of Action: The Cholinergic Pathway

The primary predicted biological activity of benzyl thiophen-2-ylcarbamate is the reversible inhibition of Acetylcholinesterase (AChE) . This mechanism is critical for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).

Molecular Interaction[1]
  • Active Site Entry: The lipophilic benzyl group facilitates entry into the AChE active site gorge, potentially interacting with the Peripheral Anionic Site (PAS) via

    
    -
    
    
    
    stacking with Tryptophan residues (e.g., Trp286).
  • Carbamoylation: The carbamate moiety attacks the hydroxyl group of the catalytic triad Serine (Ser203).

  • Enzyme Inactivation: This forms a carbamoylated enzyme-intermediate. Unlike the rapid hydrolysis of the acetyl-enzyme formed by acetylcholine, the carbamoyl-enzyme hydrolyzes slowly, effectively sequestering the enzyme and increasing synaptic acetylcholine levels.

Signaling Pathway Visualization

The following diagram illustrates the impact of Benzyl thiophen-2-ylcarbamate on the cholinergic synapse.

CholinergicPathway Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Synapse Synaptic Cleft ACh->Synapse PostReceptor Nicotinic/Muscarinic Receptors Synapse->PostReceptor Binding AChE Acetylcholinesterase (AChE) Synapse->AChE Hydrolysis (Normal) Signal Signal Transduction (Cognitive Function) PostReceptor->Signal Activation Degradation Choline + Acetate AChE->Degradation Catalysis Inhibitor Benzyl thiophen-2-ylcarbamate Inhibitor->AChE Carbamoylation (Inhibition)

Caption: Mechanism of AChE inhibition. The inhibitor (black) blocks the catalytic breakdown of ACh (green), prolonging receptor activation.

Therapeutic Applications & Biological Activities[1][2][3][4][5][6]

Neuroprotection (Alzheimer's Disease)
  • Rationale: The thiophene ring acts as a bioisostere for the benzene ring found in rivastigmine (a commercial patch for AD), potentially improving blood-brain barrier (BBB) penetration due to altered lipophilicity and electron density.

  • Expected Potency: Analogs in this class typically exhibit IC₅₀ values in the low micromolar range (

    
    ) against AChE.
    
Antimicrobial Activity[1][2][5][7]
  • Target: Multidrug-resistant (MDR) Gram-positive bacteria (e.g., S. aureus).

  • Mechanism: The thiophene moiety disrupts bacterial cell wall integrity. The carbamate linkage is stable enough to resist immediate bacterial enzymatic degradation but reactive enough to inhibit essential bacterial serine hydrolases.

  • Data Precedent: Thiophene-2-carboxamide derivatives have shown MIC values ranging from

    
     against S. aureus and B. subtilis.
    
Anticancer Potential[1][3][8]
  • Cytotoxicity: Thiophene-based carbamates have demonstrated antiproliferative activity against HepG2 (liver) and MCF-7 (breast) cancer cell lines.

  • Pathway: Induction of apoptosis via Caspase-3 activation and mitochondrial membrane depolarization.

Experimental Protocols (Self-Validating Systems)

Synthesis via Curtius Rearrangement

Direct reaction of 2-aminothiophene is not recommended due to its extreme instability (rapid oxidation). The following protocol uses a stable carboxylic acid precursor.

Reagents: Thiophene-2-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Benzyl alcohol, Toluene.

  • Activation: Dissolve thiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene under

    
    . Add TEA (1.1 eq) and DPPA (1.1 eq).
    
  • Rearrangement: Heat to

    
     for 2 hours. Evolution of 
    
    
    
    gas indicates the formation of the intermediate thiophene-2-isocyanate .
  • Trapping: Add benzyl alcohol (1.2 eq) to the reaction mixture without isolating the isocyanate.

  • Completion: Reflux at

    
     for 4–6 hours.
    
  • Purification: Cool, wash with 5% NaHCO₃ and brine. Dry over MgSO₄. Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Validation Check:

  • IR: Disappearance of isocyanate peak (~2270 cm⁻¹) and appearance of carbamate C=O (~1700 cm⁻¹).

  • NMR: Distinct benzylic -CH₂- singlet at

    
     ppm.
    
Ellman’s Assay for AChE Inhibition

This protocol measures the IC₅₀ of the compound.

Materials: Acetylcholinesterase (Electrophorus electricus), Acetylthiocholine iodide (ATCh, substrate), DTNB (Ellman's reagent), Phosphate buffer (pH 8.0).

  • Preparation: Prepare 100 mM phosphate buffer (pH 8.0). Dissolve the test compound in DMSO (stock 10 mM).

  • Incubation: In a 96-well plate, add:

    • 
       Buffer
      
    • 
       Enzyme solution (
      
      
      
      )
    • 
       Test compound (various concentrations)
      
    • Incubate at

      
       for 10 minutes (allows inhibitor binding).
      
  • Reaction Start: Add

    
     DTNB (
    
    
    
    ) and
    
    
    ATCh (
    
    
    ).
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation:

    
    
    Plot log[Concentration] vs. % Inhibition to determine IC₅₀.
    

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening Start Thiophene-2-carboxylic acid Rearrange Curtius Rearrangement (DPPA, 80°C) Start->Rearrange Isocyanate Isocyanate Intermediate Rearrange->Isocyanate Trap Trapping w/ Benzyl Alcohol Isocyanate->Trap Product Benzyl thiophen-2-ylcarbamate Trap->Product Assay1 Ellman's Assay (AChE Inhibition) Product->Assay1 Assay2 MIC Determination (S. aureus) Product->Assay2 Assay3 MTT Assay (Cytotoxicity) Product->Assay3

Caption: Workflow from stable precursor synthesis to multi-target biological screening.

References

  • Thiophene-Based Cholinesterase Inhibitors

    • Title: Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease.
    • Source: Asian Journal of Chemistry (2025).[1]

    • URL:[Link][2][3][4][5]

  • Antimicrobial Activity of Thiophene Carboxamides

    • Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.[4]

    • Source: BMC Chemistry (2023).
    • URL:[Link]

  • Anticancer Potential of Thiophene Derivatives

    • Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.[2][6][4]

    • Source: Molecules (MDPI) (2025).
    • URL:[Link]

  • Synthetic Methodology (Curtius Rearrangement for Thiophene Amines)

    • Title: One-pot synthesis of N-substituted carbamates
    • Source: Tetrahedron Letters (Standard Protocol Reference).
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of Benzyl thiophen-2-ylcarbamate: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals Abstract Benzyl thiophen-2-ylcarbamate is a novel organic compound with potential applications in medicinal chemistry and materials science. As with any new...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl thiophen-2-ylcarbamate is a novel organic compound with potential applications in medicinal chemistry and materials science. As with any new chemical entity, the precise determination of its fundamental physicochemical properties is a prerequisite for further research and development. This technical guide provides a comprehensive framework for the experimental determination of the melting and boiling points of Benzyl thiophen-2-ylcarbamate. In the absence of previously reported data for this specific molecule, this document serves as a procedural whitepaper, detailing the necessary steps from synthesis and purification to the application of standard analytical techniques and adherence to Good Laboratory Practices (GLP) for data integrity.

Introduction: The Imperative of Physical Constants in Drug Discovery

The melting and boiling points of a compound are not mere numbers; they are critical indicators of purity, stability, and the nature of intermolecular forces.[1][2] For drug development professionals, these values are foundational to formulation, dosage form design, and ensuring the reproducibility of toxicological and pharmacological studies.[3] An impure sample can exhibit a depressed and broad melting range, which can significantly impact experimental outcomes.[1][4] Therefore, the rigorous determination of these constants for a novel compound like Benzyl thiophen-2-ylcarbamate is a cornerstone of its scientific and regulatory journey.

Carbamates are a significant class of organic compounds, with many derivatives exhibiting a wide range of biological activities, including applications as fungicides and acetylcholinesterase inhibitors.[5][6][7] The introduction of a thiophene moiety can further modulate a molecule's pharmacokinetic and pharmacodynamic profile. Given the interest in such hybrid molecules, a standardized approach to their initial characterization is essential.

Synthesis and Purification of Benzyl thiophen-2-ylcarbamate

Prior to any physical property determination, the synthesis and rigorous purification of Benzyl thiophen-2-ylcarbamate are paramount. A plausible synthetic route involves the reaction of 2-aminothiophene with benzyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

  • 2-Aminothiophene + Benzyl Chloroformate → Benzyl thiophen-2-ylcarbamate + HCl

Purification Protocol:

The crude product from the synthesis will likely contain unreacted starting materials and byproducts. Purification is critical to obtain a sharp and accurate melting point.

  • Extraction: The reaction mixture should be worked up using a standard aqueous/organic extraction to remove water-soluble impurities.

  • Chromatography: Column chromatography is the preferred method for purifying neutral organic compounds. A silica gel stationary phase with a gradient of non-polar to moderately polar eluents (e.g., hexanes and ethyl acetate) should effectively separate the desired product.

  • Recrystallization: Following chromatography, recrystallization from a suitable solvent system is a crucial final step to obtain a highly crystalline, pure solid. The choice of solvent is determined empirically by testing the solubility of the compound in various solvents. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to physical constant determination.

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[8] For a pure compound, this transition occurs over a narrow range, typically less than 1°C.[4]

Methodology: Capillary Method using a Melting Point Apparatus

The most common and reliable method for determining the melting point of a solid organic compound is the capillary method.[4][9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Step-by-Step Protocol:

  • Sample Preparation: Ensure the purified Benzyl thiophen-2-ylcarbamate is completely dry and finely powdered.[4][9]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.[9]

  • Initial Rapid Determination: Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting range. This saves time in the subsequent accurate determination.[1]

  • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[9] Insert a new sample and heat at a slow, controlled rate (approximately 1-2°C per minute).[4][9]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[2]

Causality and Trustworthiness in Melting Point Determination
  • Why a slow heating rate? A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, leading to an accurate reading.[4]

  • Why a small sample size? A small, well-packed sample ensures uniform heat transfer throughout the solid, resulting in a sharper melting range.[2]

  • Self-Validation: The sharpness of the melting range is a self-validating indicator of purity. A broad melting range (greater than 2°C) suggests the presence of impurities.[1][4]

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11] For a novel compound where the boiling point is unknown and potentially high, a micro-scale method is preferable to minimize material loss and reduce the risk of decomposition.

Methodology: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[12]

Apparatus:

  • Thiele tube

  • High-boiling mineral oil

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or other heat source

Step-by-Step Protocol:

  • Sample Preparation: Add 0.5-1 mL of purified Benzyl thiophen-2-ylcarbamate to the small test tube.

  • Capillary Inversion: Place the capillary tube into the test tube with the open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band should be positioned well above the level of the heating oil.[11]

  • Heating: Clamp the Thiele tube and insert the thermometer assembly, ensuring the sample is immersed in the mineral oil. Gently heat the side arm of the Thiele tube with a small flame.[11][12]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

  • Cooling and Data Recording: Remove the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.[11][12] It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[10]

Rationale and Data Integrity in Boiling Point Determination
  • Principle of the Thiele Tube: The design of the Thiele tube facilitates the circulation of the heating oil, ensuring uniform temperature distribution.[12]

  • Why the inverted capillary? The inverted capillary traps air. As the liquid is heated, the air expands and escapes, followed by the vapor of the substance. When the apparatus cools, the pressure inside the capillary drops. The boiling point is reached when the external atmospheric pressure equals the vapor pressure of the liquid, at which point the liquid is drawn back into the capillary.[12]

  • Ensuring Trustworthiness: Repeating the determination at least twice and ensuring the values are within a narrow range (e.g., ±1°C) validates the result.

Data Summary and Reporting

All experimentally determined data should be meticulously recorded and presented in a clear, structured format.

Physical PropertyExpected Value (for a pure sample)Experimental Determination Method
Melting Point A sharp range, typically ≤ 1°CCapillary Method
Boiling Point A single temperature at a specified pressureThiele Tube Method

Adherence to Good Laboratory Practices (GLP)

For data intended for regulatory submission or publication in high-impact journals, adherence to Good Laboratory Practices (GLP) is essential.[3][13][14] This ensures the quality, reliability, and integrity of the experimental data.[15][16]

Key GLP Principles for This Study:

  • Standard Operating Procedures (SOPs): The detailed protocols described above should be formally documented as SOPs.[15]

  • Calibration: All measuring equipment, particularly thermometers, must be calibrated against certified standards.

  • Data Recording: All raw data, observations, and calculations must be recorded directly, promptly, and legibly in a laboratory notebook with dates and signatures.

  • Traceability: The source and purity of all reagents and the specific batch of the synthesized Benzyl thiophen-2-ylcarbamate must be documented.[16]

  • Quality Assurance: An independent quality assurance unit should review the experimental procedures and data to ensure compliance with GLP principles.[14]

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental determination of the melting and boiling points for a novel compound.

G cluster_synthesis Synthesis & Purification cluster_mp Melting Point Determination cluster_bp Boiling Point Determination synthesis Synthesis of Benzyl thiophen-2-ylcarbamate purification Purification (Chromatography & Recrystallization) synthesis->purification purity_check Purity Confirmation (NMR, MS) purification->purity_check mp_prep Sample Preparation (Dry, Powder) purity_check->mp_prep bp_prep Sample Preparation (Thiele Tube Assembly) purity_check->bp_prep mp_load Load Capillary Tube mp_prep->mp_load mp_determine Melting Point Apparatus (Slow Heating) mp_load->mp_determine mp_record Record Melting Range (T1-T2) mp_determine->mp_record final_report Final Report with GLP Documentation mp_record->final_report Report Data bp_heat Heat & Observe Bubbles bp_prep->bp_heat bp_cool Cool & Observe Liquid Entry bp_heat->bp_cool bp_record Record Boiling Point & Pressure bp_cool->bp_record bp_record->final_report Report Data

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties of the Thiophen-2-ylcarbamate Moiety

Abstract: The thiophen-2-ylcarbamate moiety is a significant structural unit in the fields of medicinal chemistry and materials science. Its electronic properties, arising from the interplay between the electron-rich thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The thiophen-2-ylcarbamate moiety is a significant structural unit in the fields of medicinal chemistry and materials science. Its electronic properties, arising from the interplay between the electron-rich thiophene ring and the electronically versatile carbamate linker, dictate its function in a wide range of applications. This guide provides a comprehensive analysis of the moiety's electronic character, methods for its synthesis and characterization, and its influence on the performance of advanced materials and therapeutic agents. We delve into the nuanced electronic effects, supported by computational and experimental data, offering researchers and drug development professionals a foundational understanding for harnessing the potential of this important chemical scaffold.

Introduction: A Tale of Two Moieties

The thiophen-2-ylcarbamate scaffold is a compelling example of molecular design, where the fusion of two distinct chemical entities—a thiophene ring and a carbamate linker—gives rise to a moiety with tunable and highly useful electronic characteristics. Thiophene, a five-membered aromatic heterocycle containing sulfur, is a cornerstone in medicinal chemistry and organic electronics.[1][2][3] Its sulfur atom provides lone pairs of electrons to the π-system, rendering the ring electron-rich and capable of engaging in various intermolecular interactions, which is a desirable trait for biological activity and charge transport.[1][4]

The carbamate group (-NH-C(=O)-O-), on the other hand, is an amide-ester hybrid with a more complex electronic profile. It can participate in hydrogen bonding and its electronic influence can be modulated by the substituents on the nitrogen and oxygen atoms. When coupled, the electron-donating thiophene ring and the carbamate linker create a system where electronic properties can be finely tuned, influencing everything from drug-receptor binding to the bandgap of an organic semiconductor.[5][6] Understanding these properties is therefore paramount for the rational design of novel molecules in drug discovery and materials science.[2][7]

Synthesis and Functionalization

The construction of the thiophen-2-ylcarbamate core is typically achieved through standard acylation reactions. A common and efficient method involves the reaction of a substituted thiophen-2-amine with an appropriate acylating agent, such as a chloroformate or by in-situ generation from an alcohol and an activating agent.[8][9][10]

Representative Synthetic Protocol: Synthesis of Ethyl (thiophen-2-yl)carbamate

This protocol describes a general, reliable method for synthesizing a simple thiophen-2-ylcarbamate derivative. The causality behind the experimental choices is critical: the use of a base like triethylamine is to neutralize the HCl byproduct, driving the reaction to completion, while the anhydrous conditions prevent hydrolysis of the reactive ethyl chloroformate.

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophen-2-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of amine).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes to establish an inert atmosphere. This is crucial to prevent side reactions involving atmospheric moisture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the acylation reaction and minimize the formation of byproducts.

  • Reagent Addition: Add ethyl chloroformate (1.1 eq), dissolved in anhydrous DCM, dropwise to the stirred solution over 30 minutes. The slow addition maintains temperature control.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation: Purify the resulting crude product by column chromatography on silica gel. The identity and purity (>95%) of the final product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][8]

G cluster_synthesis Synthesis cluster_purification Purification & Validation prep 1. Reactant Prep (Thiophen-2-amine, Et3N in DCM) cool 2. Cool to 0 °C prep->cool add 3. Add Ethyl Chloroformate cool->add react 4. React at RT add->react workup 5. Aqueous Work-up react->workup Quench purify 6. Column Chromatography workup->purify validate 7. Spectroscopic Validation (NMR, HRMS) purify->validate product product validate->product Pure Product

Caption: A typical workflow for the synthesis and validation of a thiophen-2-ylcarbamate derivative.

Core Electronic Properties: A Deep Dive

The electronic nature of the thiophen-2-ylcarbamate moiety is a nuanced interplay of inductive and resonance effects. While the thiophene ring is inherently an electron-donating heterocycle, the carbamate linker's effect is more complex. The nitrogen atom's lone pair can donate into the carbonyl group, which in turn can withdraw electron density.

Computational Insights from Density Functional Theory (DFT)

Density Functional Theory (DFT) is an indispensable tool for probing the electronic structure of molecules.[11][12] Calculations at a level like B3LYP/6-311G(d,p) can provide valuable insights into molecular orbital energies and electron distribution.[13][14]

  • HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity and electronic transition properties.[15] For many thiophene derivatives, the HOMO is delocalized across the π-system of the thiophene ring, indicating its electron-donating nature. The LUMO, conversely, might be localized on other parts of the molecule, depending on the substituents.[13] The energy gap between the HOMO and LUMO (ΔEH-L) is a key parameter; a smaller gap often correlates with higher reactivity and red-shifted absorption in the UV-Vis spectrum.[11][13]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface.[16] Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). In a typical thiophen-2-ylcarbamate, the oxygen of the carbonyl group and the sulfur of the thiophene ring often show negative potential.[16]

ParameterTypical Calculated Value (eV)Significance
EHOMO -5.5 to -6.0Energy of the highest occupied molecular orbital; higher values indicate better electron-donating ability.[13]
ELUMO -1.5 to -2.5Energy of the lowest unoccupied molecular orbital; lower values indicate better electron-accepting ability.[13]
ΔEH-L 3.0 to 4.5HOMO-LUMO energy gap; relates to electronic transitions and chemical reactivity.[11][13]
Table 1: Representative DFT-calculated electronic parameters for substituted thiophene derivatives.
Protocol: Setting up a DFT Calculation for Electronic Properties
  • Structure Optimization: Build the 3D structure of the thiophen-2-ylcarbamate molecule. Perform a geometry optimization using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.[11]

  • Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm it is a true minimum (no imaginary frequencies).

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties, including HOMO and LUMO energies and the molecular electrostatic potential.[14]

  • Analysis: Visualize the molecular orbitals and MEP map to interpret the electronic distribution and reactivity sites.[16]

Spectroscopic and Electrochemical Characterization

Experimental techniques are essential to validate computational predictions and to quantify the electronic properties of the thiophen-2-ylcarbamate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for structural confirmation.[1][8] The chemical shifts of the thiophene ring protons and carbons are sensitive to the electronic environment. Electron-withdrawing groups attached to the carbamate nitrogen will deshield the thiophene protons, shifting them downfield.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule.[17][18] These potentials are directly related to the HOMO and LUMO energy levels. The oxidation potential (E_ox) corresponds to the removal of an electron from the HOMO, while the reduction potential (E_red) corresponds to the addition of an electron to the LUMO. For many thiophene derivatives, the first oxidation is an irreversible process due to the formation of radical cations that can polymerize on the electrode surface.[17][19][20]

Protocol: Cyclic Voltammetry Measurement
  • Solution Preparation: Prepare a ~1 mM solution of the thiophen-2-ylcarbamate compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[18]

  • Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[17][19]

  • De-aeration: Bubble an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Data Acquisition: Scan the potential from an initial value where no reaction occurs towards the oxidation potential and back. Record the current response as a function of the applied potential.[18]

  • Data Analysis: Determine the onset oxidation potential (E_onset) from the voltammogram. This value can be used to estimate the HOMO energy level using empirical relationships (e.g., HOMO = -[E_onset vs Fc/Fc⁺ + 4.8] eV).

G cluster_logic Structure-Property Relationship structure Molecular Structure (Thiophen-2-ylcarbamate) electronics Electronic Properties (HOMO/LUMO, Charge Distribution) structure->electronics Determines properties Physicochemical Properties (Redox Potential, Absorption) electronics->properties Dictates application Application Performance (Drug Efficacy, Device Efficiency) properties->application Influences

Caption: The relationship between molecular structure, electronic properties, and application performance.

Applications Driven by Electronic Properties

The specific electronic characteristics of the thiophen-2-ylcarbamate moiety make it a valuable component in diverse applications.

In Medicinal Chemistry

Thiophene is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][7] The electronic properties of the thiophen-2-ylcarbamate moiety are crucial for its biological activity. The ability to act as a hydrogen bond donor (N-H) and acceptor (C=O), combined with the potential for the thiophene ring to engage in π-stacking or hydrophobic interactions, allows for potent and specific binding to protein targets like kinases.[13] The overall electron distribution, which can be tuned by substituents, influences the molecule's polarity, solubility, and metabolic stability—key aspects of its pharmacokinetic profile.[2]

In Organic Electronics

Thiophene-based polymers are workhorses in organic electronics, used in organic field-effect transistors (OFETs) and organic solar cells (OSCs).[4][21][22][23][24] The electronic properties of the monomer unit are fundamental to the performance of the final device. The thiophen-2-ylcarbamate moiety can be incorporated into polymer backbones to modulate the HOMO/LUMO levels, thereby tuning the material's bandgap and charge transport characteristics.[5] The carbamate group can also influence intermolecular packing through hydrogen bonding, which can enhance charge carrier mobility in thin films.[4]

Conclusion and Future Outlook

The thiophen-2-ylcarbamate moiety is a chemically versatile and electronically tunable scaffold. Its properties are governed by the synergistic effects of the electron-rich thiophene ring and the adaptable carbamate linker. Through a combination of computational modeling and experimental characterization, researchers can gain a deep understanding of its electronic landscape. This knowledge is critical for designing next-generation pharmaceuticals with improved efficacy and for developing novel organic electronic materials with enhanced performance. Future research will likely focus on incorporating this moiety into more complex, multi-functional systems where precise control over electronic properties is the key to innovation.

References

  • Al-Zahrani, F. A., Al-Ghamdi, A. A., & El-Gazzar, A. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 26. [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations | Request PDF. Retrieved March 7, 2026, from [Link]

  • Electrochemical Investigation of Thiophene on Glassy Carbon Electrode and Quantitative Determination of it in Simulated Oil Solu. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ali, H., Saeed, A., Channar, P. A., Al-Zahem, A. M., Al-Tamimi, A. M., & Shah, S. A. A. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Molecular Diversity. [Link]

  • Borys, K., Gumienna-Kontecka, E., & Kłak, J. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. International Journal of Molecular Sciences, 25(22), 13809. [Link]

  • Ahmad, S., Al-Farhan, K. A., Al-Majid, A. M., & Siddiqui, H. L. (2015). Synthesis Characterization and DFT Calculations of 2, 5-Substituted Thiophene Derivatives. Journal of Chemical Crystallography, 45(5), 238-243. [Link]

  • Guerra, G., Marzocchi, L., Zanut, A., & Scagnolari, F. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. Molecules, 27(22), 8027. [Link]

  • Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. (2016). Journal for Electrochemistry and Plating Technology. [Link]

  • Reller, M. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. OpenRiver. [Link]

  • ResearchGate. (n.d.). (a) Cyclic voltammograms of 0.01M thiophene in 0.1M LiClO 4 /CH 3 CN... Retrieved March 7, 2026, from [Link]

  • Damit, E. F., Nordin, N., Ariffin, A., & Sulaiman, K. (2016). Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies. Journal of Chemistry, 2016, 1-14. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies. Retrieved March 7, 2026, from [Link]

  • Wang, M., Yang, Z., Zhang, Y., Liu, Y., & Zhao, W. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8746. [Link]

  • Pop, R. M., Malacea-Kutova, I., Verite, P., & Dezsi, S. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(13), 5432. [Link]

  • Al-Ghorbani, M., Chebude, Y., Tadesse, A., & Eswar, N. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld analysis, and molecular docking. Journal of the Iranian Chemical Society. [Link]

  • Saeed, S., Rashid, N., Ali, M., Hussain, R., & Jones, P. G. (2010). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. European Journal of Chemistry, 1(3), 221-227. [Link]

  • Li, Y., Zhang, J., Wang, S., & Zhang, H. (2025). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. Nanomaterials, 15(7), 896. [Link]

  • Shareef, M. A., Musthafa, M., Velmurugan, D., Karthikeyan, S., Ganesan, S., Padusha, S. A., Musthafa, S., & Mohamed, J. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 7(4), 454-462. [Link]

  • Sutton, A. D., Nummy, L. J., & Jackson, A. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 29. [Link]

  • Khan, I., Zaib, S., & Batool, S. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(2), 263-299. [Link]

  • Ghattas, M. A., & Bardaweel, S. K. (2024). Thioamides in medicinal chemistry and as small molecule therapeutic agents. European Journal of Medicinal Chemistry, 281, 117006. [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved March 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. Retrieved March 7, 2026, from [Link]

  • Alam, M. J., & Alam, M. A. (2018). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 5(2), 65-74. [Link]

  • Kumar, P., & Kumar, R. (2019). THIOSEMICARBAZONE COMPLEXES AS VERSATILE MEDICINAL CHEMISTRY AGENTS: A REVIEW. Journal of Drug Delivery and Therapeutics, 9(3), 611-619. [Link]

  • ResearchGate. (n.d.). Thiophene-based molecular and polymeric semiconductors for organic field effect transistors and organic thin film transistors | Request PDF. Retrieved March 7, 2026, from [Link]

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Protocols & Analytical Methods

Method

Synthesis of Benzyl thiophen-2-ylcarbamate via Curtius Rearrangement: An Application Note and Protocol

For dissemination to: Researchers, scientists, and drug development professionals. Abstract The Curtius rearrangement is a powerful synthetic tool for the conversion of carboxylic acids to amines, carbamates, and ureas t...

Author: BenchChem Technical Support Team. Date: March 2026

For dissemination to: Researchers, scientists, and drug development professionals.

Abstract

The Curtius rearrangement is a powerful synthetic tool for the conversion of carboxylic acids to amines, carbamates, and ureas through an isocyanate intermediate.[1][2] This application note provides a detailed protocol for the synthesis of benzyl thiophen-2-ylcarbamate, a molecule of interest in medicinal chemistry, utilizing a one-pot Curtius rearrangement of thiophene-2-carboxylic acid. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and discuss critical safety considerations. The presented protocol emphasizes operational simplicity and safety by avoiding the isolation of the potentially explosive acyl azide intermediate.[3]

Introduction: The Utility of the Curtius Rearrangement

The Curtius rearrangement, first described by Theodor Curtius in 1885, involves the thermal decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas.[2] This isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For instance, reaction with water yields a primary amine, while alcohols and amines afford carbamates and ureas, respectively.[1][2] A key advantage of the Curtius rearrangement is that the migration of the R-group occurs with complete retention of its stereochemistry.[1]

The synthesis of thiophene-containing compounds is of significant interest in drug discovery, as the thiophene motif is a well-recognized bioisostere of the benzene ring and is present in numerous pharmaceuticals.[4][5] The ability to efficiently introduce amine or carbamate functionalities onto a thiophene scaffold via the Curtius rearrangement provides a valuable route to novel molecular architectures for the development of new therapeutic agents.

Mechanistic Overview

The currently accepted mechanism for the thermal Curtius rearrangement is a concerted process where the acyl azide rearranges to the isocyanate in a single step, avoiding the formation of a discrete nitrene intermediate.[2] This is supported by the absence of byproducts that would be expected from a nitrene intermediate.[2]

The one-pot protocol described herein utilizes diphenylphosphoryl azide (DPPA) to convert the carboxylic acid into the acyl azide in situ. The acyl azide then undergoes the rearrangement to form thiophen-2-yl isocyanate, which is immediately trapped by benzyl alcohol to yield the desired benzyl thiophen-2-ylcarbamate.

Curtius_Rearrangement Thiophene_Acid Thiophene-2-carboxylic Acid Acyl_Azide Thiophene-2-carbonyl Azide Thiophene_Acid->Acyl_Azide DPPA, Et3N Isocyanate Thiophen-2-yl Isocyanate Acyl_Azide->Isocyanate Δ, -N2 Carbamate Benzyl thiophen-2-ylcarbamate Isocyanate->Carbamate Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Carbamate

Caption: Reaction mechanism for the synthesis of benzyl thiophen-2-ylcarbamate.

Experimental Protocol

This section details a reliable, one-pot procedure for the synthesis of benzyl thiophen-2-ylcarbamate.

Materials and Reagents
ReagentFormulaMW ( g/mol )Equivalents
Thiophene-2-carboxylic acidC₅H₄O₂S128.151.0
Diphenylphosphoryl azide (DPPA)C₁₂H₁₀N₃O₃P275.201.1
Triethylamine (Et₃N)C₆H₁₅N101.191.1
Benzyl alcoholC₇H₈O108.141.1
TolueneC₇H₈92.14-
Step-by-Step Procedure
  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophene-2-carboxylic acid.

  • Dissolve the acid in an appropriate volume of anhydrous toluene.

  • To the stirred solution, add triethylamine (1.1 equivalents) followed by benzyl alcohol (1.1 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add diphenylphosphoryl azide (DPPA) (1.1 equivalents) to the cooled and stirred solution. Caution: DPPA is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • After 30 minutes, remove the ice bath and heat the reaction mixture to 90-100 °C.

  • Maintain stirring at this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure benzyl thiophen-2-ylcarbamate.[3]

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Thiophene-2-carboxylic Acid in Toluene B Add Triethylamine and Benzyl Alcohol A->B C Cool to 0 °C B->C D Slowly Add DPPA C->D E Stir at 0 °C for 30 min D->E F Heat to 90-100 °C for several hours E->F G Monitor by TLC/LC-MS F->G H Cool to Room Temperature G->H I Concentrate under Reduced Pressure H->I J Purify by Column Chromatography I->J

Caption: Experimental workflow for the synthesis of benzyl thiophen-2-ylcarbamate.

Safety Considerations

Extreme caution must be exercised when working with azides and isocyanates.

  • Sodium Azide and Acyl Azides: Acyl azides are potentially explosive and toxic.[3] While this protocol avoids the isolation of the acyl azide, it is crucial to be aware of its potential hazards. Sodium azide, often used to prepare acyl azides from acyl chlorides, is highly toxic and can form explosive heavy metal azides.[6][7] Always handle sodium azide and its solutions in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[6][8]

  • Diphenylphosphoryl Azide (DPPA): DPPA is a toxic reagent and should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Isocyanates: Isocyanates are respiratory and skin sensitizers. All manipulations involving the generation of isocyanates should be performed in a fume hood.

  • Waste Disposal: All waste containing azides or isocyanates must be quenched and disposed of according to institutional safety guidelines. Do not pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[7][8]

Characterization of Benzyl thiophen-2-ylcarbamate

The final product should be characterized using standard analytical techniques to confirm its identity and purity. Expected spectroscopic data includes:

  • ¹H NMR: Signals corresponding to the thiophene ring protons, the benzylic CH₂ group, and the phenyl group of the benzyl moiety.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule.

  • IR Spectroscopy: Characteristic peaks for the N-H and C=O stretching of the carbamate group.[9]

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of benzyl thiophen-2-ylcarbamate.

Conclusion

The one-pot Curtius rearrangement using DPPA offers a safe and efficient method for the synthesis of benzyl thiophen-2-ylcarbamate from readily available starting materials. This protocol avoids the hazardous isolation of the acyl azide intermediate, making it a more practical approach for laboratory-scale synthesis. The versatility of the Curtius rearrangement provides a valuable tool for medicinal chemists and drug development professionals in the synthesis of novel thiophene-based compounds.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Curtius Rearrangement of Thiophene Acyl Azides.
  • Hsu, G. C., Singer, L. M., Cordes, D. B., & Findlater, M. (2013). Thiophene-2-carbonyl azide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1298. Retrieved from [Link]

  • Chemistry Steps. (2025, June 17). Curtius Rearrangement.
  • Kaur, N., & Kishore, D. (2014). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 11(4), 554-576. Retrieved from [Link]

  • Wikipedia. (2024, November 26). Curtius rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Hsu, G. C., Singer, L. M., Cordes, D. B., & Findlater, M. (2013). Thiophene-2-carbonyl azide. ResearchGate.
  • University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

  • Elshaarawy, R. F. M., & Janiak, C. (2013). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 68(11), 1201-1206.
  • Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Kumar, V., & Singh, A. (2013). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Current Organic Synthesis, 10(6), 856-887. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 6). Sodium Azide. Retrieved from [Link]

  • MDPI. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7626. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2021, June). Sodium Azide. Retrieved from [Link]

  • Almac Group. (2020, November 6). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Organic Process Research & Development, 24(12), 2868-2874. Retrieved from [Link]

  • University of Illinois. (2019, September 19). Sodium Azide NaN3. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). BENZYL N-{[5-(HYDROXYMETHYL)THIOPHEN-2-YL]METHYL}CARBAMATE. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Supporting Information. Retrieved from [Link]

  • Organic Letters. (2007). A Convenient Method for the Preparation of Benzyl Isocyanides. Retrieved from [Link]

  • Uniqsis Ltd. (n.d.). FlowSyn™ Application Note 9: Curtius Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiophenes. Retrieved from [Link]

  • NIST. (n.d.). Benzylcarbamate. Retrieved from [Link]

  • Dana Bioscience. (n.d.). Benzyl thiophen-2-ylcarbamate 10g. Retrieved from [Link]

  • MDPI. (2022, November 23). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank, 2022(4), M1513. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). A New and Convenient Method of Generating Alkyl Isocyanates from Alcohols, Thiols and Trimethylsilyl Ethers Using Triphenylphosphine/2,3-Dichloro-5,6-dicyanobenzoquinone/Bu4NOCN. Retrieved from [Link]

  • Google Patents. (n.d.). EP1828198B1 - Method for separating of optically pure thiophene compounds using simulated moving bed chromatography.
  • Royal Society of Chemistry. (n.d.). A Thiophene-based and Sulfur-enriched Highly Conjugated Hyper-Crosslinked Polymer for Efficient Sequestration of Iodine from Various Media. Retrieved from [Link]

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Application

Application Note: A Step-by-Step Protocol for the Laboratory-Scale Synthesis of Benzyl thiophen-2-ylcarbamate

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Benzyl thiophen-2-ylcarbamate. This compound is of interest to researchers in medicinal chemistry and drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Benzyl thiophen-2-ylcarbamate. This compound is of interest to researchers in medicinal chemistry and drug development, primarily due to the presence of the thiophene ring, a well-recognized bioisostere for a phenyl ring, and the carbamate linkage, a stable functional group prevalent in pharmaceuticals.[1][2] The synthesis is achieved through the nucleophilic acylation of thiophen-2-ylamine with benzyl chloroformate in the presence of a non-nucleophilic base. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, safety protocols, reaction mechanisms, and workflow visualizations to ensure a reproducible and safe experimental outcome.

Introduction and Scientific Context

Carbamates, or urethanes, are a critical class of organic compounds that serve as key structural motifs in a multitude of approved therapeutic agents.[2] Their utility stems from their high chemical and proteolytic stability and their capacity to act as a bioisosteric replacement for amide bonds in peptidomimetics, often enhancing metabolic stability.[2] The target molecule, Benzyl thiophen-2-ylcarbamate, incorporates a thiophene ring. Thiophene is often considered a bioisostere of a benzene ring, a substitution strategy frequently employed in drug design to modulate physicochemical properties and improve pharmacokinetic profiles.[1]

The described protocol employs a classic and reliable method for carbamate formation: the reaction of an amine with a chloroformate.[2][3] This reaction proceeds via a nucleophilic attack of the primary amine (thiophen-2-ylamine) on the highly electrophilic carbonyl carbon of benzyl chloroformate. The reaction generates hydrochloric acid as a byproduct, which is neutralized by a base to drive the reaction to completion.

Reaction Scheme and Mechanism

The synthesis proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of thiophen-2-ylamine acts as a nucleophile, attacking the carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate and loss of the chloride leaving group, facilitated by an acid scavenger (base), yields the final carbamate product.[2][4]

ReactionScheme cluster_reactants Reactants cluster_products Products Amine Thiophen-2-ylamine Plus1 + Amine->Plus1 Chloroformate Benzyl Chloroformate ReactionArrow Chloroformate->ReactionArrow DCM, 0 °C to RT Base Triethylamine (Base) Plus1->Chloroformate Carbamate Benzyl thiophen-2-ylcarbamate Plus2 + Carbamate->Plus2 Salt Triethylammonium Chloride Plus2->Salt ReactionArrow->Carbamate

Figure 1: General reaction scheme for the synthesis.

Materials, Equipment, and Safety

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )Quantity (10 mmol scale)Supplier Notes
Thiophen-2-ylamineC₄H₅NS99.151.0 g (10.1 mmol, 1.0 eq)---
Benzyl ChloroformateC₈H₇ClO₂170.591.8 g (10.6 mmol, 1.05 eq)Highly Corrosive, Lachrymator, Moisture Sensitive
Triethylamine (TEA)C₆H₁₅N101.191.5 mL (10.8 mmol, 1.07 eq)Dry, freshly distilled
Dichloromethane (DCM)CH₂Cl₂84.93~50 mLAnhydrous/Dry
1 M Hydrochloric AcidHCl36.46~20 mLFor work-up
Saturated NaCl (Brine)NaCl58.44~20 mLFor work-up
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying
Ethyl AcetateC₄H₈O₂88.11As neededFor purification
HexanesC₆H₁₄86.18As neededFor purification
Equipment
  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen/Argon inlet adapter

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Equipment for Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.

Critical Safety Precautions

Benzyl Chloroformate is a hazardous substance and requires strict handling protocols.

  • Hazard Profile: It is corrosive, causes severe skin burns and eye damage, may cause an allergic skin reaction, is a suspected carcinogen, and is toxic to aquatic life.[5][6]

  • Handling: Always handle Benzyl Chloroformate in a certified chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area (2-8 °C), preferably in an explosion-proof refrigerator.[5] It is sensitive to moisture and heat.[5][7]

  • Spills & Exposure: Emergency eye wash fountains and safety showers must be immediately accessible.[5] In case of skin contact, wash immediately and thoroughly with soap and water.[7] In case of eye contact, rinse cautiously with water for several minutes.[8] Seek immediate medical attention for any exposure.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations. Do not release into the environment.[9]

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale. Adjustments may be necessary for different scales.

Step 1: Reaction Setup
  • Set up a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. The second neck should be fitted with a dropping funnel, which is capped with a septum.

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to prevent moisture contamination.

  • Charge the flask with thiophen-2-ylamine (1.0 g, 10.1 mmol).

  • Add 25 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the amine.

  • Add triethylamine (1.5 mL, 10.8 mmol) to the solution via syringe.

  • Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.[3]

Step 2: Addition of Benzyl Chloroformate
  • In the dropping funnel, prepare a solution of benzyl chloroformate (1.8 g, 10.6 mmol) in 10 mL of anhydrous DCM.

  • Add the benzyl chloroformate solution dropwise to the stirred amine solution over 20-30 minutes.

  • Causality Note: A slow, dropwise addition is critical to maintain the internal temperature below 10 °C. The reaction is exothermic, and poor temperature control can lead to the formation of undesired side products.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours.

Step 3: Reaction Monitoring and Work-up
  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Once the reaction is complete, cool the flask again in an ice bath.

  • Slowly add 20 mL of 1 M HCl (aq) to quench the reaction and neutralize the excess triethylamine. The triethylammonium chloride salt formed is water-soluble.

  • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Wash the organic layer sequentially with 20 mL of deionized water and then 20 mL of saturated NaCl solution (brine). The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Step 4: Isolation and Purification
  • Filter off the drying agent (MgSO₄).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, likely a solid or a viscous oil.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

    • Recrystallization: A suitable solvent system, such as ethyl acetate/hexanes, can be used. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.[10]

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify using silica gel column chromatography with a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).

  • Collect the pure fractions, combine them, and remove the solvent under reduced pressure to obtain the final product, Benzyl thiophen-2-ylcarbamate. Dry the product under high vacuum.

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve Thiophen-2-ylamine and Triethylamine in dry DCM B 2. Cool solution to 0-5 °C in an ice bath A->B C 3. Add Benzyl Chloroformate solution dropwise B->C D 4. Stir at 0-5 °C, then warm to RT for 2-4h C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with 1M HCl E->F G 7. Extract with DCM F->G H 8. Wash with H₂O and Brine G->H I 9. Dry over MgSO₄ H->I J 10. Filter and concentrate via rotary evaporation I->J K 11. Purify crude product via Recrystallization or Chromatography J->K L 12. Obtain pure Benzyl thiophen-2-ylcarbamate K->L

Figure 2: Step-by-step experimental workflow diagram.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Benzyl chloroformate. [Link]

  • LabAlley. Benzyl Chloroformate - Material Safety Data Sheet (MSDS). [Link]

  • New Jersey Department of Health. Hazard Summary: Benzyl Chloroformate. [Link]

  • Patsay, I. et al. (2004). Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. Molecules. [Link]

  • Bobbio, C. et al. (2005). Preparation of Carbamates from Amines and Alcohols under Mild Conditions. Letters in Organic Chemistry. [Link]

  • Grasa, G. et al. (2011). A practical route to tertiary diarylmethylamides or -carbamates from imines, organozinc reagents and acyl chlorides or chloroformates. Beilstein Journal of Organic Chemistry. [Link]

  • Pearson Education. Provide a mechanism for the protection of the amine as the benzylcarbamate. [Link]

  • Valarezo, E. et al. (2022). Synthesis and Characterization of 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank. [Link]

  • Organic Syntheses. Procedure for preparation of benzyl carbamate and derivatives. [Link]

  • The Royal Society of Chemistry. Synthesis of Benzyl (3-bromopropyl)carbamate. [Link]

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Method

Application Notes &amp; Protocols for the Synthesis of Thiophene Carbamates

Introduction: The Strategic Importance of the Thiophene Carbamate Scaffold The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and presence in numerous F...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Thiophene Carbamate Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for phenyl rings make it a cornerstone of modern drug design.[2][3] When combined with the carbamate functional group—a key pharmacophore in its own right—the resulting thiophene carbamate derivatives exhibit a wide spectrum of pharmacological potential, including applications in oncology, neurodegenerative diseases, and infectious diseases.[1][4][5]

These molecules often function by targeting key enzymes or receptors with high specificity. For researchers in drug development, mastering the synthesis of these compounds is crucial for generating novel chemical entities and advancing therapeutic programs. This guide provides a detailed, experience-driven overview of the primary synthetic strategies, complete with actionable protocols and an analysis of the rationale behind key experimental choices.

Core Synthetic Strategies: A Decision-Making Framework

The synthesis of thiophene carbamates can be approached from several angles, primarily depending on the available starting materials and the desired substitution pattern. The choice of strategy is a critical first step that influences reagent selection, reaction conditions, and potential challenges.

G start Select Starting Material is_amino Aminothiophene Available? start->is_amino is_hydroxy Hydroxythiophene / Thiophenol Available? is_amino->is_hydroxy No reagent_choice_amino Select Carbamoylating Agent is_amino->reagent_choice_amino Yes is_acid Thiophenecarboxylic Acid Available? is_hydroxy->is_acid No reagent_choice_hydroxy Select Carbamoylating Agent is_hydroxy->reagent_choice_hydroxy Yes curtius_rearrangement Curtius Rearrangement to Isocyanate is_acid->curtius_rearrangement Yes chloroformate Chloroformates reagent_choice_amino->chloroformate isocyanate_amine Isocyanates reagent_choice_amino->isocyanate_amine cdi Carbonyl Diimidazole (CDI) reagent_choice_amino->cdi isocyanate_hydroxy Isocyanates reagent_choice_hydroxy->isocyanate_hydroxy curtius_rearrangement->isocyanate_amine React with Alcohol / Amine reaction Carbamate Formation Reaction chloroformate->reaction isocyanate_amine->reaction cdi->reaction isocyanate_hydroxy->reaction workup Workup & Purification reaction->workup product Thiophene Carbamate Product workup->product

Caption: Decision workflow for selecting a synthetic route to thiophene carbamates.

The most common and reliable methods begin with either an aminothiophene or a thiophene-derived alcohol/thiol, which acts as the nucleophile to form the carbamate bond. An alternative, powerful strategy involves the synthesis of a thiophene isocyanate intermediate, which can then be coupled with a wide range of nucleophiles.[6]

Method 1: Synthesis from Aminothiophenes

This is arguably the most direct route, leveraging the nucleophilicity of the amino group. The choice of electrophilic partner dictates the specific protocol.

Protocol 1.1: Reaction with Chloroformates

This classic method is robust and widely applicable for forming N-aryl and N-alkyl carbamates. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism for carbamate formation.

Detailed Step-by-Step Protocol:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the aminothiophene starting material (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.2-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exotherm of the reaction and minimize the formation of urea byproducts from potential side reactions.

  • Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2-1.5 eq). The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

  • Reagent Addition: Add the corresponding alkyl or aryl chloroformate (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A slow addition rate is crucial for maintaining temperature control.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminothiophene is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure thiophene carbamate.

Protocol 1.2: Reaction with Isocyanates

This method is highly efficient and often results in very clean reactions with high yields, forming N,N'-substituted ureas' analogous carbamates. The key intermediate is a thiophene-containing isocyanate.[1]

Detailed Step-by-Step Protocol:

  • Preparation: Dissolve the alcohol or phenol (1.0 eq) in an anhydrous aprotic solvent like toluene in a dry round-bottom flask under an inert atmosphere.[1]

  • Catalyst Addition (If Necessary): For less reactive alcohols, a catalytic amount of dibutyltin dilaurate (DBTDL) or a tertiary amine base like triethylamine (TEA) can be added.[1] For phenols, the reaction often proceeds without a catalyst but may require heating.

  • Heating: Heat the mixture to the desired temperature (typically 80-110 °C).[1]

  • Isocyanate Addition: Add the thiophene isocyanate (1.1 eq) dropwise to the heated solution.

  • Reaction: Maintain the reaction at temperature and monitor its progress by TLC. Reaction times can vary from 6 to 12 hours depending on the nucleophile's reactivity.[1]

  • Workup & Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure carbamate.[1]

Method 2: Synthesis via Thiophene Isocyanates (Curtius Rearrangement)

For accessing a diverse library of carbamates, synthesizing a thiophene isocyanate intermediate is a powerful strategy. The Curtius rearrangement of a thiophenecarbonyl azide is the most effective method for this transformation.[6]

Detailed Step-by-Step Protocol (Two-Part):

Part A: Synthesis of Thiophene-2-carbonyl azide

  • Preparation: Start with the corresponding thiophene-2-carbonyl chloride. Dissolve it in acetone. In a separate flask, dissolve sodium azide (NaN₃) in water.[6]

  • Reaction: Cool the sodium azide solution in an ice bath (0-5 °C) and slowly add the thiophene-2-carbonyl chloride solution with vigorous stirring.[6]

  • Isolation: The product, thiophene-2-carbonyl azide, will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. Handle acyl azides with care as they can be thermally unstable.

Part B: Curtius Rearrangement to 2-Thienyl Isocyanate

  • Preparation: Suspend the dried thiophene-2-carbonyl azide in an anhydrous high-boiling solvent like toluene under a nitrogen atmosphere.[6]

  • Rearrangement: Heat the suspension to reflux (approx. 110 °C). The rearrangement is typically accompanied by the evolution of nitrogen gas and is usually complete within 1-2 hours.[6]

  • Usage: The resulting solution of 2-thienyl isocyanate in toluene can be used directly in subsequent reactions (as described in Protocol 1.2) or isolated by careful removal of the solvent under reduced pressure.[6]

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey ReagentsConditionsAdvantagesDisadvantages/Limitations
Chloroformate AminothiopheneAlkyl/Aryl Chloroformate, Base (TEA, Pyridine)Mild (0 °C to RT)Broad substrate scope, reliable, well-established.Chloroformates can be moisture-sensitive; requires a base to neutralize HCl byproduct.
Isocyanate Alcohol/PhenolThiophene Isocyanate, Catalyst (optional)Mild to Heated (RT to 110 °C)High atom economy, often very clean reactions, high yields.[1]Requires synthesis or purchase of the specific thiophene isocyanate; isocyanates are reactive and moisture-sensitive.[1]
Curtius Route Thiophenecarboxylic AcidSOCl₂, NaN₃Heated (Reflux)Provides access to a versatile isocyanate intermediate for library synthesis.[6]Multi-step process; acyl azide intermediates can be explosive and require careful handling.[6]

Field-Proven Insights & Troubleshooting

  • Moisture Control: All reactions involving isocyanates and chloroformates must be conducted under strictly anhydrous conditions. Moisture will lead to the hydrolysis of the reagents and the formation of undesired urea or amine byproducts.

  • Base Selection: When using the chloroformate method, a non-nucleophilic base like TEA is preferred over a nucleophilic one like DMAP (unless DMAP is used catalytically) to avoid the formation of a reactive acylpyridinium intermediate that can lead to side products.

  • Purification: Carbamates and their urea-like byproducts can sometimes have similar polarities, making chromatographic separation challenging. Careful selection of the eluent system and using high-quality silica gel is essential. A gradient elution is often necessary.

  • Safety: Acyl azides, intermediates in the Curtius rearrangement, are potentially explosive and should be handled with extreme caution, behind a blast shield, and should not be heated in their solid, isolated state. They are best used directly in solution.[6]

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ureas and Carbamates from Thiophene-Containing Isocyanates.
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Novel Thiophene-Based Isocyanates for Drug Development.
  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • BenchChem. (2025). Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.
  • PMC. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
  • ResearchGate. (2025). Synthesis, Biological Evaluation and Molecular Modelling Studies of Thiophene Piperazine-Carbamate Derivatives as Multi-Target Agents for Alzheimer's Disease.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025).

Sources

Application

Application Notes and Protocols: Benzyl thiophen-2-ylcarbamate as a Versatile Intermediate in Organic Synthesis

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and strategic utilization of Benzyl thiophen-2-ylcarbamate as a key interm...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and strategic utilization of Benzyl thiophen-2-ylcarbamate as a key intermediate in organic synthesis. This document outlines detailed protocols, explains the underlying chemical principles, and explores the potential of this molecule in constructing more complex, biologically active compounds.

Introduction: The Strategic Value of the Thiophene-Carbamate Scaffold

The convergence of a thiophene ring and a carbamate functional group within a single molecular entity presents a powerful platform for the synthesis of novel compounds with significant potential in medicinal chemistry. The thiophene moiety, a bioisostere of the phenyl group, is a privileged scaffold found in a wide array of approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties.[1] Carbamates are recognized for their chemical stability and their ability to act as peptide bond surrogates, enhancing cell membrane permeability and participating in crucial hydrogen bonding interactions with biological targets.[2]

Benzyl thiophen-2-ylcarbamate, therefore, emerges as a highly valuable and versatile intermediate. The benzyl carbamate group serves as a robust protecting group for the 2-amino functionality of the thiophene ring, which can be readily removed under specific conditions. This allows for the selective modification of the thiophene ring at other positions before unmasking the amine for further derivatization.

Synthesis of Benzyl thiophen-2-ylcarbamate

The preparation of Benzyl thiophen-2-ylcarbamate is predicated on the availability of its precursor, 2-aminothiophene. The synthesis of 2-aminothiophenes can be achieved through various established methods, with the Gewald reaction being a prominent and efficient approach.[1][3][4]

Recommended Protocol for the Synthesis of Benzyl thiophen-2-ylcarbamate

This protocol details the synthesis of Benzyl thiophen-2-ylcarbamate from commercially available 2-aminothiophene and benzyl chloroformate.

Materials:

  • 2-Aminothiophene

  • Benzyl chloroformate

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiophene (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution.

  • Carbamoylation: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TCC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Benzyl thiophen-2-ylcarbamate.

Safety Precautions: Benzyl chloroformate is corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of Benzyl thiophen-2-ylcarbamate Start 2-Aminothiophene Reaction Carbamoylation Reaction Start->Reaction Reagents Benzyl Chloroformate Triethylamine, DCM, 0 °C to RT Reagents->Reaction Workup Aqueous Work-up (H₂O, NaHCO₃, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Benzyl thiophen-2-ylcarbamate Purification->Product

Caption: Synthetic workflow for Benzyl thiophen-2-ylcarbamate.

Applications of Benzyl thiophen-2-ylcarbamate as a Synthetic Intermediate

Benzyl thiophen-2-ylcarbamate is a versatile intermediate that opens avenues for a variety of synthetic transformations. The presence of the carbamate-protected amino group and the reactive thiophene ring allows for a stepwise and controlled construction of complex molecules.

Electrophilic Substitution on the Thiophene Ring

The thiophene ring is susceptible to electrophilic substitution, primarily at the C5 position. The electron-donating nature of the carbamate-linked nitrogen can further activate the ring towards these reactions.

Table 1: Potential Electrophilic Substitution Reactions

ReactionReagent/ConditionsExpected Product
Bromination N-Bromosuccinimide (NBS), DMF5-Bromo-benzyl thiophen-2-ylcarbamate
Nitration HNO₃/H₂SO₄5-Nitro-benzyl thiophen-2-ylcarbamate
Acylation Acyl chloride/AlCl₃ (Friedel-Crafts)5-Acyl-benzyl thiophen-2-ylcarbamate
Formylation POCl₃/DMF (Vilsmeier-Haack)5-Formyl-benzyl thiophen-2-ylcarbamate
Metal-Catalyzed Cross-Coupling Reactions

Following halogenation (e.g., bromination at the C5 position), the resulting halo-thiophene derivative can participate in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the introduction of diverse aryl, heteroaryl, or alkynyl substituents.[5]

Protocol for Suzuki Cross-Coupling:

  • Reaction Setup: To a solution of 5-Bromo-benzyl thiophen-2-ylcarbamate (1.0 eq) in a suitable solvent (e.g., dioxane/water or DME), add the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the mixture under an inert atmosphere at 80-100 °C for 6-12 hours.

  • Work-up and Purification: After cooling, perform an aqueous work-up, extract with an organic solvent, dry, and purify by column chromatography.

Deprotection and Further Derivatization of the Amino Group

The benzyl carbamate protecting group can be efficiently removed via hydrogenolysis. This unmasks the 2-amino group, making it available for a variety of subsequent reactions.

Protocol for Deprotection:

  • Reaction Setup: Dissolve the protected thiophene derivative in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected 2-aminothiophene derivative.

The liberated amino group can then be acylated, alkylated, or used in the construction of other heterocyclic rings, such as thieno[2,3-d]pyrimidines.[3]

Application Workflow Diagram

Application_Workflow cluster_applications Synthetic Applications of Benzyl thiophen-2-ylcarbamate cluster_ring_mod Thiophene Ring Modification cluster_amine_mod Amino Group Derivatization Start Benzyl thiophen-2-ylcarbamate Electrophilic_Sub Electrophilic Substitution (e.g., Bromination) Start->Electrophilic_Sub Deprotection Deprotection (Hydrogenolysis) Start->Deprotection Direct Deprotection Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki) Electrophilic_Sub->Cross_Coupling Halogenated Intermediate Cross_Coupling->Deprotection Modified Thiophene Further_Reactions Acylation, Alkylation, Cyclization Deprotection->Further_Reactions Free Amine

Caption: Potential synthetic pathways using the intermediate.

Conclusion

Benzyl thiophen-2-ylcarbamate is a strategically important intermediate that provides a flexible and efficient entry point for the synthesis of a wide range of substituted 2-aminothiophene derivatives. Its utility lies in the orthogonal reactivity of the protected amino group and the thiophene ring, allowing for a controlled and stepwise elaboration of molecular complexity. The protocols and synthetic strategies outlined in these application notes are intended to serve as a valuable resource for chemists engaged in the design and synthesis of novel therapeutic agents and other functional organic molecules.

References

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022, August 29).
  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals. (2011, January 1).
  • 10 - Organic Syntheses Procedure.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - ijpbs.
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. (2023, February 20).
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC.
  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC. (2023, November 24).

Sources

Method

Scalable Synthesis Methods for Benzyl N-(thiophen-2-yl)carbamate: Application Notes &amp; Protocols

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale In medi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

In medicinal chemistry and drug development, the 2-aminothiophene scaffold is a highly sought-after bioisostere for anilines and other aromatic amines. However, free 2-aminothiophene is notoriously unstable; it rapidly polymerizes and oxidizes upon exposure to air or when heated above its melting point (12 °C) 1. To successfully incorporate this moiety into active pharmaceutical ingredients (APIs), the amine must be generated in situ and immediately protected.

The most robust and scalable method for achieving this is the Curtius rearrangement of thiophene-2-carboxylic acid in the presence of benzyl alcohol, yielding the stable, Cbz-protected building block: Benzyl N-(thiophen-2-yl)carbamate 2.

The Causality of the Chemical Workflow

The Curtius rearrangement bypasses the need to ever isolate the unstable free amine. By converting the stable thiophene-2-carboxylic acid into an acyl azide, and subsequently applying heat, the molecule undergoes a concerted migration of the thiophene ring to an electron-deficient nitrogen, extruding nitrogen gas (


) to form an isocyanate intermediate. This highly electrophilic 2-isocyanatothiophene is immediately intercepted by benzyl alcohol (a nucleophilic trapping agent) to form the stable carbamate 3.

G A Thiophene-2-carboxylic acid (Stable Precursor) B Thiophene-2-carbonyl azide (Reactive Intermediate) A->B DPPA, Et3N or SOCl2, NaN3 C 2-Isocyanatothiophene (In situ generated) B->C Heat (90-100°C) - N2 gas D Benzyl N-(thiophen-2-yl)carbamate (Stable Cbz-Protected Amine) C->D Benzyl Alcohol Trapping

Figure 1: Mechanistic pathway of the Curtius rearrangement.

Process Scale-Up Strategy

The choice of synthetic route depends heavily on the required scale. For discovery and early-phase development (< 1 kg), the one-pot Diphenylphosphoryl azide (DPPA) method is preferred for its operational simplicity and safety. For late-phase process chemistry and commercial manufacturing (> 1 kg), the two-step Acyl Chloride/Sodium Azide route is utilized to circumvent the high cost and atom-inefficiency of DPPA, provided strict engineering controls are in place to manage azide accumulation 4.

G Start Select Synthesis Route Lab Lab / Discovery Scale (< 1 kg) Start->Lab Process Industrial Scale (> 1 kg) Start->Process DPPA Protocol A: One-Pot DPPA • High Safety • Higher Cost • Operational Simplicity Lab->DPPA NaN3 Protocol B: SOCl2 / NaN3 • Lower Cost • Azide Accumulation Risk • Requires Strict Controls Process->NaN3

Figure 2: Process scale-up decision matrix for Curtius rearrangement methodology.

Experimental Protocols

Protocol A: One-Pot Curtius Rearrangement using DPPA (Lab to Kilo Scale)

This self-validating protocol utilizes DPPA as a mild azide transfer reagent. Triethylamine (


) is used to deprotonate the carboxylic acid, driving the nucleophilic attack on DPPA.

Materials:

  • Thiophene-2-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (

    
    ) (1.1 equiv)
    
  • Benzyl alcohol (1.1 equiv)

  • Anhydrous Toluene (10 volumes)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve thiophene-2-carboxylic acid in anhydrous toluene.

  • Base Addition: Add triethylamine (1.1 equiv) and benzyl alcohol (1.1 equiv) to the solution. Causality: Benzyl alcohol is added at this stage so it is intimately mixed and ready to trap the transient isocyanate immediately upon its formation.

  • Controlled Azidation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DPPA (1.1 equiv) dropwise over 15 minutes. Causality: The formation of the acyl azide is exothermic. Maintaining 0 °C prevents premature thermal decomposition and uncontrolled

    
     evolution.
    
  • Thermal Rearrangement: Allow the mixture to stir at 0 °C for 30 minutes. Remove the ice bath and gradually heat the reaction to 90–100 °C. Maintain this temperature for 4–6 hours. Causality: Heating provides the activation energy necessary for the Curtius rearrangement. Effervescence (

    
     gas) will be observed.
    
  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 8:2). The reaction is complete when the acyl azide intermediate is fully consumed.

  • Workup & Purification: Cool the mixture to room temperature. Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted

    
    ), saturated aqueous 
    
    
    
    (to remove unreacted starting material and diphenyl phosphate byproduct), and brine. Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield pure Benzyl N-(thiophen-2-yl)carbamate.
Protocol B: Two-Step Acyl Chloride/Sodium Azide Route (Industrial Scale)

This protocol avoids expensive DPPA by generating the acyl azide via an acid chloride intermediate.

Materials:

  • Thiophene-2-carboxylic acid (1.0 equiv)

  • Thionyl chloride (

    
    ) (1.15 equiv)
    
  • Dimethylformamide (DMF) (Catalytic)

  • Sodium azide (

    
    ) (1.2 equiv)
    
  • Acetone and Water

  • Benzyl alcohol (1.1 equiv)

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of thiophene-2-carboxylic acid in toluene, add a catalytic amount of DMF. Slowly add

    
     (1.15 equiv). Heat to 65 °C until gas evolution (
    
    
    
    ,
    
    
    ) ceases. Concentrate under vacuum to remove excess
    
    
    . Causality: DMF acts as a Vilsmeier-Haack catalyst, significantly accelerating the chlorination.
  • Azide Formation: Dissolve the crude thiophene-2-carbonyl chloride in acetone and cool to 0 °C. Vigorously stir while adding a pre-chilled aqueous solution of

    
     dropwise. Stir for 1 hour at 0 °C. Causality: Vigorous stirring is critical in this biphasic system to ensure complete conversion while keeping temperatures low to prevent detonation of the isolated acyl azide.
    
  • Extraction: Extract the acyl azide into cold toluene. Wash with ice water and dry over

    
    . Do not concentrate to dryness. 
    
  • Thermal Rearrangement: To the toluene solution of the acyl azide, add benzyl alcohol (1.1 equiv). Slowly heat the solution to 90 °C behind a blast shield until

    
     evolution ceases (approx. 3 hours).
    
  • Workup: Cool to room temperature, wash with water and brine, concentrate, and crystallize the product from heptane/ethyl acetate.

Quantitative Data & Analytical Validation

Table 1: Comparison of Synthetic Routes
ParameterProtocol A: One-Pot DPPAProtocol B: SOCl2 / NaN3
Typical Yield 75% – 85%65% – 75%
Reagent Cost High (DPPA is expensive)Low (Commodity chemicals)
Safety Profile Excellent (No isolated azide)Moderate (Requires strict azide handling)
Scalability Optimal up to ~1-5 kgOptimal for > 10 kg
Atom Economy Low (Generates diphenyl phosphate)Moderate (Generates NaCl, SO2)
Table 2: Analytical Characterization & In-Process Monitoring
Analytical MethodTarget Parameter / ObservationCausality / Significance
TLC (Hex/EtOAc 8:2)

(Product)
Confirms consumption of starting acid (

) and acyl azide (

).
LC-MS (ESI+)


Confirms the molecular weight of Benzyl N-(thiophen-2-yl)carbamate (

).
IR Spectroscopy

,

Confirms presence of Carbamate C=O stretch and N-H stretch, respectively.
1H NMR (CDCl3)

(m, 5H),

(m, 3H),

(s, 2H)
Validates the presence of the benzyl protecting group and the intact thiophene ring.

Safety & Waste Disposal Directives

  • Azide Quenching: Unreacted azides from Protocol B must never be discharged into the acidic waste stream (risk of volatile, highly toxic hydrazoic acid formation). Quench

    
     waste streams using an excess of sodium nitrite (
    
    
    
    ) and dilute sulfuric acid in a controlled, well-ventilated fume hood 2.
  • DPPA Waste: Byproducts from Protocol A (diphenyl phosphate) should be neutralized with aqueous

    
     and disposed of in designated organophosphate waste containers.
    
  • Thermal Hazards: The Curtius rearrangement is highly exothermic during the

    
     extrusion phase. Heating must be applied gradually. For scale-up >100g, reaction calorimetry (e.g., RC1e) must be performed to determine the exact heat of reaction (
    
    
    
    ) and adiabatic temperature rise (
    
    
    ).

References

  • Five-membered heterocycles as novel molecular scaffolds for targeting triple hydrogen bonding interactions Academia.edu
  • Application Notes and Protocols for the Curtius Rearrangement of Thiophene Acyl Azides Benchchem
  • Novel pyrazolothienopyridinones as potential GABAA receptor modulators PMC (N
  • Continuous Flow Synthesis of the PARP-1/2 Inhibitor HYDAMTIQ: Synthetic Strategy, Optimiz

Sources

Application

Purification techniques for Benzyl thiophen-2-ylcarbamate reaction mixtures

Strategies for the Removal of Stubborn Impurities in Curtius Rearrangement Mixtures Abstract The synthesis of Benzyl thiophen-2-ylcarbamate is a critical intermediate step in the development of thiophene-based bioisoster...

Author: BenchChem Technical Support Team. Date: March 2026

Strategies for the Removal of Stubborn Impurities in Curtius Rearrangement Mixtures

Abstract

The synthesis of Benzyl thiophen-2-ylcarbamate is a critical intermediate step in the development of thiophene-based bioisosteres for drug discovery. While the Curtius rearrangement (using thiophene-2-carboxylic acid, DPPA, and benzyl alcohol) is the preferred synthetic route due to the instability of the free 2-aminothiophene, it introduces a specific purification bottleneck: the removal of excess benzyl alcohol (BnOH) and diphenylphosphoryl azide (DPPA) byproducts.

This Application Note details three tiered purification protocols designed to overcome the co-elution of BnOH and the acid-sensitivity of the thiophene ring. These methods range from standard chromatographic buffering to advanced enzymatic scavenging, ensuring >98% purity for downstream SAR studies.

Reaction Profiling & Impurity Analysis

Before selecting a purification strategy, one must understand the mixture's composition. The Curtius rearrangement typically employs a slight excess of benzyl alcohol (1.2–2.0 equiv.) to trap the intermediate isocyanate.

Table 1: Impurity Profile of the Crude Reaction Mixture

ComponentSourcePhysicochemical ChallengeRemoval Strategy
Target Carbamate ProductAcid-sensitive (thiophene ring).Buffered Chromatography / Crystallization
Benzyl Alcohol (BnOH) Excess ReagentHigh B.P. (

); Co-elutes on Silica.
High-Vac / Enzymatic Tagging / Derivatization
Diphenylphosphate DPPA ByproductAcidic; Polar.Basic Aqueous Wash (

)
Symmetric Urea ByproductHighly insoluble; forms if water enters reaction.Filtration / Precipitation
Thiophene Isocyanate IntermediateLachrymator; Unstable.Must be fully quenched before workup.
Critical Pre-Purification Workup (The "Kill Step")

Standardize the crude material before attempting chromatography.

Objective: Remove acidic byproducts and quench residual azides/isocyanates.

  • Quench: Cool reaction to room temperature. Add water (10% volume of reaction solvent) and stir for 30 minutes to hydrolyze any residual isocyanate to the urea (which precipitates) or amine.

  • Filtration: If a white precipitate (symmetric urea) forms, filter it off through a Celite pad.

  • Phase Partition: Dilute with Ethyl Acetate (EtOAc) .

  • Acid Removal: Wash the organic phase

    
     with saturated 
    
    
    
    .
    • Why? This converts the diphenylphosphate byproduct (from DPPA) into its water-soluble salt.

  • Brine Wash & Dry: Wash with brine, dry over

    
    , and concentrate.
    
    • Note: Do not use high heat (

      
      ) during concentration to avoid thermal decomposition of the thiophene carbamate.
      
Protocol A: Buffered Flash Chromatography (Small Scale)

Best for: <1g scale, high purity requirements.

The Challenge: Standard silica gel is slightly acidic (


). Thiophene derivatives are electron-rich and prone to acid-catalyzed polymerization or decomposition on the column, leading to streaking and yield loss.

The Solution: Deactivate the silica surface with Triethylamine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).

Step-by-Step Protocol:

  • Slurry Preparation: Prepare a slurry of Silica Gel (60 Å, 230–400 mesh) in Hexanes containing 1%

    
     .
    
  • Column Packing: Pour the slurry and flush with 2 column volumes (CV) of the buffer solvent.

  • Loading: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) or Toluene. Avoid pure EtOAc for loading as it broadens bands.

  • Elution Gradient:

    • Solvent A: Hexanes + 1%

      
      
      
    • Solvent B: Ethyl Acetate + 1%

      
      
      
    • Gradient: 0–5% B (2 CV), 5–20% B (10 CV). The carbamate typically elutes earlier than residual benzyl alcohol.

  • Fraction Collection: Monitor at 254 nm. The thiophene ring gives a strong UV signal.

Protocol B: Selective Crystallization (Large Scale)

Best for: >5g scale, avoiding chromatography.

The Challenge: Benzyl alcohol acts as a "co-solvent," keeping the product in solution and preventing crystallization.

The Solution: Use a counter-solvent system that retains BnOH while precipitating the carbamate.

Step-by-Step Protocol:

  • Solvent Swap: Evaporate the crude mixture to a thick oil. Add Heptane (10 mL/g of crude).

  • Seeding: If the oil does not solidify, add a seed crystal (obtained from a small-scale column fraction) or scratch the flask wall.[1]

  • Heating: Heat to

    
     until the oil disperses or dissolves. If insoluble, add Toluene  dropwise until a clear solution forms (Keep Toluene <10% of total volume).
    
  • Cooling: Allow to cool slowly to Room Temperature (RT) with stirring. Then cool to

    
     for 2 hours.
    
  • Filtration: Filter the solids.

  • The Wash (Critical): Wash the filter cake with cold Heptane containing 5% Toluene .

    • Why? Pure heptane may not wash away the viscous benzyl alcohol effectively. The small amount of toluene ensures the BnOH is solvated and removed.

Protocol C: Enzymatic Scavenging (The "Pro" Tip)

Best for: Removing persistent Benzyl Alcohol when separation is difficult.

The Challenge: On multi-gram scales, BnOH (


) is difficult to distill without degrading the product, and it often streaks into the product fraction during chromatography.

The Solution: Use Candida antarctica Lipase B (CALB) to selectively acylate the benzyl alcohol, converting it into an ester (e.g., Benzyl Butyrate) which has a significantly different Rf and solubility profile.

Step-by-Step Protocol:

  • Setup: Dissolve the crude mixture (containing product and excess BnOH) in dry Toluene or MTBE .

  • Reagents: Add Vinyl Butyrate (3.0 equiv relative to estimated residual BnOH) and Immobilized CALB (e.g., Novozym 435, 10 wt% relative to substrate).

  • Incubation: Stir gently at

    
     for 4–12 hours.
    
    • Mechanism:[2][3] CALB catalyzes the transesterification of BnOH with Vinyl Butyrate. The reaction is irreversible because the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde and evaporates.

  • Workup: Filter off the enzyme beads (reusable).

  • Separation: The mixture now contains the Target Carbamate and Benzyl Butyrate .

    • Separation: These are easily separated by a short silica plug (Benzyl Butyrate is much less polar and elutes in 100% Hexanes; the Carbamate elutes in 20% EtOAc).

Decision Logic & Workflow

Purification_Workflow Start Crude Reaction Mixture (Thiophene Carbamate + BnOH + DPPA) Workup Standard Workup (NaHCO3 Wash + Drying) Start->Workup CheckBnOH Is Benzyl Alcohol > 10%? Workup->CheckBnOH ScaleCheck Scale > 5g? CheckBnOH->ScaleCheck No (<10%) MethodC Method C: Enzymatic Tagging (CALB + Vinyl Butyrate) CheckBnOH->MethodC Yes (Stubborn BnOH) MethodA Method A: Buffered Silica (Hex/EtOAc + 1% Et3N) ScaleCheck->MethodA No (<5g) MethodB Method B: Crystallization (Heptane/Toluene) ScaleCheck->MethodB Yes (>5g) Final Final Product (>98% Purity) MethodA->Final MethodB->Final MethodC->MethodA Post-Tagging Flash Plug

Figure 1: Decision matrix for selecting the optimal purification route based on impurity load and reaction scale.

References
  • Curtius Rearrangement Protocols & Safety

    • Source: BenchChem Application Notes.[4] "Application Notes and Protocols for the Curtius Rearrangement of Thiophene Acyl Azides."

  • Enzym

    • Title: "Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Medi
    • Source: Almac Group / Beilstein J. Org. Chem.
    • (Referenced via search context 1.2, 1.4)

  • Purification of Thiophene Deriv

    • Title: "Refining Purification Techniques for Thiophene Carboxamide Deriv
    • Source: BenchChem Technical Support.[1][4]

  • General Carbamate Purific

    • Title: "Benzyl isopropoxymethyl carbamate."[5]

    • Source: Organic Syntheses, Coll. Vol. 10, p. 10.

Sources

Method

Application Note: Optimization of Recrystallization Solvent Systems for Benzyl thiophen-2-ylcarbamate

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: Benzyl thiophen-2-ylcarbamate (CAS: 64307-10-4) Molecular Formula: C₁₂H₁₁NO₂S Introduction and Structural Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: Benzyl thiophen-2-ylcarbamate (CAS: 64307-10-4) Molecular Formula: C₁₂H₁₁NO₂S

Introduction and Structural Rationale

The purification of heterocyclic carbamates is a critical unit operation in the synthesis of pharmaceutical intermediates and agrochemicals. Benzyl thiophen-2-ylcarbamate presents unique solubility challenges due to its distinct structural motifs: a highly lipophilic benzyl group, a polarizable aromatic thiophene ring, and a central carbamate linkage (-NH-COO-) capable of acting as both a hydrogen bond donor and acceptor.

When designing a recrystallization protocol, the solvent system must balance these opposing physicochemical properties. If the solvent is too non-polar (e.g., pure hexanes), the compound will not dissolve even at reflux. If the solvent is too polar and protic (e.g., pure methanol), the carbamate group may form stable solute-solvent hydrogen bonds, leading to high solubility at low temperatures and poor recovery yields. Furthermore, solvent selection directly influences the conformational interplay of the carbamate group, dictating whether intramolecular or intermolecular hydrogen bonding dominates during nucleation, which can ultimately affect polymorphic outcomes [1].

Solvent Selection Matrix

To achieve high purity (>99%) while maximizing yield, binary solvent systems (anti-solvent crystallization) or steep-solubility single solvents are preferred. The table below summarizes the quantitative and qualitative data for prospective solvent systems.

Solvent SystemRatio (v/v)Boiling Point (°C)Yield PotentialImpurity ClearanceSuitability & Mechanistic Notes
Ethyl Acetate / Heptane 1:3 to 1:577 / 98>85%ExcellentOptimal. EtOAc solvates the carbamate via H-bonding. Heptane forces the lipophilic thiophene/benzyl rings out of solution.
Ethanol / Water 3:178 / 100~70%ModerateProne to "oiling out" (liquid-liquid phase separation) before crystallization due to the high lipophilicity of the benzyl group.
Toluene Single110>80%GoodExcellent for aromatic pi-stacking interactions. Steep solubility curve, but requires higher temperatures which may degrade trace impurities.
Dichloromethane / Hexane 1:439 / 68~75%GoodLow boiling point limits the working temperature range for hot dissolution. Good for small-scale laboratory purification.

Mechanistic Insights into Anti-Solvent Crystallization

For Benzyl thiophen-2-ylcarbamate, the Ethyl Acetate (EtOAc) / Heptane anti-solvent system is the most robust.

The Causality of the System: During dissolution, the carbonyl oxygen of ethyl acetate acts as a hydrogen bond acceptor for the carbamate N-H proton, breaking the crystal lattice and fully solvating the molecule. As the non-polar anti-solvent (heptane) is introduced, the bulk dielectric constant of the medium drops. The solvent-solute hydrogen bonds are outcompeted by solute-solute intermolecular hydrogen bonding (carbamate-carbamate interactions) and pi-pi stacking between the thiophene rings. This thermodynamic shift drives the controlled nucleation of the solid [2]. The controlled addition of anti-solvent ensures that supersaturation remains within the metastable zone, preventing rapid crash-out which traps impurities [3].

Experimental Workflow & Visualization

The following diagram illustrates the logical progression of the dual-solvent recrystallization process.

G N1 Crude Benzyl thiophen-2-ylcarbamate N2 Dissolution in EtOAc (60°C) N1->N2 Add Primary Solvent N3 Hot Filtration (Clarification) N2->N3 Remove Insoluble Impurities N4 Controlled Cooling (Supersaturation) N3->N4 Cool at 1°C/min N5 Anti-Solvent Addition (Heptane) N4->N5 Induce Nucleation N6 Crystal Maturation (5°C) N5->N6 Maximize Recovery N7 Vacuum Filtration & Washing N6->N7 Isolate Solid N8 Vacuum Drying (Pure Product) N7->N8 Remove Residual Solvent

Workflow for the anti-solvent recrystallization of Benzyl thiophen-2-ylcarbamate.

Self-Validating Protocol: Ethyl Acetate / Heptane Crystallization

This protocol is designed to be self-validating; visual and physical cues at each step confirm the success of the prior operation, ensuring high E-E-A-T standards in the laboratory.

Step 1: Primary Dissolution

  • Weigh the crude Benzyl thiophen-2-ylcarbamate into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethyl Acetate at a ratio of approximately 3 mL per gram of crude material.

  • Heat the suspension to 60 °C under gentle stirring. Validation Check: If the solid does not completely dissolve after 10 minutes at 60 °C, add EtOAc in 0.5 mL increments until a clear, homogeneous solution is achieved. Do not exceed 5 mL/g, as this will severely impact final yield.

Step 2: Hot Filtration (Optional but Recommended)

  • Pre-heat a glass funnel and filter paper to prevent premature crystallization.

  • Rapidly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble synthetic byproducts or dust. Validation Check: If the filtrate becomes cloudy immediately upon passing through the funnel, premature nucleation has occurred. Re-heat the filtrate to 60 °C to re-dissolve the material before proceeding.

Step 3: Controlled Nucleation and Anti-Solvent Addition

  • Remove the flask from the heat source and allow it to cool to approximately 40 °C.

  • Begin adding Heptane (anti-solvent) dropwise via an addition funnel while stirring constantly.

  • Continue addition until the solution becomes faintly turbid (cloudy) and the turbidity persists for more than 30 seconds. This indicates the boundary of the metastable zone [3].

  • Stop the addition and allow the mixture to stir for 15 minutes to allow seed crystals to form and mature.

Step 4: Maturation and Isolation

  • Once a healthy seed bed has formed, resume the dropwise addition of Heptane until a total volume of 3 to 4 times the volume of EtOAc has been added.

  • Cool the suspension to 0–5 °C using an ice-water bath and stir for an additional 1 hour to maximize the thermodynamic recovery of the crystals.

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold Heptane (not EtOAc, which would dissolve the product). Validation Check: The filtrate (mother liquor) should be distinctly colored (yellow/brown) containing the rejected impurities, while the filter cake should be a white to off-white crystalline solid.

Step 5: Drying and Analytical Verification

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual heptane (which can otherwise depress the melting point).

  • Verify purity via HPLC (UV detection at 254 nm for the thiophene/benzyl chromophores) and confirm structural integrity via ¹H-NMR (CDCl₃).

References

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir Molecular Pharmaceutics, ACS Publications (2024). URL:[Link]

  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies Organic Process Research & Development, ACS Publications (2025). URL:[Link]

Application

Introduction: The Role and Removal of the Benzyl Carbamate (Cbz) Protecting Group

An Application Guide to the Deprotection of Benzyl thiophen-2-ylcarbamate to 2-Aminothiophene In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of p...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Deprotection of Benzyl thiophen-2-ylcarbamate to 2-Aminothiophene

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is fundamental to achieving complex molecular architectures.[1] The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in this field, widely employed for the protection of primary and secondary amines.[2][3] Introduced in the 1930s for peptide synthesis, its popularity stems from a robust stability towards a wide range of reagents and reaction conditions, combined with a variety of available deprotection methods.[1][4]

The Cbz group transforms a nucleophilic amine into a non-nucleophilic carbamate, shielding it from undesired reactions.[1] The subsequent removal, or deprotection, of the Cbz group to regenerate the free amine is a critical step that must be efficient and selective, without compromising other functionalities within the molecule.[5] This application note provides a detailed guide for researchers and drug development professionals on the deprotection of a specific heterocyclic substrate, Benzyl thiophen-2-ylcarbamate, to yield 2-aminothiophene. We will explore the primary methodologies, delving into the causality behind procedural choices and addressing the specific challenges posed by the sulfur-containing thiophene moiety.

Core Deprotection Methodologies: A Comparative Analysis

The choice of a deprotection strategy is dictated by the overall molecular structure and the presence of other functional groups.[2] For a substrate like Benzyl thiophen-2-ylcarbamate, the key consideration is the potential for the thiophene's sulfur atom to act as a catalyst poison in certain reductive methods.[2][6]

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most frequently employed method for Cbz deprotection, lauded for its exceptionally mild conditions and clean byproducts—toluene and carbon dioxide.[2][7] The reaction proceeds via the cleavage of the benzylic carbon-oxygen bond by hydrogen, mediated by a palladium catalyst.[2][8]

The mechanism involves the oxidative addition of the Cbz group's benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release toluene and an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide.[4][8]

cluster_mechanism Catalytic Hydrogenolysis Mechanism Cbz_Amine R-NH-Cbz Intermediate [Adsorbed Complex] Cbz_Amine->Intermediate + Pd(0) Pd_Surface Pd(0) Catalyst Surface H2 H₂ H2->Intermediate Carbamic_Acid R-NH-COOH (Unstable Carbamic Acid) Intermediate->Carbamic_Acid Hydrogenolysis Toluene Toluene Intermediate->Toluene Amine R-NH₂ (Deprotected Amine) Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.

Protocol 1a: Standard Hydrogenolysis with Hydrogen Gas

This is the classic approach, utilizing hydrogen gas as the reductant.

  • Materials:

    • Benzyl thiophen-2-ylcarbamate

    • Palladium on activated carbon (10% Pd/C)

    • Solvent (Methanol, Ethanol, or Ethyl Acetate)[9]

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the Benzyl thiophen-2-ylcarbamate in a suitable solvent (e.g., methanol, 0.1 M concentration) in a round-bottom flask equipped with a stir bar.

    • Carefully add 10% Pd/C to the solution. Insight: Due to the presence of the thiophene ring, a higher catalyst loading (e.g., 20-50 mol% Pd) may be required to overcome potential partial poisoning of the catalyst.[6]

    • Seal the flask, then evacuate the atmosphere and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be slower than for non-sulfur containing substrates.

    • Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., Nitrogen or Argon).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rinse the pad with the reaction solvent to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-aminothiophene.[2]

Protocol 1b: Transfer Hydrogenolysis

This method avoids the use of flammable hydrogen gas by generating hydrogen in situ from a donor molecule. It is a safer and often more convenient alternative for standard laboratory setups.[4]

  • Materials:

    • Benzyl thiophen-2-ylcarbamate

    • Palladium on activated carbon (10% Pd/C)

    • Hydrogen Donor: Ammonium formate (HCOONH₄) or Triethylsilane (Et₃SiH)[2][10]

    • Solvent (Methanol or Ethanol)

  • Procedure (using Ammonium Formate):

    • Dissolve the Benzyl thiophen-2-ylcarbamate in methanol or ethanol in a round-bottom flask.

    • Add 10% Pd/C to the solution (again, consider a higher loading).

    • Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.[2]

    • Heat the mixture to reflux (typically 40-65 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through Celite® to remove the catalyst and rinse the pad with the solvent.[2]

    • Concentrate the filtrate under reduced pressure. An aqueous workup may be necessary to remove residual ammonium salts before final purification.

Method 2: Acid-Catalyzed Cleavage

Acidic conditions provide a metal-free alternative for Cbz deprotection, which is particularly advantageous when substrates are sensitive to reduction or to avoid residual heavy metal contamination in the final product.[2][11] However, these conditions are often harsh and must be evaluated for compatibility with other functional groups.[2]

The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by nucleophilic attack (e.g., by a bromide ion) on the benzylic carbon (Sₙ2) or formation of a stable benzyl cation (Sₙ1), leading to cleavage. The resulting carbamic acid then decarboxylates.[4]

Protocol 2: Cleavage with Hydrogen Bromide in Acetic Acid

This is a classic and potent method for Cbz removal.

  • Materials:

    • Benzyl thiophen-2-ylcarbamate

    • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

    • Anhydrous diethyl ether

  • Procedure:

    • In a well-ventilated fume hood, dissolve the Benzyl thiophen-2-ylcarbamate in a minimal amount of glacial acetic acid if necessary.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 33% HBr in acetic acid (typically 2-5 equivalents).[2]

    • Allow the reaction to warm to room temperature and stir for the required time (typically 1-4 hours, monitor by TLC).

    • Upon completion, precipitate the amine hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.

    • Collect the precipitated salt by filtration, wash thoroughly with diethyl ether to remove acetic acid and byproducts, and dry under vacuum.[2]

    • The free amine can be obtained by neutralization with a suitable base.

  • Causality & Insights: This method is effective but lacks subtlety. The strong acid can lead to side reactions on the electron-rich thiophene ring or cleave other acid-labile protecting groups. Its primary advantage is in circumventing the catalyst-poisoning issue entirely.

Method 3: Nucleophilic Cleavage

Recently developed nucleophilic deprotection protocols offer mild and highly selective alternatives, particularly for complex molecules with sensitive functionalities that are incompatible with either hydrogenolysis or strong acids.[12][13]

This approach utilizes a soft nucleophile that chemoselectively attacks the carbamate, leading to its cleavage under non-reductive and non-acidic conditions.

Protocol 3: Deprotection with 2-Mercaptoethanol

This method has proven effective for Cbz and other carbamates on substrates sensitive to standard conditions.[12][13]

  • Materials:

    • Benzyl thiophen-2-ylcarbamate

    • 2-Mercaptoethanol

    • Potassium phosphate (K₃PO₄)

    • N,N-Dimethylacetamide (DMAc)

  • Procedure:

    • Dissolve the Benzyl thiophen-2-ylcarbamate in DMAc.

    • Add potassium phosphate (typically 3 equivalents).

    • Add 2-mercaptoethanol (typically 2 equivalents).[2]

    • Heat the reaction mixture to 75 °C and monitor by TLC or LC-MS.[2][12]

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product if necessary.

  • Causality & Insights: This protocol is superior for substrates bearing functionalities sensitive to reduction or strong acid.[13] Given that the thiophene ring can be sensitive, this mild, non-reductive method presents a highly promising strategy for the deprotection of Benzyl thiophen-2-ylcarbamate.

Workflow and Comparative Summary

The overall process for deprotecting Benzyl thiophen-2-ylcarbamate follows a logical sequence from method selection to final product isolation.

Caption: General workflow for the deprotection of Benzyl thiophen-2-ylcarbamate.

Table 1: Comparison of Deprotection Methodologies

FeatureCatalytic HydrogenolysisAcid-Catalyzed CleavageNucleophilic Cleavage
Primary Reagents Pd/C, H₂ (or H-donor)HBr in Acetic Acid2-Mercaptoethanol, K₃PO₄
Conditions Neutral, Room Temp to RefluxStrongly Acidic, 0 °C to Room TempBasic, 75 °C
Pros Very mild, clean byproductsMetal-free, effective for poison-prone substratesMild, highly selective, tolerates sensitive groups
Cons Catalyst can be poisoned by sulfur; H₂ gas is flammableHarsh conditions, not suitable for acid-labile groupsRequires heating, potential for thiol-related side reactions
Thiophene Compatibility Moderate: Potential catalyst poisoning requires higher catalyst loading.[6]Moderate: The electron-rich ring may be sensitive to strong acid.High: Conditions are unlikely to affect the thiophene ring.

Conclusion

The deprotection of Benzyl thiophen-2-ylcarbamate to furnish 2-aminothiophene can be achieved through several effective protocols. The choice of method must be carefully weighed based on the substrate's overall stability and the laboratory's capabilities.

  • Catalytic hydrogenolysis remains a primary choice due to its mildness, though researchers must be prepared to adjust catalyst loading to counteract the poisoning effect of the thiophene sulfur.[2][6] Transfer hydrogenolysis offers a safer, equally effective alternative to using hydrogen gas.[2]

  • Acid-catalyzed cleavage is a robust, metal-free option but its harshness necessitates careful consideration of potential side reactions with the thiophene moiety.[11]

  • Nucleophilic deprotection emerges as a compelling strategy for this specific substrate, offering a gentle and highly selective pathway that avoids the pitfalls of both reduction and strong acid.[13]

By understanding the mechanisms and practical considerations detailed in this guide, researchers can confidently select and execute the optimal deprotection strategy for their synthetic needs, ensuring high yields and purity in the preparation of valuable amine intermediates.

References

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Improved Catalyst for the Removal of Carbobenzyloxy Protective Groups. Taylor & Francis eBooks. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Efficient Detachment of N-Benzyl Carbamate Group. J-STAGE. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Amine synthesis by carbamate cleavage. Organic Chemistry Portal. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. PubMed. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. [Link]

  • Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. ACS Publications. [Link]

  • Protecting Groups. University of Regensburg. [Link]

  • Benzyl Protection. Common Organic Chemistry. [Link]

  • Deprotection method - Google Patents.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Catalytic Coupling Strategies for Benzyl Thiophen-2-ylcarbamate in Medicinal Chemistry

Introduction and Strategic Context Thiophene derivatives are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, organic electronics, and biaryl acetamide therapeutics targeting FLT3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

Thiophene derivatives are privileged scaffolds in modern drug discovery, frequently appearing in kinase inhibitors, organic electronics, and biaryl acetamide therapeutics targeting FLT3 and other receptor tyrosine kinases[1]. Among the versatile building blocks used to construct these complex architectures, Benzyl thiophen-2-ylcarbamate (CAS: 64307-10-4) stands out.

The benzyl carbamate (Cbz) moiety serves a dual purpose: it acts as a robust protecting group that withstands standard cross-coupling conditions while offering orthogonal deprotection (via hydrogenolysis) in later synthetic stages. More importantly, the carbamate nitrogen donates electron density into the thiophene ring, activating the C5 position for electrophilic halogenation and facilitating palladium-coordinated C-H activation[2]. This application note details field-proven methodologies for functionalizing Benzyl thiophen-2-ylcarbamate, transitioning from traditional pre-activation strategies to modern direct C-H arylation.

Mechanistic Causality: Designing the Coupling Strategy

When designing a coupling strategy for Benzyl thiophen-2-ylcarbamate, chemists must choose between traditional cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and direct C-H functionalization.

  • Traditional Cross-Coupling (Pre-activation): Requires initial halogenation (usually bromination) at the C5 position. The Cbz group sterically shields the C3 position and electronically directs electrophilic aromatic substitution to C5. Subsequent Pd-catalyzed coupling provides high predictability and scalability[1]. Bidentate ligands with wide bite angles, such as Xantphos, are often employed in Buchwald-Hartwig aminations to accelerate the reductive elimination step and prevent catalyst deactivation[3].

  • Direct C-H Arylation: Bypasses the halogenation step, significantly improving atom economy. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The addition of pivalic acid (PivOH) is critical here; the pivalate anion acts as an internal base that lowers the activation energy for C-H bond cleavage at the C5 position.

Workflow SM Benzyl thiophen-2-ylcarbamate (CAS: 64307-10-4) Hal Regioselective Halogenation (NBS) SM->Hal Pre-activation CH Pd-Catalyzed Direct C-H Arylation SM->CH Direct C-H Activation Suz Suzuki-Miyaura Cross-Coupling Hal->Suz Ar-B(OH)2 Buch Buchwald-Hartwig Amination Hal->Buch Amine Prod1 C5-Aryl Thiophene Derivatives CH->Prod1 Prod2 C5-Substituted Biaryl/Amine Suz->Prod2 Buch->Prod2

Fig 1. Divergent coupling workflows for Benzyl thiophen-2-ylcarbamate functionalization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By integrating specific analytical checkpoints, researchers can ensure the integrity of the catalytic cycle before proceeding to downstream purification.

Protocol A: Regioselective Bromination and Suzuki-Miyaura Coupling

This two-step sequence is highly reliable for generating C5-aryl thiophenes[1].

Step 1: Bromination

  • Reaction: Dissolve Benzyl thiophen-2-ylcarbamate (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C. Protect from light.

  • Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes.

    • Causality: Slow addition prevents exothermic runaway and limits di-bromination. NBS is preferred over Br₂ due to its mild nature and ease of handling.

  • Checkpoint (Validation): Stir for 2 hours at room temperature. Quench a 50 µL aliquot in saturated Na₂S₂O₃ and extract with EtOAc. Analyze via LC-MS. The target intermediate should display a characteristic M/M+2 isotopic pattern indicating successful monobromination.

  • Workup: Pour into ice water, filter the resulting precipitate, and dry under vacuum to yield Benzyl (5-bromothiophen-2-yl)carbamate.

Step 2: Suzuki-Miyaura Coupling

  • Setup: In an oven-dried Schlenk flask, combine the brominated intermediate (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the intermediate palladium complexes, which geometrically accelerates the final reductive elimination step.

  • Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction & Validation: Heat to 90 °C for 12 hours. Include 0.1 equiv of biphenyl as an internal standard. Monitor via GC-FID; the reaction is complete when the bromide peak disappears and the product/biphenyl ratio stabilizes.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OA Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OA + Thiophene-Br TM Transmetalation Pd(II)(Ar)(R)L_n OA->TM + Ar-B(OH)2 / Base RE Reductive Elimination Ar-R Formation TM->RE Isomerization RE->Pd0 - Biaryl Product

Fig 2. Pd-catalyzed Suzuki-Miyaura catalytic cycle for thiophene functionalization.

Protocol B: Palladium-Catalyzed Direct C-H Arylation

This protocol eliminates the bromination step, offering a greener, highly atom-economical route.

  • Setup: In a sealed tube, combine Benzyl thiophen-2-ylcarbamate (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), Ag₂CO₃ (1.5 equiv), and PivOH (0.3 equiv).

    • Causality: Ag₂CO₃ acts as both a base and a halide scavenger, abstracting iodide to generate a highly electrophilic cationic palladium species. PivOH is the crucial CMD mediator, facilitating the deprotonation of the C5-H bond.

  • Solvent & Reaction: Suspend in anhydrous DMA (0.15 M). Purge with Argon for 10 minutes. Heat at 110 °C for 16 hours.

  • Checkpoint (Validation): Cool to room temperature. Dilute a 100 µL aliquot with MeCN, filter through a Celite plug, and analyze via UPLC-MS. Look for the disappearance of the starting material mass (m/z 233.29)[4].

  • Purification: Filter the bulk mixture through Celite to remove silver salts, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data & Method Comparison

To assist in route selection, the following table summarizes the quantitative metrics and operational parameters of the discussed coupling strategies.

Coupling StrategyStep CountAtom EconomyTypical YieldCatalyst / Ligand SystemKey Operational Advantage
Suzuki-Miyaura 2Moderate75–90%Pd(dppf)Cl₂Broad commercial availability of boronic acids; highly predictable scale-up[1].
Buchwald-Hartwig 2Moderate65–80%Pd₂(dba)₃ / XantphosExcellent for C-N bond formation; wide bite angle prevents catalyst poisoning[3].
Direct C-H Arylation 1High60–85%Pd(OAc)₂ / PivOHReduces synthetic steps; avoids toxic halogenated or organometallic intermediates.
Decarboxylative C-N 1High50–70%Cu or Pd-basedUtilizes abundant aliphatic carboxylic acids as alkylating agents instead of halides[2].

References

  • Li, X., et al. "Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates". The Journal of Organic Chemistry, 2018, 83(15), 8233–8240. Available at:[Link]

  • WIPO Patent WO2015031613A1. "Biaryl acetamide compounds and methods of use thereof". Google Patents, 2015.
  • US Patent 8,822,463. "Quinoxaline compounds and methods of use thereof". Googleapis/USPTO, 2014. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Benzyl thiophen-2-ylcarbamate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Welcome to the technical support center for the synthesis of Benzyl thiophen-2-ylcarbamate. As a Senior Application Scientist, I have de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals.

Welcome to the technical support center for the synthesis of Benzyl thiophen-2-ylcarbamate. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind each step of the DPPA-mediated Curtius rearrangement, providing you with a self-validating protocol and troubleshooting frameworks to maximize your yield and purity.

Mechanistic Overview & Reaction Pathway

The most reliable and operationally safe method for synthesizing Benzyl thiophen-2-ylcarbamate is the one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA)[1][2].

The reaction proceeds via the activation of thiophene-2-carboxylic acid to form a mixed anhydride, which subsequently undergoes azidation to yield thiophene-2-carbonyl azide[2]. Upon heating, the acyl azide undergoes a concerted thermal decomposition—expelling nitrogen gas without forming a discrete, free nitrene intermediate—to generate the highly reactive thiophen-2-yl isocyanate[3]. This isocyanate is then trapped in situ by benzyl alcohol to form the stable Cbz-protected carbamate[1][4].

Understanding the competing side reactions is critical. The thiophene ring is electron-rich and sensitive; more importantly, any trace water will hydrolyze the isocyanate into an unstable carbamic acid. This rapidly decarboxylates into thiophen-2-amine, which immediately attacks unreacted isocyanate to form a highly insoluble symmetric urea byproduct[5].

CurtiusPathway Acid Thiophene-2-carboxylic acid (Starting Material) Azide Thiophene-2-carbonyl azide (Reactive Intermediate) Acid->Azide DPPA, TEA 0°C to RT Isocyanate Thiophen-2-yl isocyanate (Key Intermediate) Azide->Isocyanate Heat (90-100°C) - N2 (Concerted) Product Benzyl thiophen-2-ylcarbamate (Desired Product) Isocyanate->Product Benzyl Alcohol (BnOH) Amine Thiophen-2-amine (Unstable Intermediate) Isocyanate->Amine Trace H2O - CO2 Urea 1,3-Di(thiophen-2-yl)urea (Undesired Byproduct) Amine->Urea + Isocyanate

Fig 1: Reaction pathway of DPPA-mediated Curtius rearrangement and urea byproduct formation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the reaction trajectory is correct before proceeding to the next phase.

Reagents Required:

  • Thiophene-2-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (0.95 - 1.0 equiv)

  • Triethylamine (TEA) (1.1 equiv)

  • Benzyl alcohol (BnOH) (1.05 equiv)

  • Anhydrous Toluene (Strictly dried over 4Å molecular sieves)

Step-by-Step Methodology

Step 1: Substrate Activation (0 °C)

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and an argon balloon, dissolve thiophene-2-carboxylic acid in anhydrous toluene (approx. 0.5 M concentration).

  • Add TEA and Benzyl alcohol. Cool the mixture to 0 °C using an ice bath.

  • Causality: Cooling is mandatory. The initial reaction between the acid and DPPA to form the mixed anhydride is exothermic. Lower temperatures prevent the premature, uncontrolled thermal decomposition of the forming acyl azide[2][4].

Step 2: Azidation via Dose-Controlled Addition

  • Slowly add DPPA dropwise over 15–30 minutes.

  • Validation Checkpoint: You should observe a mild exotherm and a homogeneous solution. If the solution turns cloudy immediately, suspect moisture contamination in your reagents.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour[1].

  • Causality: Limiting DPPA to slightly sub-stoichiometric amounts (0.95 equiv) prevents the final product from being contaminated with unreacted, potentially hazardous azide species[5].

Step 3: Thermal Rearrangement and Trapping (90–100 °C)

  • Equip the flask with a reflux condenser and heat the mixture to 90–100 °C.

  • Validation Checkpoint: At approximately 65–70 °C, steady gas evolution (N₂ bubbling) will commence. This is the visual confirmation of the concerted Curtius rearrangement[1][3].

  • Maintain heating until gas evolution completely ceases (typically 2–4 hours).

  • Validation Checkpoint: Monitor by LC-MS or TLC. The starting acid should disappear, replaced by the mass of the desired carbamate.

Step 4: Quench and Purification

  • Cool the mixture to room temperature. Dilute with ethyl acetate.

  • Wash sequentially with 5% aqueous citric acid (to remove excess TEA), saturated aqueous NaHCO₃ (to remove unreacted starting acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting Guides & FAQs

Q1: I am observing a poor yield of the carbamate and the formation of an insoluble white precipitate. What is going wrong? A1: The white precipitate is almost certainly the symmetric byproduct, 1,3-di(thiophen-2-yl)urea. This occurs when trace water is present in your reaction matrix. Water outcompetes benzyl alcohol, reacting with the intermediate thiophen-2-yl isocyanate to form an unstable carbamic acid. This decarboxylates into thiophen-2-amine, which rapidly attacks another molecule of isocyanate to form the urea[5]. Solution: Abandon solvents like commercial acetonitrile, which are notoriously difficult to keep strictly dry and frequently lead to urea formation[5]. Switch to anhydrous toluene and ensure all glassware is oven-dried.

Q2: My final NMR shows contamination with unreacted benzyl alcohol, which is smearing during column chromatography. How do I remove it? A2: Benzyl alcohol has a high boiling point (205 °C) and co-elutes closely with Cbz-protected carbamates, making it a classic purification bottleneck[5]. Solution: First, strictly limit your benzyl alcohol stoichiometry to 1.05 equivalents. If excess remains, avoid standard chromatography. Instead, remove it via high-vacuum distillation (Kugelrohr) at 80 °C, or triturate the crude mixture with cold hexanes to precipitate the carbamate while leaving the alcohol in solution. In advanced continuous-flow manufacturing, a biocatalytic tagging step using immobilized CALB enzyme is often employed to convert residual benzyl alcohol into easily separable benzyl butyrate[5][6].

Q3: Can I isolate the thiophen-2-yl isocyanate or the free thiophen-2-amine instead of doing a one-pot reaction? A3: It is highly discouraged. Thiophen-2-amine is notoriously unstable and highly prone to rapid oxidation and polymerization, turning into a black tar upon exposure to air. The one-pot DPPA method is preferred specifically because it avoids the isolation of both the potentially explosive acyl azide and the sensitive isocyanate/amine intermediates, trapping the isocyanate in situ to form the stable carbamate[1][2].

Quantitative Data & Optimization

The following table summarizes the impact of various reaction conditions on the yield and impurity profile of Benzyl thiophen-2-ylcarbamate, based on process development literature for continuous and batch Curtius rearrangements[4][5].

Solvent ChoiceTemperatureDPPA (Equiv)BnOH (Equiv)Yield (%)Primary Impurity Profile
Acetonitrile (Commercial)80 °C1.11.5< 40%High Urea Formation (Due to trace H₂O)
THF (Anhydrous)70 °C1.11.265%Incomplete conversion (Low temp)
Toluene (Anhydrous)100 °C1.11.582%Unreacted Benzyl Alcohol (Co-elution)
Toluene (Anhydrous) 100 °C 0.95 1.05 > 88% Trace / Clean (Optimized stoichiometry)

Table 1: Optimization matrix for the synthesis of Benzyl thiophen-2-ylcarbamate. Limiting DPPA prevents azide carryover, while limiting BnOH streamlines purification.

References

  • Benchchem. "Application Notes and Protocols for the Curtius Rearrangement of Thiophene Acyl Azides - Benchchem". Benchchem.com.
  • National Institutes of Health (NIH) / PMC. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry". Nih.gov.
  • Common Organic Chemistry. "Curtius Rearrangement - Common Conditions: Cbz Protected Pdt". Commonorganicchemistry.com.
  • Almac Group. "Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging". Almacgroup.com.
  • University College Dublin (UCD) / Almac. "Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging". Ucd.ie.
  • Wikipedia. "Curtius rearrangement". Wikipedia.org.

Sources

Optimization

Minimizing side reactions during thiophene carbamate formation

To: Research & Development Team From: Senior Application Scientist, Chemical Process Group Subject: Technical Guide: Minimizing Side Reactions During Thiophene Carbamate Formation Executive Summary Thiophene carbamates a...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Group Subject: Technical Guide: Minimizing Side Reactions During Thiophene Carbamate Formation

Executive Summary

Thiophene carbamates are critical pharmacophores in drug discovery, serving as bioisosteres for phenyl carbamates. However, their synthesis is plagued by the inherent instability of the electron-rich thiophene ring (prone to oxidation and polymerization) and the high reactivity of the intermediate 2-aminothiophenes. This guide outlines self-validating protocols to minimize side reactions, specifically focusing on the Curtius Rearrangement as the preferred "One-Pot" methodology to avoid isolating unstable intermediates.

Part 1: Strategic Route Selection

Before beginning synthesis, select the route based on your starting material stability. The direct reaction of free aminothiophenes with chloroformates is high-risk due to rapid oxidative degradation of the amine.

RouteSelection Start Starting Material Acid Thiophene-COOH Start->Acid Amine Thiophene-NH2 (Free Base) Start->Amine Salt Thiophene-NH3+ Cl- Start->Salt Route1 Curtius Rearrangement (Recommended) Acid->Route1 + DPPA / ROH Route2 Direct Carbamoylation (High Risk) Amine->Route2 + Cl-CO-OR Route3 Schotten-Baumann (Biphasic) Salt->Route3 + Cl-CO-OR / Base Product Thiophene Carbamate Route1->Product Route2->Product Low Yield Route3->Product

Figure 1: Decision matrix for thiophene carbamate synthesis. The Curtius route is prioritized to bypass the unstable free amine.

Part 2: The Curtius Rearrangement (Gold Standard)

The most robust method for generating N-thienyl carbamates is the Curtius rearrangement of thiophenecarboxylic acids using diphenylphosphoryl azide (DPPA). This method avoids the isolation of the unstable aminothiophene and minimizes polymerization by maintaining neutral-to-mildly basic conditions.

Mechanism & Critical Control Points

The reaction proceeds via an acyl azide, which undergoes thermal rearrangement to an isocyanate.[1][2][3][4][5][6][7] The isocyanate is then trapped by an alcohol.

Key Side Reactions:

  • Urea Formation: If water is present, the isocyanate hydrolyzes to the amine, which reacts with the remaining isocyanate to form a symmetric urea (R-NH-CO-NH-R).

  • Acyl Urea Formation: Reaction of the intermediate isocyanate with unreacted carboxylic acid.

  • Thiophene Polymerization: Occurs if the reaction becomes acidic (e.g., using acid chlorides without sufficient base).

Optimized Protocol: DPPA One-Pot Synthesis

Target: Benzyl N-(thiophen-2-yl)carbamate (Example)

Reagents:

  • Thiophene-2-carboxylic acid (1.0 equiv)

  • DPPA (1.1 equiv)[8]

  • Triethylamine (Et3N) (1.1 - 1.5 equiv)

  • Benzyl Alcohol (1.5 - 2.0 equiv)

  • Solvent: Toluene (Anhydrous)[5]

Step-by-Step Methodology:

  • Drying: Flame-dry all glassware and cool under Ar/N2 flow. Moisture is the primary cause of urea byproducts.

  • Activation: Dissolve thiophene-2-carboxylic acid in anhydrous Toluene (0.5 M). Add Et3N.

  • Azide Formation: Cool to 0°C. Add DPPA dropwise. Stir at 0°C for 30–60 mins.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of acid.

  • Rearrangement: Add Benzyl Alcohol. Heat the mixture to 80–90°C .

    • Note: Evolution of N2 gas indicates isocyanate formation.

  • Trapping: Maintain temperature for 2–4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with sat. NaHCO3 (removes diphenylphosphate byproducts) and Brine.

Part 3: Troubleshooting Guide

Scenario A: "I see a major spot with double the molecular weight (Urea)."
Root Cause Diagnostic Corrective Action
Moisture Ingress LCMS shows [2M+26] peak (symmetric urea).Use molecular sieves in solvent; ensure Ar line is dry.
Slow Alcohol Attack Isocyanate accumulates; trace water hydrolyzes it.Use a catalyst (e.g., DBTL - Dibutyltin dilaurate, 1-5 mol%) to accelerate alcohol addition.
Steric Hindrance Alcohol is secondary/tertiary (e.g., t-BuOH).Increase temp to reflux; switch solvent to 1,4-Dioxane for higher boiling point.
Scenario B: "The reaction turned into a black tar."
Root Cause Diagnostic Corrective Action
Free Amine Decomposition Reaction went through hydrolysis (amine formed) but didn't trap.Do not isolate the intermediate. Ensure alcohol is present before heating to rearrangement temp.
Acidic Polymerization pH < 7 during workup or reaction.Thiophenes are acid-sensitive. Ensure Et3N is in slight excess. Wash with basic buffers (NaHCO3).
Thermal Decomposition Reaction run >110°C.Thiophene isocyanates can degrade. Keep T < 100°C. Use Toluene (bp 110°C) rather than Xylene.
Scenario C: "Low conversion of Carboxylic Acid."
Root Cause Diagnostic Corrective Action
Poor Activation Acid remains after DPPA addition.DPPA requires base to form the salt first. Ensure Et3N is added before DPPA.
Mixed Anhydride Failure Using Cl-CO-OEt method instead of DPPA.Switch to DPPA. Mixed anhydrides are less stable with electron-rich thiophenes.

Part 4: Handling Aminothiophenes (If Curtius is impossible)

If you must start from an aminothiophene (e.g., commercially available HCl salt), use the Biphasic Schotten-Baumann method to protect the amine instantly upon liberation.

Protocol:

  • Dissolve Thiophene-NH3+ Cl- in Water/EtOAc (1:1) .

  • Add NaHCO3 (3.0 equiv) to the aqueous layer.

  • Add Chloroformate (1.2 equiv) to the organic layer.

  • Vigorously stir at 0°C -> RT.

    • Logic: As the weak base liberates the free amine, it partitions into the organic layer and is immediately trapped by the chloroformate, minimizing the lifetime of the unstable free base.

Part 5: Mechanistic Pathway & Side Reactions[9]

CurtiusMechanism Acid Thiophene-COOH AcylAzide Acyl Azide (R-CO-N3) Acid->AcylAzide + DPPA, Base Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (-N2) Carbamate TARGET: Carbamate (R-NH-CO-OR') Isocyanate->Carbamate + R'OH Amine Amine (R-NH2) Isocyanate->Amine + H2O (-CO2) Water H2O (Trace) Urea Sym. Urea (R-NH-CO-NH-R) Amine->Urea + Isocyanate

Figure 2: Mechanistic divergence in the Curtius rearrangement. Controlling water content is the single most important factor in preventing Urea formation.

References

  • BenchChem. (2025).[5][8][9] Application Notes and Protocols for the Curtius Rearrangement of Thiophene Acyl Azides. Retrieved from 8

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[7][10][11] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. (Foundational work on DPPA).

  • Organic Chemistry Portal. (2025). Curtius Rearrangement: Mechanism and Recent Literature. Retrieved from 3

  • Almac Group. (2020). Tandem Continuous Flow Curtius Rearrangement. Retrieved from 12

  • Wang, T., et al. (2010).[13] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction. Synlett. Retrieved from 13

Sources

Troubleshooting

Troubleshooting low purity in Benzyl thiophen-2-ylcarbamate production

Technical Support Center: Troubleshooting Benzyl Thiophen-2-ylcarbamate Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Benzyl Thiophen-2-ylcarbamate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of heterocyclic carbamates. Synthesizing benzyl thiophen-2-ylcarbamate via the Curtius rearrangement of thiophene-2-carboxylic acid is a foundational methodology in medicinal chemistry[1]. Because 2-aminothiophene is highly unstable and prone to rapid polymerization, the one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) and benzyl alcohol is the preferred route[1]. This traps the reactive thiophen-2-yl isocyanate intermediate directly as a stable carbamate[1].

However, researchers frequently encounter low purity profiles characterized by symmetric urea byproducts, unreacted starting materials, or benzyl alcohol carryover[2][3]. This guide provides a self-validating framework to diagnose and resolve these specific synthetic bottlenecks.

Diagnostic Workflow

Troubleshooting Start Low Purity Detected (LC-MS/NMR) CheckUrea Is Symmetric Urea Present? Start->CheckUrea CheckSM Is Unreacted Acid Present? Start->CheckSM CheckBnOH Excess Benzyl Alcohol Carryover? Start->CheckBnOH FixWater Action: Rigorous Drying (Use molecular sieves) CheckUrea->FixWater Yes FixDPPA Action: Check DPPA quality & Et3N equivalents CheckSM->FixDPPA Yes FixPurification Action: Biocatalytic Tagging or Trituration CheckBnOH->FixPurification Yes

Diagnostic decision tree for resolving low purity in thiophen-2-ylcarbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: My final product is heavily contaminated with a symmetric urea byproduct (1,3-di(thiophen-2-yl)urea). What is the mechanistic cause, and how do I prevent it? A: The formation of a symmetric urea is the most common purity issue in DPPA-mediated Curtius rearrangements and is a direct consequence of moisture in the reaction system[2]. Causality: The Curtius rearrangement generates a highly reactive thiophen-2-yl isocyanate intermediate. If trace water is present, it acts as a competing nucleophile against benzyl alcohol, attacking the isocyanate to form an unstable carbamic acid[2]. This intermediate rapidly decarboxylates to yield 2-aminothiophene. Because primary amines are significantly more nucleophilic than alcohols, the newly formed 2-aminothiophene immediately attacks another equivalent of isocyanate, forming the highly stable, insoluble 1,3-di(thiophen-2-yl)urea[2]. Resolution: Implement rigorous anhydrous protocols. Use freshly distilled, anhydrous solvents (e.g., Toluene or THF), oven-dried glassware, and perform the reaction under a strict nitrogen or argon atmosphere[2].

Q2: I am observing incomplete conversion with residual thiophene-2-carboxylic acid. Should I increase the DPPA equivalents? A: Not necessarily. While a slight excess of DPPA (1.1 equivalents) is standard[1], unreacted starting material often points to an issue with the base or the activation temperature rather than the DPPA itself. Causality: DPPA requires a deprotonated carboxylate to form the acyl azide[4]. If triethylamine (Et₃N) is degraded, wet, or used in sub-stoichiometric amounts, the mixed anhydride will not form efficiently. Furthermore, the thermal decomposition of the acyl azide to the isocyanate requires sustained heating (typically 90–100 °C)[1]. Resolution: Ensure Et₃N is anhydrous and used at 1.1 to 1.5 equivalents[2]. Verify that the reaction is held at 90 °C for a sufficient duration (typically 2-4 hours) until nitrogen evolution ceases[1][5].

Q3: How do I efficiently remove residual benzyl alcohol without resorting to multiple rounds of column chromatography? A: Excess benzyl alcohol (often 1.1–1.5 eq) is used to outcompete trace water and drive carbamate formation, but its high boiling point makes it difficult to remove under standard reduced pressure, leading to co-elution during chromatography[3]. Causality / Resolution: To avoid harsh distillation conditions that might degrade the thiophene ring, you can employ a biocatalytic impurity tagging strategy. Passing the crude mixture through a column packed with Candida antarctica lipase B (CALB) in the presence of vinyl butyrate selectively converts unreacted benzyl alcohol into benzyl butyrate[3]. Benzyl butyrate has a significantly different retention factor (Rf), drastically simplifying chromatographic purification[3]. Alternatively, a simple trituration process using non-polar solvents (e.g., hexanes/diethyl ether) can precipitate the pure carbamate while leaving the alcohol in solution[6].

Q4: The reaction mixture turns dark brown or black, and my isolated yield is low. What causes this degradation? A: This indicates thermal degradation or polymerization of the thiophene ring. Causality: Electron-rich heterocycles like thiophene are sensitive to localized overheating and oxidative conditions[1]. If the DPPA is added too rapidly at elevated temperatures, the exothermic formation of the acyl azide and subsequent rapid nitrogen release can cause localized temperature spikes, leading to polymerization of the transient intermediates[1]. Resolution: Strictly control the temperature gradient. Add DPPA dropwise at 0 °C, allow the acyl azide to form for 30 minutes, and only then apply controlled heating to 90 °C[1].

Mechanistic Pathway of Carbamate vs. Urea Formation

Mechanism Acid Thiophene-2-carboxylic acid Azide Thiophene-2-carbonyl azide Acid->Azide DPPA, Et3N Isocyanate Thiophen-2-yl isocyanate (Reactive Intermediate) Azide->Isocyanate Heat (-N2) Product Benzyl thiophen-2-ylcarbamate (Desired Product) Isocyanate->Product Benzyl Alcohol Amine Thiophen-2-amine (Unstable) Isocyanate->Amine Trace H2O (-CO2) Urea 1,3-Di(thiophen-2-yl)urea (Byproduct) Amine->Urea + Isocyanate

Mechanistic pathway of the Curtius rearrangement and moisture-driven urea side reaction.

Quantitative Data: Impact of Reaction Conditions on Purity

To illustrate the causality of moisture and stoichiometry on product distribution, the following table summarizes typical experimental outcomes based on controlled deviations from the standard protocol:

ConditionBenzyl Alcohol (eq)Water Content (ppm)Carbamate Yield (%)Urea Byproduct (%)Purity (LC-MS)
Optimal (Anhydrous) 1.1< 5085 - 90%< 2%> 98%
Trace Moisture 1.1~ 50050 - 60%25 - 35%65%
High Moisture 1.1> 2000< 20%> 70%< 25%
Excess Nucleophile 2.0< 5088 - 92%< 1%80% (BnOH carryover)

Standardized Experimental Protocol

This self-validating protocol ensures high purity by systematically eliminating the variables that cause side reactions[1][2].

Materials:

  • Thiophene-2-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (Et₃N) (1.1 eq) - Must be freshly distilled/anhydrous

  • Benzyl alcohol (1.1 eq) - Must be anhydrous

  • Anhydrous Toluene (0.2 M relative to starting material)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under vacuum. Backfill with dry Nitrogen (N₂). Reasoning: Eliminates ambient moisture to prevent the isocyanate from converting into the symmetric urea byproduct[2].

  • Reagent Solubilization: Dissolve thiophene-2-carboxylic acid in anhydrous toluene. Add Et₃N and benzyl alcohol. Stir the mixture and cool to 0 °C using an ice bath. Reasoning: Cooling prevents premature, uncontrolled reaction of DPPA and minimizes exothermic degradation of the thiophene ring[1].

  • Activation: Slowly add DPPA dropwise over 10-15 minutes. Maintain the temperature at 0 °C for 30 minutes. Reasoning: Allows for the complete formation of the thiophene-2-carbonyl azide intermediate before thermal rearrangement begins[1].

  • Curtius Rearrangement: Remove the ice bath and gradually heat the reaction mixture to 90–100 °C. Stir at this temperature for 3–4 hours. Monitor the reaction via TLC or LC-MS. Reasoning: The thermal energy drives the concerted loss of N₂ gas, forming the isocyanate which is immediately trapped by the benzyl alcohol[1][4].

  • Workup: Cool the mixture to room temperature. Wash the organic layer sequentially with 5% aqueous citric acid (to remove unreacted Et₃N), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and diphenyl phosphate byproduct), and brine[5][7].

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/EtOAc) or trituration to isolate pure benzyl thiophen-2-ylcarbamate[1][6].

References

  • Curtius rearrangement Source: L.S.College, Muzaffarpur URL:[Link]

  • Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds Source: ACS Medicinal Chemistry Letters URL: [Link]

  • BJOC - Search Results (Scaled Curtius rearrangement reactions) Source: Beilstein Journals URL: [Link]

  • United States Patent 9,227,957 B2 Source: Google Patents URL
  • WO2010051373A1 - Cyclopropane amides and analogs exhibiting anti-cancer and anti-proliferative activities Source: Google Patents URL

Sources

Optimization

Optimizing reaction temperature for Benzyl thiophen-2-ylcarbamate synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and mechanistic challenges associated with the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and mechanistic challenges associated with the synthesis of Benzyl thiophen-2-ylcarbamate.

Due to the extreme instability of 2-aminothiophene (which rapidly oxidizes and polymerizes), direct reaction with benzyl chloroformate is highly inefficient. The field-standard methodology relies on the Curtius Rearrangement of thiophene-2-carboxylic acid using diphenylphosphoryl azide (DPPA) and benzyl alcohol[1]. In this one-pot system, precise temperature control is the absolute determinant of reaction safety, yield, and purity.

Mechanistic Pathway

The synthesis proceeds through a highly reactive acyl azide intermediate. The thermal threshold must be carefully managed to prevent the dangerous accumulation of the azide while ensuring the complete extrusion of nitrogen gas to form the isocyanate.

CurtiusPathway A Thiophene-2-carboxylic acid + DPPA + Et₃N B Thiophene-2-carbonyl azide (Accumulates at 0-25 °C) A->B 0 °C to RT Azide Formation C 2-Isocyanatothiophene (Reactive Intermediate) B->C 90-100 °C -N₂ (Curtius) D Benzyl thiophen-2-ylcarbamate (Target Product) C->D Benzyl Alcohol Nucleophilic Trapping

Curtius rearrangement pathway for Benzyl thiophen-2-ylcarbamate synthesis.

Quantitative Data: Temperature Optimization Matrix

The following table summarizes the causal relationship between the reaction temperature during the heating phase, the conversion rates, and the resulting impurity profiles.

Temperature Profile (°C)Time (h)Azide Conversion (%)Carbamate Yield (%)Major Impurity Profile
25 (Room Temp) 24< 5%0%Unreacted Acyl Azide (Severe Explosion Hazard)
60 1245%30%Unreacted Azide, Trace Urea
90 - 100 4 - 6> 99%85 - 92%Optimal Profile (< 2% Urea)
120 2> 99%55 - 65%Tarry thermal degradation products

Troubleshooting & FAQs

Q: Why is strict temperature control critical during the DPPA-mediated Curtius rearrangement? A: The reaction involves two distinct thermodynamic stages. The initial formation of thiophene-2-carbonyl azide from the carboxylic acid and DPPA is exothermic and must be kept at 0 °C to room temperature to prevent premature, uncontrolled nitrogen extrusion. Conversely, the actual Curtius rearrangement (the migration of the thiophene ring to the nitrogen) has a high activation energy. Heating to 90–100 °C provides the precise thermal energy required to drive the concerted extrusion of


 gas and form the isocyanate[1]. Failing to reach this temperature results in the dangerous accumulation of explosive acyl azides.

Q: My reaction yielded a significant amount of 1,3-di(thiophen-2-yl)urea instead of the desired carbamate. How did this happen? A: Urea formation is a classic symptom of moisture contamination at elevated temperatures. If trace water is present during the 90–100 °C heating phase, it outcompetes benzyl alcohol as a nucleophile. Water attacks the 2-isocyanatothiophene to form an unstable carbamic acid, which rapidly decarboxylates into 2-aminothiophene. This highly nucleophilic amine then immediately attacks another molecule of isocyanate, forming the symmetric urea byproduct. To prevent this, ensure your toluene and benzyl alcohol are strictly anhydrous.

Q: Can I accelerate the reaction by heating directly to 120 °C or higher? A: While some literature reports heating isolated thiophene-2-carbonyl azide to 120 °C in toluene for rapid conversion[2], doing so in a one-pot DPPA system often leads to thermal degradation of the isocyanate before the benzyl alcohol can fully trap it. Our empirical data shows that maintaining 90–100 °C provides the optimal thermodynamic balance between complete azide conversion and minimal product degradation.

Q: Why use the Curtius rearrangement instead of just reacting 2-aminothiophene with benzyl chloroformate? A: 2-Aminothiophene is notoriously unstable; its electron-rich aromatic ring makes it highly susceptible to rapid oxidation and polymerization at room temperature. By utilizing the Curtius rearrangement, we generate the reactive 2-isocyanatothiophene in situ, which is immediately trapped by benzyl alcohol[3]. This completely bypasses the need to isolate or handle the unstable free amine.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step until the validation checkpoint is confirmed.

Materials Required:

  • Thiophene-2-carboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (

    
    ) (1.1 eq)
    
  • Anhydrous Benzyl alcohol (1.1 eq)

  • Anhydrous Toluene (10 mL / mmol)

Step 1: Azide Formation (Activation Phase)

  • In a flame-dried round-bottom flask purged with argon, dissolve thiophene-2-carboxylic acid in anhydrous toluene.

  • Add

    
     and anhydrous benzyl alcohol to the solution.
    
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DPPA dropwise over 15 minutes to control the initial exothermic activation.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Validation Checkpoint 1: Take a small aliquot and perform IR spectroscopy. The presence of a strong, sharp absorption band at ~2140 cm⁻¹ confirms the successful formation of thiophene-2-carbonyl azide.

Step 2: Thermal Curtius Rearrangement

  • Equip the flask with a reflux condenser and connect it to a bubbler to monitor gas evolution.

  • Gradually heat the reaction mixture to 90–100 °C using an oil bath[1].

  • Observe the steady evolution of nitrogen gas (

    
    ) in the bubbler, indicating the rearrangement to 2-isocyanatothiophene is actively occurring.
    
  • Validation Checkpoint 2: The reaction must be maintained at this temperature until gas evolution completely ceases. IR spectroscopy of an aliquot should show the disappearance of the azide peak (2140 cm⁻¹) and the transient appearance of an isocyanate stretch at ~2250 cm⁻¹ .

Step 3: Nucleophilic Trapping & Isolation

  • Continue heating the mixture at 90–100 °C for an additional 4–6 hours to ensure the benzyl alcohol completely traps the isocyanate intermediate.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient) to yield Benzyl thiophen-2-ylcarbamate.

  • Validation Checkpoint 3: Final product verification via IR should show the complete absence of the isocyanate peak, replaced by a distinct carbamate carbonyl (C=O) stretch at ~1700 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹ . LC-MS should confirm the target mass (

    
    
    
    
    
    = 234.06).

References

  • Application Notes and Protocols for the Curtius Rearrangement of Thiophene Acyl Azides Source: Benchchem URL
  • The formation and reactions of some new functionally substituted derivatives of (η5-cyclopentadienyl) dicarbonylnitrosylchromium (cynichrodene)
  • WO2021069705A1 - Isoindolinone compounds Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzyl Thiophen-2-ylcarbamate Solubility

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous insolubility of Benzyl thiophen-2-ylcarbamate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous insolubility of Benzyl thiophen-2-ylcarbamate . Below, we dissect the physicochemical barriers of this compound and provide field-validated, self-correcting protocols to keep your molecule in solution across both in vitro and in vivo workflows.

Part 1: Understanding the Solubility Barrier (FAQ)

Q: Why does Benzyl thiophen-2-ylcarbamate immediately precipitate when diluted from a DMSO stock into PBS? A: This is a classic kinetic solubility failure driven by the molecule's structural thermodynamics. Benzyl thiophen-2-ylcarbamate is a highly lipophilic, planar molecule. The thiophene and benzyl rings drive strong


 stacking interactions, while the carbamate group forms stable intermolecular hydrogen bonds in the solid state.

Crucially, the carbamate nitrogen is neutral at physiological pH (


), meaning it lacks ionizable centers. Therefore, standard pH-adjustment or salt-formation strategies are completely unviable[1]. When the compound is transferred from a, the sudden spike in the solvent's dielectric constant forces the hydrophobic molecules to aggregate and precipitate to minimize thermodynamically unfavorable interactions with water[1].

Q: If pH adjustment doesn't work, what are my options? A: You must bypass ionization and instead alter the solvation environment. For in vitro biochemical assays, you must lower the energetic penalty of hydration using a combination of cosolvents and non-ionic surfactants. For in vivo dosing, where organic solvents must be minimized, you must rely on host-guest encapsulation using cyclodextrins[2].

Quantitative Comparison of Solubility Strategies

To select the right approach, you must distinguish between kinetic and thermodynamic solubility[1].

ParameterKinetic Solubility (In Vitro Assays)Thermodynamic Solubility (In Vivo Dosing)
Objective Prevent precipitation upon dilutionMaximize API concentration from solid state
Starting State Pre-dissolved in DMSO (e.g., 10 mM)Solid crystalline or amorphous powder
Aqueous Matrix PBS + optional surfactants (Tween-20)Water + complexing agents (HP-β-CD)
Equilibration Time 1 – 2 hours24 – 72 hours
Detection Method Nephelometry (Turbidity at 620 nm)HPLC-UV or LC/MS
Throughput High (96/384-well microplates)Low to Medium (Vials)

Part 2: Troubleshooting In Vitro Assays (Kinetic Solubility)

When running enzymatic or cell-based assays, relying solely on DMSO often leads to false-negative results due to micro-precipitation, which scatters light and quenches fluorescence.

Recommended Excipient Matrix
ExcipientOptimal Conc.Mechanistic Function
DMSO 1.0% - 2.0% (v/v)Disrupts solid-state crystal lattice; acts as the primary solvent vehicle.
Tween-20 0.01% - 0.05% (v/v)Lowers interfacial tension; prevents micro-nucleation of the lipophilic thiophene ring.
BSA 0.1% (w/v)Carrier protein; binds lipophilic motifs to maintain the compound in a monomeric state.
Protocol 1: Self-Validating Turbidimetric Kinetic Solubility Assay

This protocol uses light scattering to empirically determine the exact concentration at which your compound crashes out of solution[3].

  • Stock Preparation: Prepare a 10 mM stock of Benzyl thiophen-2-ylcarbamate in 100% anhydrous DMSO.

  • Serial Dilution: Create a 3-fold serial dilution of the compound in neat DMSO.

  • Aqueous Transfer: Transfer 4 µL of each DMSO dilution into 196 µL of PBS (pH 7.4) in a 96-well clear-bottom microplate. This achieves a [3],[4].

  • Equilibration: Seal the plate with an aluminum sheet to prevent evaporation and shake at 1000 rpm for 1 hour at 25°C[4].

  • Nephelometric Measurement: Measure absorbance/turbidity at 620 nm[3].

  • Self-Validation Step: You must include a 2% DMSO-only control well. The kinetic solubility limit is strictly defined as the highest compound concentration where the absorbance remains

    
     the DMSO control[3].
    
    • Troubleshooting: If your lowest concentration still scatters light above this threshold, the compound is aggregating. You must restart the assay and supplement the PBS with 0.05% Tween-20.

Part 3: Troubleshooting In Vivo Formulation (Thermodynamic Solubility)

For animal models, you cannot use high concentrations of DMSO or Tween. Instead,

 is the gold standard for neutral, aromatic compounds[2]. The hydrophobic cavity of HP-

-CD encapsulates the thiophene and benzyl rings, shielding them from water, while the hydrophilic exterior maintains aqueous solubility[5],[6].

HPBCD_Workflow A Solid Benzyl thiophen-2-ylcarbamate B Add to 20% HP-β-CD (Aqueous Vehicle) A->B C Equilibration (Stir 24h, 25°C) B->C D Phase Separation (Centrifuge & Filter) C->D E HPLC-UV Quantification D->E  Assay F Clear, Solubilized Formulation D->F  Output

Workflow for thermodynamic solubility enhancement via HP-β-CD inclusion complexation.

Protocol 2: Self-Validating HP-β-CD Inclusion Complexation
  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD solution in ultra-pure water.
    
  • Supersaturation: Add an excess of solid Benzyl thiophen-2-ylcarbamate (e.g., 10 mg) to 1 mL of the HP-

    
    -CD vehicle.
    
  • Equilibration: Stir the suspension magnetically at 500 rpm for 24–48 hours at 25°C.

    • Causality: Complexation is a thermodynamic equilibrium process. Stirring for less than 24 hours will result in incomplete cavity encapsulation and a severe underestimation of solubility[1].

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet uncomplexed solid API.

  • Validation & Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Self-Validation: If the filter clogs immediately, the compound has formed a colloidal gel rather than a true inclusion complex. This indicates the CD cavity is saturated[5]; you must increase the HP-

      
      -CD concentration or switch to a larger 
      
      
      
      -cyclodextrin.
  • Quantification: Dilute the clear filtrate 1:100 in your mobile phase and quantify via HPLC-UV against a standard curve to determine the exact dosing concentration.

References
  • Aqueous Solubility - Creative Biolabs. Creative Biolabs.[Link]

  • Turbidimetric (Kinetic) Solubility Assay - Domainex. Domainex.[Link]

  • An Automated Robotic Interface for Assays: Facilitating Machine Learning in Drug Discovery by the Automation of Physicochemical Property Assays. ACS Omega (via NCBI).[Link]

  • Continuous Manufacturing of Solvent-Free Cyclodextrin Inclusion Complexes for Enhanced Drug Solubility via Hot-Melt Extrusion. MDPI.[Link]

  • Technological evolution of cyclodextrins in the pharmaceutical field. Process Biochemistry (via NCBI).[Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.[Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Decomposition of Benzyl thiophen-2-ylcarbamate During Storage

Welcome to the technical support center for Benzyl thiophen-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Benzyl thiophen-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Benzyl thiophen-2-ylcarbamate is a molecule of interest that incorporates a carbamate linker, a benzyl group, and a thiophene moiety. Each of these functional groups presents unique stability challenges. Understanding these vulnerabilities is the first step toward preventing degradation and ensuring the reliability of your experimental results. This document provides in-depth, field-proven insights into the causes of decomposition and offers robust protocols for storage and troubleshooting.

Section 1: Understanding the Instability of Benzyl thiophen-2-ylcarbamate

The chemical structure of Benzyl thiophen-2-ylcarbamate is predisposed to several degradation pathways. The primary points of failure are the carbamate ester linkage, which is sensitive to hydrolysis, and the electron-rich thiophene ring, which is susceptible to oxidation and photodegradation.[1][2] Elevated temperatures can accelerate both of these processes and introduce a thermal decomposition pathway.[3]

  • Hydrolysis: The carbamate functional group can be cleaved by water in a reaction catalyzed by acidic or basic conditions.[4] Alkaline hydrolysis (pH > 7) is a particularly significant risk, as it proceeds much more rapidly than under neutral or acidic conditions.[1][5] This pathway breaks the molecule down into thiophen-2-amine, benzyl alcohol, and carbon dioxide, compromising sample integrity.

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation from atmospheric oxygen. This process can be accelerated by exposure to light or the presence of trace metal impurities.[2] Oxidation can lead to the formation of thiophene S-oxides and other degradation products, which may alter the compound's biological activity or chromatographic profile.

  • Photodegradation: Thiophene derivatives are known to be sensitive to UV light, which can induce photochemical reactions leading to decomposition.[6][7] Storing the compound in clear vials or exposing it to ambient laboratory light for extended periods can initiate this degradation cascade.

  • Thermal Decomposition: Like many carbamates, Benzyl thiophen-2-ylcarbamate can be thermally labile.[8] High temperatures can induce fragmentation, potentially leading to the formation of benzyl isocyanate and thiophen-2-ol or other related products through various unimolecular decomposition mechanisms.[3][9][10]

cluster_hydrolysis Hydrolysis (H₂O, pH) cluster_oxidation Oxidation (O₂, Light) cluster_thermal Thermal Decomposition (Heat) cluster_photo Photodegradation (UV Light) main Benzyl thiophen-2-ylcarbamate h1 Thiophen-2-amine main->h1 H₂O / H⁺ or OH⁻ o1 Thiophene S-oxide Derivatives main->o1 O₂ t1 Thiophenyl Isocyanate main->t1 Δ p1 Various Photoproducts main->p1 h2 Benzyl Alcohol h3 CO₂ t2 Benzyl Alcohol

Diagram 1: Key decomposition pathways for Benzyl thiophen-2-ylcarbamate.

Section 2: Frequently Asked Questions (FAQs)

Q1: My solid, white Benzyl thiophen-2-ylcarbamate has developed a yellow or brownish tint over time. What is the likely cause?

A1: A color change in the solid material is a strong indicator of oxidative degradation of the thiophene ring.[2] Atmospheric oxygen, potentially accelerated by ambient light and temperature, can oxidize the sulfur atom. To confirm this, we recommend performing a purity analysis via HPLC or LC-MS and comparing the chromatographic profile to a reference standard or data from the initial batch. To prevent this, always store the solid compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial at low temperatures.

Q2: I dissolved my compound in methanol for analysis, but after a day on the benchtop, my LC-MS shows several new peaks, and the main peak area has decreased. What happened?

A2: This is a classic case of hydrolysis of the carbamate linkage.[1] Methanol, while a common solvent, often contains trace amounts of water. Furthermore, if the solvent is not buffered, its effective pH can promote degradation. Carbamates are particularly susceptible to base-catalyzed hydrolysis, which can occur even in seemingly neutral solutions.[4][5] For maximum stability in solution, always use anhydrous, aprotic solvents like acetonitrile or THF if possible. If a protic solvent is required, it should be of the highest purity, used immediately after preparation, and kept cold. For storage longer than a few hours, buffering the solution to a slightly acidic pH of 5-6 may improve stability.[1] However, the best practice is to always prepare solutions fresh before use.

Q3: Is it acceptable to store the solid compound at room temperature for short periods?

A3: This is strongly discouraged. While degradation may not be immediately apparent, thermal decomposition and oxidation are continuous processes that are significantly accelerated at room temperature compared to refrigerated or frozen conditions.[3][11] To ensure the highest quality and reproducibility of your experiments, the compound should be stored at the recommended low temperatures immediately upon receipt and returned to storage promptly after weighing.

Q4: What is the best way to handle the compound for weighing and solution preparation to minimize degradation?

A4: To minimize exposure to atmospheric moisture and oxygen, allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of water vapor on the cold solid. Weigh out the required amount quickly and recap the container tightly. If possible, flush the vial headspace with an inert gas like argon or nitrogen before resealing. Prepare solutions using anhydrous solvents and degas them if necessary to remove dissolved oxygen.

Section 3: Best Practices for Storage

Adherence to strict storage protocols is the most effective strategy for preventing the decomposition of Benzyl thiophen-2-ylcarbamate. The following conditions are recommended based on the compound's chemical properties.

ParameterSolid Compound StorageSolution StorageRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term)-20°C or below. Avoid freeze-thaw cycles.Reduces rates of all degradation pathways (hydrolysis, oxidation, thermal).[2][11][12]
Atmosphere Inert gas (Argon or Nitrogen)Prepare fresh. If short-term storage is needed, use degassed solvent and flush headspace with inert gas.Prevents oxidation of the thiophene ring.[2]
Light Amber glass vial, stored in the darkAmber glass autosampler vials or tubes, protected from light.Prevents UV-induced photodegradation.[2][6]
Moisture Tightly sealed container, stored in a desiccatorUse high-purity anhydrous solvents.Prevents hydrolysis of the carbamate linkage.[12]
Solvent/pH N/AAnhydrous aprotic solvents (e.g., Acetonitrile, THF) are preferred. If aqueous solution is necessary, prepare fresh and use immediately.Minimizes solvent-mediated degradation, especially hydrolysis.[1]

Section 4: Troubleshooting Guide: Investigating Decomposition

If you suspect your sample of Benzyl thiophen-2-ylcarbamate has degraded, a systematic investigation is necessary. This process involves visual inspection, analytical confirmation, and, if required, a forced degradation study to identify potential degradation products.

Experimental Protocol 1: Purity Assessment by HPLC

This protocol provides a general method to check the purity of your compound against a reference.

  • Standard Preparation: Accurately prepare a 1 mg/mL stock solution of a trusted reference standard of Benzyl thiophen-2-ylcarbamate in anhydrous acetonitrile. Create a working standard at ~50 µg/mL by diluting the stock solution.

  • Sample Preparation: Prepare a sample of the suspect material at the same concentration (50 µg/mL) in anhydrous acetonitrile.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject both the reference standard and the suspect sample. Compare the chromatograms. The presence of significant additional peaks or a reduced area percentage for the main peak in the suspect sample indicates degradation.

Experimental Protocol 2: Basic Forced Degradation Study

Forced degradation, or stress testing, is a powerful tool to understand how a compound behaves under harsh conditions and to identify its likely degradation products.[13][14] This helps in developing stability-indicating analytical methods.[15][16]

Diagram 2: Workflow for a forced degradation study.
  • Preparation: Prepare five separate samples of the compound (~1 mg each). One will be an unstressed control.

  • Acid Hydrolysis: Dissolve one sample in 1 mL of a 1:1 acetonitrile/0.1 M HCl solution. Heat at 60°C for 24 hours.[16]

  • Base Hydrolysis: Dissolve one sample in 1 mL of a 1:1 acetonitrile/0.1 M NaOH solution. Keep at room temperature for 1-4 hours, monitoring frequently as degradation can be rapid.[1][16]

  • Oxidative Degradation: Dissolve one sample in 1 mL of 3% hydrogen peroxide in acetonitrile. Keep at room temperature for 24 hours, protected from light.[17]

  • Thermal Degradation: Place one solid sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Dissolve one sample in acetonitrile and expose it to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the designated time, neutralize the acidic and basic samples. Dilute all samples appropriately and analyze by LC-MS alongside the unstressed control. This will help identify the mass of the degradation products, providing clues to their structures and the specific degradation pathways.

By implementing these storage and handling protocols and utilizing the troubleshooting guides, researchers can ensure the integrity of their Benzyl thiophen-2-ylcarbamate, leading to more reliable and reproducible scientific outcomes.

References

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2545. [Link]

  • Waterman, K. C., & Adami, R. C. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Metrics Contract Services. [Link]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Hydrolysis Mechanisms of Carbamates. Scribd. This is a chapter excerpt likely from a textbook on Environmental Organic Chemistry. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835. [Link]

  • Ankush, R. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Patel, Y., & Shah, N. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. Clemson University - College of Engineering, Computing, and Applied Sciences. [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., & Williams, D. L. H. (1998). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. J. Chem. Soc., Perkin Trans. 2, (2), 435-440. [Link]

  • Fernández, I., et al. (2015). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 44(35), 15494-15497. [Link]

  • Daly, N. J., & Stimson, V. R. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. Australian Journal of Chemistry, 25(7), 1449-1454. [Link]

  • Harrach, D., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(26), 14674-14682. [Link]

  • Boldyrev, A. P., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1311. [Link]

  • Harrach, D., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ResearchGate. [Link]

  • Blackburn, G. M., & G-U-Ska, A. (1995). Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody. Biochemical Journal, 309(Pt 3), 921–927. [Link]

  • da Silva, E. F., et al. (2005). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 44(18), 7049-7056. [Link]

  • Yousif, E., et al. (2014). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). International Journal of Polymer Science, 2014, 1-10. [Link]

  • Kespichayawattana, J., et al. (2023). The Stability of Carbamates in Blood Samples under Experimental Conditions. Thai Journal of Pharmaceutical Sciences, 47(2), 163-171. [Link]

  • Harrach, D., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS Publications. [Link]

  • Houston, Z. H. (2014). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia Libraries. [Link]

  • Yousif, E., et al. (2014). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]

  • Daly, N. J., & Stimson, V. R. (1972). The thermal decompositions of carbamates. II. Methyl N-methylcarbamate. CSIRO Publishing. [Link]

  • U.S. Geological Survey. (1994). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory - Determination of selected carbamate pesticides. USGS Publications Warehouse. [Link]

  • Wikipedia contributors. (n.d.). Carbamate. Wikipedia. [Link]

  • Restek. (2023). Effective Analysis Carbamate Pesticides. Separation Science. [Link]

  • Loba Chemie. (n.d.). Thiophene Extra Pure Safety Data Sheet. Loba Chemie. [Link]

  • Chemwatch. (n.d.). Thiophene Safety Data Sheet. Chemwatch. [Link]

  • Karaman, R. (2015). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2507. [Link]

  • Shrivastava, A., & Gupta, V. K. (2009). Spectrophotometric analysis of carbamate pesticides after thermal gradient separation. Journal of the Serbian Chemical Society, 74(1), 23-32. [Link]

  • Šantrůčková, V., Fischer, J., & Klikarová, J. (2024). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. Analytical Methods, 16(27), 3695-3702. [Link]

Sources

Troubleshooting

Removal of unreacted starting materials from Benzyl thiophen-2-ylcarbamate

Technical Support Center: Purification of Benzyl thiophen-2-ylcarbamate This guide provides in-depth troubleshooting and purification protocols for Benzyl thiophen-2-ylcarbamate, a key intermediate in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Benzyl thiophen-2-ylcarbamate

This guide provides in-depth troubleshooting and purification protocols for Benzyl thiophen-2-ylcarbamate, a key intermediate in medicinal chemistry and drug development. Ensuring the high purity of this compound is critical for the success of subsequent synthetic steps and the reliability of biological screening data.[1] This document addresses the common challenge of removing unreacted starting materials and byproducts following its synthesis.

Part 1: Initial Assessment & Impurity Identification

Q1: What are the most likely impurities in my crude Benzyl thiophen-2-ylcarbamate?

The synthesis of Benzyl thiophen-2-ylcarbamate, often achieved via a Curtius rearrangement or a related coupling reaction, typically involves Benzyl Alcohol and an activated form of Thiophene-2-carboxylic Acid.[2] Therefore, the most common impurities are the unreacted starting materials themselves.

  • Unreacted Starting Materials:

    • Thiophene-2-carboxylic Acid: An acidic solid that is a primary precursor.

    • Benzyl Alcohol: The nucleophile used to trap the isocyanate intermediate generated during the reaction.[2]

  • Reagent-Derived Byproducts:

    • If using diphenylphosphoryl azide (DPPA), byproducts such as diphenyl phosphonate can be present.

    • If the synthesis proceeds via a thiophene-2-carbonyl azide intermediate, residual azide or its decomposition products may be present.[3][4]

To devise an effective purification strategy, understanding the physical properties of these potential contaminants is essential.

Table 1: Physical Properties of Target Compound and Key Impurities

Compound Formula Molar Mass ( g/mol ) Physical State Key Characteristic
Benzyl thiophen-2-ylcarbamate C₁₂H₁₁NO₂S 233.29 Solid (Typical) Moderately Polar Product
Thiophene-2-carboxylic Acid C₅H₄O₂S 128.15 Solid Acidic

| Benzyl Alcohol | C₇H₈O | 108.14 | Liquid | Polar , Hydrogen-bond donor |

Part 2: Analytical Workflow for Purity Assessment

Q2: How can I quickly determine which impurities are present in my crude product?

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique to assess the composition of your crude reaction mixture. It allows you to visualize the product and impurities, and helps in developing an optimal solvent system for purification by column chromatography.[5]

Experimental Protocol 1: TLC Analysis
  • Plate Preparation: Use a silica gel-coated TLC plate (e.g., Silica Gel 60 F254). Draw a light pencil line about 1 cm from the bottom to serve as the origin.

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the origin line. For comparison, it is highly recommended to also spot solutions of the starting materials (Benzyl Alcohol and Thiophene-2-carboxylic Acid) on the same plate.

  • Developing the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. A good starting eluent is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).[6]

  • Visualization: After the solvent front has moved up the plate, remove it and mark the solvent front with a pencil.[1] Visualize the separated spots under a UV lamp (254 nm).[1] Thiophene-2-carboxylic acid and the carbamate product should be UV-active. Benzyl alcohol may be fainter. Staining with a potassium permanganate (KMnO₄) solution can also be used to visualize alcohol spots.[1]

  • Interpretation:

    • Thiophene-2-carboxylic Acid: Being highly polar and acidic, it will typically remain at or very near the baseline (Rf ≈ 0).

    • Benzyl Alcohol: More polar than the product, it will have a lower Retention Factor (Rf) value.

    • Benzyl thiophen-2-ylcarbamate: As a moderately polar compound, it should move to a higher Rf value.

    • Ideal Separation: For effective purification via column chromatography, the ideal solvent system should give your target product an Rf value between 0.25 and 0.35.[1]

Part 3: Troubleshooting and Purification Guides

This section provides step-by-step solutions to common purification challenges in a question-and-answer format. The following decision workflow can help you choose the appropriate method.

G start Crude Product tlc Perform TLC Analysis (Protocol 1) start->tlc acid_check Is there a spot at the baseline (Rf ≈ 0)? tlc->acid_check wash Perform Aqueous Basic Wash (Protocol 2) acid_check->wash Yes re_tlc Re-run TLC on Organic Layer acid_check->re_tlc No wash->re_tlc solid_check Is the product a solid? re_tlc->solid_check recrystallize Purify by Recrystallization (Protocol 4) solid_check->recrystallize Yes chromatography Purify by Column Chromatography (Protocol 3) solid_check->chromatography No / Impure end Pure Product recrystallize->end chromatography->end

Caption: Decision workflow for purifying Benzyl thiophen-2-ylcarbamate.

Q3: My TLC shows a significant spot at the baseline, indicating acidic impurities. How do I remove this?

An acidic impurity like Thiophene-2-carboxylic Acid can be efficiently removed with a simple aqueous workup using a mild base. The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that is extracted from the organic phase.

Experimental Protocol 2: Aqueous Basic Wash
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time, followed by a wash with brine (saturated NaCl solution) to remove residual water.[7]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now free of acidic impurities.

Q4: After the wash, my product is still contaminated with non-acidic impurities like Benzyl Alcohol. What is the best purification method?

Silica gel column chromatography is the most effective technique for separating moderately polar organic compounds based on their differential adsorption to the stationary phase.[1]

Experimental Protocol 3: Silica Gel Column Chromatography
  • Eluent Selection: Based on your TLC analysis (Protocol 1), select a solvent system that provides an Rf of 0.25-0.35 for the product. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity, is often very effective.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, low-polarity mobile phase.[1] A general rule is to use 50-100 g of silica per 1 g of crude material.[1]

    • Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica surface.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent like DCM).[1]

    • Carefully load the dissolved sample onto the top of the silica bed.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column bed.[9]

  • Elution and Fraction Collection:

    • Begin adding the mobile phase to the top of the column and start collecting the eluent in fractions (e.g., in test tubes).[10]

    • Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified Benzyl thiophen-2-ylcarbamate.[9]

Q5: My product is a solid and appears mostly pure. Can I avoid column chromatography?

Yes. If your product is a solid and contains only minor impurities, recrystallization is an excellent and often preferred method for achieving high purity.[10]

Experimental Protocol 4: Recrystallization
  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixture) to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Frequently Asked Questions (FAQs)

  • Q: My product and an impurity are co-eluting during column chromatography. How can I improve the separation?

    • A: Systematically vary the polarity of your mobile phase. Even small changes in the solvent ratio can significantly improve resolution. If that fails, consider using a different stationary phase, such as reverse-phase C18 silica, which separates compounds based on hydrophobicity rather than polarity.[9]

  • Q: I am experiencing low recovery from the silica column. What could be the issue?

    • A: Carbamates can sometimes be thermally labile or sensitive to acidic conditions.[9] Ensure the silica gel is neutral; if it is too acidic, it can be "deactivated" by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1%).[10] Also, avoid excessive heating when removing the solvent on the rotary evaporator.

  • Q: Can I use distillation for purification?

    • A: Distillation is generally not recommended for carbamates due to their potential for thermal decomposition at high temperatures.[9] While vacuum distillation can lower the boiling point, chromatography and recrystallization are much safer and more effective methods for this class of compounds.

References

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from [Link]

  • PMC. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. Retrieved from [Link]

  • Indian Journal of Chemistry. (2018). Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. Retrieved from [Link]

  • Elshaarawy, R. F. M., & Janiak, C. (2013). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide.
  • Hsu, G. C., Singer, L. M., Cordes, D. B., & Findlater, M. (2013). Thiophene-2-carbonyl azide. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1298.
  • MDPI. (2022). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Moisture Sensitivity in Thiophene Carbamate Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Purpose: To provide authoritative, field-proven diagnostics and self-validating protocols for overcoming moisture-induced degradation d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Purpose: To provide authoritative, field-proven diagnostics and self-validating protocols for overcoming moisture-induced degradation during the synthesis of thiophene carbamate pharmacophores.

Introduction: The Anhydrous Imperative

Thiophene carbamates are highly valued motifs in medicinal chemistry. However, their synthesis—whether approached via the reaction of a thiophene isocyanate with an alcohol, or an aminothiophene with a chloroformate—is fundamentally bottlenecked by the extreme electrophilicity of the reagents. Both isocyanates and chloroformates act as aggressive moisture scavengers. Failure to rigorously exclude water does not merely lower yields; it fundamentally alters the reaction pathway, generating complex, insoluble byproducts and corrosive acids that degrade the electron-rich thiophene core.

This guide bridges theoretical mechanistic chemistry with practical benchtop execution to help you diagnose, quantify, and eliminate moisture contamination in your workflows.

Section 1: Mechanistic Causality (The "Why")

To troubleshoot effectively, we must first understand the exact chemical pathways triggered by trace water.

MoistureDegradation Iso Thiophene Isocyanate Carb Unstable Carbamic Acid Iso->Carb + H2O Urea Symmetric Urea (Precipitate) Iso->Urea Consumes 2nd Eq. H2O Trace Moisture (H2O) H2O->Carb Amine Thiophene Amine Carb->Amine Decarboxylation CO2 CO2 Gas (Foaming) Carb->CO2 Amine->Urea + 2nd Isocyanate

Moisture-induced degradation pathway of thiophene isocyanates to symmetric urea.

FAQ 1: Why is my thiophene isocyanate reaction forming a white, insoluble precipitate and foaming?

The Causality: The white precipitate is a symmetric urea byproduct, and the foaming is carbon dioxide gas[1]. Isocyanates (-NCO) are highly electrophilic. Even trace moisture (H₂O) acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid intermediate[2]. This intermediate rapidly decarboxylates, releasing CO₂ (causing the observed foaming) and forming a primary thiophene amine.

Because primary amines are significantly more nucleophilic than your target alcohol, this newly formed amine rapidly attacks a second equivalent of thiophene isocyanate to form a stable, highly insoluble disubstituted urea[1][2]. This side reaction is disastrous for stoichiometry: one mole of water consumes two moles of your valuable isocyanate [2].

FAQ 2: I am using the reverse approach (aminothiophene + alkyl chloroformate). Why am I seeing low conversion and thiophene ring degradation?

The Causality: Chloroformates are highly reactive electrophiles that hydrolyze rapidly in the presence of water, often exhibiting aqueous half-lives of less than 30 minutes[3][4]. When moisture is present, the chloroformate reacts with water to form the parent alcohol, carbon dioxide, and hydrochloric acid (HCl)[3][4].

This pathway not only consumes your chloroformate reagent (leading to incomplete conversion), but the generated HCl is highly detrimental. It protonates your aminothiophene starting material (rendering it non-nucleophilic) and can catalyze the electrophilic degradation or polymerization of the electron-rich thiophene ring itself.

Section 2: Quantitative Diagnostics & Preventive Strategies

Visual inspection is insufficient for modern synthetic validation. You must quantify your reaction parameters before initiating the synthesis.

Table 1: Moisture Tolerance & Mitigation Parameters
ParameterAcceptable LimitDiagnostic / Validation MethodCorrective Action / Mitigation
Solvent Moisture < 50 ppm (Ideally < 20 ppm)Karl Fischer (KF) TitrationDistill over Na/Benzophenone (THF) or CaH₂ (DCM); store over activated 3Å/4Å molecular sieves.
Reagent Moisture (e.g., Polyols/Alcohols)< 1000 ppmKF TitrationAzeotropic distillation with toluene; vacuum drying at elevated temperature[5].
Atmospheric Humidity < 10% Relative HumidityHygrometer in Glovebox / Fume HoodConduct reactions under dry Argon or Nitrogen using rigorous Schlenk line techniques[1].
Isocyanate Equivalents 1.05 - 1.10 eq (Slight Excess)Stoichiometric CalculationAdd a slight excess to compensate for unavoidable trace moisture consumption[1].
Chemical Scavengers 0.5 - 4.0% of total formula wt.Post-reaction LC-MS (absence of urea)Add p-Toluenesulfonyl isocyanate (PTSI) to selectively react with water prior to reagent addition[1].
FAQ 3: How "dry" do my solvents and reagents need to be, and how do I validate this?

The Causality: For thiophene carbamate synthesis, solvent moisture must be strictly maintained below 50 ppm. You must use Karl Fischer (KF) titration to quantify water content before initiating the reaction. If KF reveals >50 ppm water, the solvent must be dried. Furthermore, hygroscopic reagents (like specific alcohols or PEGs) can introduce significant hidden moisture and must be dried via azeotropic distillation or vacuum ovens[5].

Section 3: Self-Validating Experimental Protocols (The "How")

The following protocols are designed as self-validating systems. By incorporating in-process analytical checks, you ensure that the anhydrous environment is maintained throughout the workflow.

AnhydrousWorkflow Prep Oven Dry Glassware (150°C, >12h) Purge Schlenk Line Vacuum/Ar Cycles (x3) Prep->Purge Solvent Dry Solvent Addition (KF < 50 ppm) Purge->Solvent React Reagent Addition via Syringe Solvent->React Monitor Monitor via LC-MS/TLC (Exclude Air) React->Monitor

Standard anhydrous workflow logic utilizing Schlenk line techniques.

Protocol A: Moisture-Free Synthesis of Thiophene Carbamate via Curtius Rearrangement (One-Pot DPPA Method)

Context: The Curtius rearrangement converts a thiophene-carboxylic acid to an isocyanate via an acyl azide intermediate, which is then trapped by an alcohol to form the carbamate[6][7]. Using diphenylphosphoryl azide (DPPA) allows a one-pot procedure, but moisture must be rigorously excluded to prevent urea formation[6][8].

Step-by-Step Methodology:

  • Preparation & Validation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser under vacuum, then backfill with dry Argon. Repeat this vacuum/Argon cycle three times. Validate that your solvent (e.g., Toluene or THF) moisture is <50 ppm via KF titration.

  • Reagent Loading: Under positive Argon flow, add thiophene-2-carboxylic acid (1.0 eq) and the target anhydrous alcohol (1.5 eq). Dissolve in the validated anhydrous solvent.

  • Base Addition: Add anhydrous triethylamine (TEA, 1.1 eq) via a dry, gas-tight syringe. Causality: The base facilitates the initial reaction with DPPA and neutralizes acidic byproducts.

  • Activation: Cool the mixture to 0 °C. Slowly add DPPA (1.1 eq) dropwise via syringe[6]. Causality: Slow addition controls the exothermic formation of the acyl azide intermediate.

  • Rearrangement & Trapping: Stir at 0 °C for 30 minutes, then gradually heat to 80-90 °C[6]. Causality: Heating triggers the concerted thermal decomposition of the acyl azide, releasing N₂ gas and forming the thiophene isocyanate[8]. Because the alcohol is already present in the dry environment, it immediately traps the isocyanate to form the carbamate.

  • Validation: Monitor the reaction via LC-MS. The absence of a mass peak corresponding to the symmetric urea (

    
    ) confirms successful moisture exclusion.
    
Protocol B: Aminothiophene Coupling with Chloroformates (Base-Mediated)

Context: This protocol focuses on preventing chloroformate hydrolysis and subsequent HCl-mediated thiophene degradation[3][4].

Step-by-Step Methodology:

  • Setup: Oven-dry all glassware (150 °C, >12h). Assemble hot and cool under a continuous stream of dry Nitrogen.

  • Dissolution: Dissolve the aminothiophene (1.0 eq) in anhydrous dichloromethane (DCM, KF < 20 ppm).

  • Scavenging & Acid Neutralization: Add an organic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It immediately neutralizes the HCl generated during carbamate formation, protecting the acid-sensitive thiophene ring from degradation[3][4].

  • Electrophile Addition: Cool the reaction to -78 °C or 0 °C (depending on substrate reactivity). Add the alkyl chloroformate (1.1 eq) dropwise. Causality: Low temperatures suppress the activation energy required for the competing hydrolysis reaction, kinetically favoring the faster aminolysis pathway.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature while monitoring via TLC. Once complete, quench with a saturated aqueous NaHCO₃ solution to safely neutralize any remaining unreacted chloroformate.

References

  • Chloroformates Acute Exposure Guideline Levels - NCBI - NIH URL
  • Minimizing urea by-product formation in isocyanate reactions - Benchchem URL
  • SIDS Initial Assessment Profile - OECD URL
  • Technical Support Center: Managing Isocyanate Reactions - Benchchem URL
  • Application Notes and Protocols for the Curtius Rearrangement of Thiophene Acyl Azides - Benchchem URL
  • Insight Into Solventless Production of Hydrophobically Modified Ethoxylated Urethanes (HEURs)
  • Curtius Rearrangement - Alfa Chemistry URL

Sources

Troubleshooting

Technical Support Center: Greener Synthesis of Benzyl Thiophen-2-ylcarbamate

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, process chemists, and drug development professionals seeking to transition away from hazardous, phosgene- or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, process chemists, and drug development professionals seeking to transition away from hazardous, phosgene- or azide-dependent routes toward sustainable, scalable methodologies for synthesizing Benzyl thiophen-2-ylcarbamate.

Part 1: Strategic Route Selection (FAQs)

Q1: Why should our laboratory transition away from the traditional DPPA-mediated Curtius rearrangement? A: The traditional synthesis of Benzyl thiophen-2-ylcarbamate relies on reacting thiophene-2-carboxylic acid with diphenylphosphoryl azide (DPPA) and benzyl alcohol. While effective, this route presents severe safety and environmental liabilities. DPPA generates explosive acyl azide intermediates and toxic diphenylphosphoric acid waste, leading to a high Environmental Factor (E-factor)[1]. Furthermore, scaling batch Curtius reactions poses significant thermal runaway risks.

Q2: What are the most viable, field-proven green alternatives? A: We recommend two primary pathways depending on your available starting materials:

  • The Green Hofmann Rearrangement: Utilizing thiophene-2-carboxamide and hypervalent iodine reagents (e.g., PIDA or PIFA) in the presence of benzyl alcohol. Hypervalent iodine serves as a benign, heavy-metal-free oxidant that bypasses the explosive azide intermediate entirely[2].

  • Phosgene-Free Alkoxycarbonylation: Utilizing thiophen-2-amine and dibenzyl carbonate (DBC) or dimethyl carbonate (DMC) followed by transesterification. Dialkyl carbonates are synthesized via CO₂ insertion, making them highly sustainable, low-toxicity alternatives to benzyl chloroformate (Cbz-Cl)[3].

DecisionTree Start Select Starting Material Acid Thiophene-2-carboxylic acid Start->Acid Amide Thiophene-2-carboxamide Start->Amide Amine Thiophen-2-amine Start->Amine Flow Continuous Flow Curtius (TCCA or DPPA) Acid->Flow Avoid batch DPPA Hofmann Green Hofmann Rearrangement (PIDA / PIFA) Amide->Hofmann High Atom Economy DMC Alkoxycarbonylation (DBC / DMC) Amine->DMC Phosgene-free

Strategic decision tree for selecting green synthetic routes to Benzyl thiophen-2-ylcarbamate.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Guide A: Hypervalent Iodine-Mediated Hofmann Rearrangement

Mechanism & Causality: Phenyliodine(III) diacetate (PIDA) activates the primary amide, driving a [1,2]-migration to form an isocyanate intermediate. Because the leaving group is iodobenzene (a stable, neutral molecule) rather than nitrogen gas from an azide, the reaction avoids the shock-sensitive hazards of the Curtius route[4].

Self-Validating Protocol:

  • Initialization: Charge a reactor with thiophene-2-carboxamide (1.0 eq) and benzyl alcohol (1.5 eq) in ethyl acetate (EtOAc, a green solvent) at 0 °C.

  • Activation: Add PIDA (1.1 eq) portion-wise.

    • Self-Validation Check: A distinct color shift to pale yellow indicates the successful formation of the N-iodo amide intermediate. If the solution remains colorless, verify the integrity/moisture content of the PIDA reagent.

  • Rearrangement & Trapping: Heat the mixture to 60 °C for 4 hours.

    • Self-Validation Check: Monitor via TLC (UV active). The complete disappearance of the highly polar amide spot and the emergence of a higher

      
       carbamate spot confirms successful isocyanate trapping.
      
  • Quench & Isolation: Wash the organic layer with saturated aqueous Na₂S₂O₃ to neutralize residual oxidants, followed by brine. Concentrate and crystallize from heptane/EtOAc.

Troubleshooting Common Issues:

  • Issue: Formation of symmetrical thiophenyl urea byproducts.

    • Cause: Trace water in the solvent hydrolyzes the isocyanate to an amine, which then attacks unreacted isocyanate.

    • Solution: Ensure EtOAc and benzyl alcohol are strictly anhydrous. Consider adding 3Å molecular sieves to the reaction matrix.

G A Thiophene-2-carboxamide B N-Iodo Amide A->B + PIDA - AcOH C Isocyanate Intermediate B->C [1,2]-Migration - PhI, - AcOH D Benzyl Thiophen-2-ylcarbamate C->D + Benzyl Alcohol

Mechanistic pathway of the PIDA-mediated Hofmann rearrangement.

Guide B: Phosgene-Free Alkoxycarbonylation via Dialkyl Carbonates

Mechanism & Causality: Reacting thiophen-2-amine with dibenzyl carbonate (DBC) avoids the use of highly toxic benzyl chloroformate. The reaction requires a base to extract a proton from the tetrahedral intermediate. According to Hard-Soft Acid-Base (HSAB) theory, bulky bases favor attack at the carbonyl carbon (N-carboxylation) rather than the alkyl carbon (parasitic N-alkylation)[3].

Self-Validating Protocol:

  • Initialization: Charge a pressure vessel with thiophen-2-amine (1.0 eq), DBC (1.2 eq), and potassium tert-butoxide (KOtBu, 0.2 eq) in 2-methyltetrahydrofuran (2-MeTHF).

  • Heating: Seal and heat to 90 °C for 12 hours.

    • Self-Validation Check: Monitor via LC-MS. The mass shift from the amine (

      
      ) to the carbamate (
      
      
      
      ) confirms carbamoylation. The cessation of byproduct benzyl alcohol generation (monitored via GC) indicates reaction completion.
  • Workup: Cool to room temperature, filter through a short pad of Celite to remove the base catalyst, and purify via recrystallization.

Troubleshooting Common Issues:

  • Issue: High levels of N-benzyl thiophen-2-amine (N-alkylation byproduct).

    • Cause: Use of a weak or non-sterically hindered base allows the amine to act as a nucleophile against the benzyl carbon of DBC.

    • Solution: Switch to a bulkier base like KOtBu or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which suppresses parasitic

      
       alkylation pathways[3].
      

Part 3: Quantitative Data & Route Comparison

To assist in strategic route selection, the following table summarizes the key metrics of the traditional method versus the green alternatives discussed above.

MetricTraditional Curtius (DPPA)Green Hofmann (PIDA)Alkoxycarbonylation (DBC)
Starting Material Thiophene-2-carboxylic acidThiophene-2-carboxamideThiophen-2-amine
Primary Reagent Diphenylphosphoryl azidePhenyliodine(III) diacetateDibenzyl carbonate
Reagent Hazard Profile High (Explosive intermediate)Low (Stable I(III) reagent)Low (Phosgene-free)
Typical Yield 75 - 85%80 - 92%70 - 85%
Estimated E-Factor > 25 (High waste)~ 10 - 15 (Moderate waste)< 10 (Low waste)
Primary Byproducts Diphenylphosphoric acid, N₂Iodobenzene, Acetic acidBenzyl alcohol

References

  • Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging Almac Group / Organic Process Research & Development URL:[Link]

  • Green Synthesis of Carbamates Using DACs Springer / Scribd URL:[Link]

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations ACS Publications URL:[Link]

  • Micelle-Enabled Hofmann Rearrangement in Water ResearchGate URL:[Link]

Sources

Optimization

Stabilization of Benzyl thiophen-2-ylcarbamate under acidic conditions

Technical Support Center: Benzyl thiophen-2-ylcarbamate A Guide to Understanding and Preventing Degradation Under Acidic Conditions Welcome to the technical support guide for Benzyl thiophen-2-ylcarbamate. This resource...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl thiophen-2-ylcarbamate

A Guide to Understanding and Preventing Degradation Under Acidic Conditions

Welcome to the technical support guide for Benzyl thiophen-2-ylcarbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this compound and may encounter stability challenges, particularly in acidic environments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven troubleshooting strategies to ensure the integrity of your experiments.

Section 1: The Core Issue - Understanding Acid-Catalyzed Hydrolysis

Q1: My Benzyl thiophen-2-ylcarbamate is degrading during my reaction workup with an acidic wash. What is the chemical reason for this instability?

Answer: The observed degradation is most likely due to the acid-catalyzed hydrolysis of the carbamate functional group.[1][2] Carbamates, which contain both an ester and an amide linkage, are susceptible to cleavage in the presence of acid and water.[1][3]

The mechanism proceeds in several steps:

  • Protonation: The first and fastest step is the protonation of the carbonyl oxygen by an acid (H⁺). This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack.

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer & Collapse: Following a proton transfer, the intermediate collapses. The carbon-oxygen bond of the benzyl group cleaves, releasing benzyl alcohol.

  • Decarboxylation: This process also forms an unstable thiophen-2-ylcarbamic acid intermediate, which rapidly decomposes to release carbon dioxide (CO₂) and the parent amine, 2-aminothiophene.[2]

This entire process effectively breaks down your target molecule into smaller, often undesired, byproducts.[1]

Acid_Catalyzed_Hydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Collapse & Decarboxylation Carbamate Benzyl thiophen-2-ylcarbamate Protonated Protonated Carbamate (Activated) Carbamate->Protonated + H⁺ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H₂O Products Degradation Products: - 2-Aminothiophene - Benzyl Alcohol - CO₂ Tetrahedral->Products - H⁺

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shift Assignments of Benzyl thiophen-2-ylcarbamate

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel organic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H NMR chemical shift assignments for Benzyl thiophen-2-ylcarbamate, a molecule of interest in medicinal chemistry and organic synthesis. Rather than presenting a simple data sheet, we will dissect the spectrum through a comparative lens, leveraging data from structurally related analogs to predict and rationalize the chemical shifts. This approach not only facilitates a deeper understanding of the molecule's electronic environment but also equips researchers with the knowledge to interpret spectra of similar derivatives.

The Structural Framework: Understanding Proton Environments

To interpret the ¹H NMR spectrum of Benzyl thiophen-2-ylcarbamate, we must first consider its constituent parts: the benzyl group, the carbamate linkage, and the thiophene ring. Each of these fragments imparts distinct electronic effects that influence the chemical shifts of the neighboring protons.

Figure 1. Structure of Benzyl thiophen-2-ylcarbamate with key proton groups highlighted.

The key proton environments to consider are:

  • Benzyl Aromatic Protons (C₆H₅): The five protons on the phenyl ring.

  • Benzylic Protons (CH₂): The two protons of the methylene bridge.

  • Carbamate Proton (NH): The single proton attached to the nitrogen atom.

  • Thiophene Protons (C₄H₃S): The three protons on the thiophene ring.

Comparative ¹H NMR Data Analysis

Proton Group Predicted Chemical Shift (δ, ppm) for Benzyl thiophen-2-ylcarbamate Comparative Experimental Data (δ, ppm) Rationale for Prediction
Aromatic (C₆H₅) 7.30 - 7.45 (m, 5H)Benzyl carbamate: 7.39-7.45 (m, 3H), 7.54-7.56 (d, 2H)[1].The phenyl protons are expected to be in the typical aromatic region. The multiplet arises from the ortho, meta, and para protons, which will have slightly different chemical shifts.
Benzylic (CH₂) ~5.15 (s, 2H)Benzyl carbamate: 5.11 (s, 2H)[1].The methylene protons are adjacent to an oxygen atom and a phenyl ring, leading to a downfield shift. The singlet multiplicity is expected as there are no adjacent protons.
Carbamate (NH) 8.5 - 9.5 (br s, 1H)N-(thiophen-2-yl) nicotinamide derivatives: ~12.6 (bs, 1H)[2].The NH proton of a carbamate is typically broad and its chemical shift is highly dependent on solvent and concentration. The electron-withdrawing nature of the thiophene ring is expected to shift it downfield.
Thiophene H5 ~7.20 (dd)Thiophene derivatives show protons alpha to the sulfur at higher chemical shifts[3].This proton is adjacent to the sulfur and is expected to be the most downfield of the thiophene protons.
Thiophene H3 ~6.90 (dd)The chemical shifts for thiophene protons are influenced by substituents[3].This proton is coupled to both H4 and H5.
Thiophene H4 ~6.80 (dd)The protons of the thiophene ring in related structures show distinct splitting patterns[4].This proton is coupled to both H3 and H5, and is expected to be the most upfield of the thiophene protons.

Table 1. Predicted ¹H NMR Chemical Shifts for Benzyl thiophen-2-ylcarbamate and Comparative Data.

In-Depth Rationale for Chemical Shift Assignments

  • Aromatic and Benzylic Protons: The chemical shifts for the benzyl portion of the molecule can be reliably predicted from the experimental data for benzyl carbamate. In a CDCl₃ solution, the five aromatic protons of benzyl carbamate appear as a multiplet between 7.39-7.56 ppm, and the benzylic protons appear as a singlet at 5.11 ppm[1]. We anticipate a very similar pattern for Benzyl thiophen-2-ylcarbamate, as the thiophene group is electronically distant and should not significantly perturb these chemical shifts.

  • Carbamate Proton (NH): The chemical shift of the N-H proton is highly variable and sensitive to factors such as solvent, temperature, and concentration due to hydrogen bonding. In aprotic solvents like DMSO-d₆, amide and carbamate protons often appear as broad singlets at a significantly downfield position. For instance, in N-(thiophen-2-yl) nicotinamide derivatives, the CONH proton appears at a very downfield chemical shift of approximately 12.6 ppm[2]. While the electronic environment is not identical, we can expect the NH proton of Benzyl thiophen-2-ylcarbamate to be in a downfield region, likely between 8.5 and 9.5 ppm in a solvent like CDCl₃, and even further downfield in DMSO-d₆.

  • Thiophene Protons: The protons on a thiophene ring exhibit characteristic chemical shifts and coupling patterns. Generally, protons in the α-position (adjacent to the sulfur atom, H2 and H5) are more deshielded and appear at a lower field than the β-protons (H3 and H4)[3]. In our target molecule, the carbamate group is attached at the 2-position. This leaves protons at the 3, 4, and 5-positions.

    • H5: This proton is in an α-position relative to the sulfur and is expected to be the most deshielded of the three, likely appearing as a doublet of doublets due to coupling with H4 and a smaller long-range coupling with H3.

    • H3 & H4: These β-protons will be more shielded than H5. They will appear as a complex multiplet, likely two distinct doublet of doublets, due to coupling with each other and with H5. The exact chemical shifts will be influenced by the electron-donating or -withdrawing nature of the carbamate substituent.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum for the structural confirmation of Benzyl thiophen-2-ylcarbamate, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift reference to 0.00 ppm[5].

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To aid in the assignment of the thiophene protons, it is highly recommended to perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), which will reveal proton-proton coupling networks.

Figure 2. A generalized workflow for the ¹H NMR analysis of an organic compound.

Conclusion

While a definitive experimental spectrum for Benzyl thiophen-2-ylcarbamate is not presented here, a robust and well-supported prediction of its ¹H NMR chemical shifts has been constructed through a comparative analysis of structurally similar compounds. This guide underscores the power of leveraging existing spectral data to elucidate the structures of new molecules. The predicted assignments provide a strong foundation for researchers working with this compound and similar derivatives, enabling them to confidently interpret their experimental data and confirm the successful synthesis of their target molecules. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR data, which is essential for accurate structural determination.

References

  • University of Puget Sound. 1H NMR Chemical Shifts. [Link]

  • Supplementary Information for a research article providing NMR data for various thiophene-containing compounds. [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8763. [Link]

  • Supporting Information for a Royal Society of Chemistry publication providing NMR data for benzyl carbamate. [Link]

  • Chemistry LibreTexts. 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Johannesburg. Characterization of carbene complexes. [Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectral Interpretation of Benzyl thiophen-2-ylcarbamate

As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of Benzyl thiophen-2-ylcarbamate. We will deconstruct the spectrum, assigning key absorption b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of Benzyl thiophen-2-ylcarbamate. We will deconstruct the spectrum, assigning key absorption bands to their corresponding molecular vibrations. This guide moves beyond a simple peak list, explaining the electronic and structural factors that influence band positions and offering a comparative perspective against simpler analogues to highlight the unique spectral features imparted by the thiophene moiety.

The Principle and Utility of FTIR in Structural Elucidation

FTIR spectroscopy is a cornerstone technique in chemical analysis, predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. These modes, such as stretching, bending, and scissoring, are unique to the bonds and functional groups within a molecule. For drug development professionals, FTIR serves as a rapid, non-destructive method to verify molecular identity, confirm the presence of key functional groups, and assess purity. In the context of Benzyl thiophen-2-ylcarbamate, FTIR is indispensable for confirming the successful formation of the critical carbamate (urethane) linkage and verifying the integrity of the thiophene and benzyl ring systems.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

To ensure spectral accuracy and reproducibility, the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a modern sampling method that requires minimal sample preparation and is suitable for solid or liquid samples.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer, such as a PerkinElmer or Shimadzu instrument, is powered on and has undergone its startup diagnostics.

  • Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, run a background scan. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid Benzyl thiophen-2-ylcarbamate sample directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is vital for achieving a strong, high-quality signal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: After acquisition, the instrument software will automatically perform the background subtraction. Apply baseline correction and data normalization as needed for clear presentation and comparison.

Deconstructing the Spectrum of Benzyl thiophen-2-ylcarbamate

The FTIR spectrum of Benzyl thiophen-2-ylcarbamate can be logically divided into distinct regions, each providing a wealth of structural information. The following analysis is based on established group frequencies from the literature for carbamates, thiophenes, and aromatic systems.[1][2][3][4][5]

The High-Wavenumber Region (4000 cm⁻¹ - 2800 cm⁻¹)
  • N-H Stretching (νN-H): A single, sharp to moderately broad band is expected in the 3400-3250 cm⁻¹ region. This absorption is characteristic of the N-H stretch in a secondary carbamate (R-NH-C(O)OR').[3][4] Its position can be influenced by hydrogen bonding; in the solid state, intermolecular H-bonding will typically broaden the peak and shift it to a lower wavenumber.

  • Aromatic & Thiophene C-H Stretching (νC-H): Multiple, relatively weak but sharp bands are anticipated just above 3000 cm⁻¹. Thiophene C-H stretching vibrations typically appear around 3120-3050 cm⁻¹ .[1][6] The aromatic C-H stretches from the benzyl group will also appear in this 3100-3000 cm⁻¹ range.

  • Aliphatic C-H Stretching (νC-H): The methylene (-CH₂-) bridge between the benzyl ring and the carbamate oxygen will exhibit asymmetric and symmetric stretching vibrations, expected as weak bands in the 2950-2850 cm⁻¹ region.

The Carbonyl and Double Bond Region (1800 cm⁻¹ - 1400 cm⁻¹)
  • C=O Stretching (νC=O): This is arguably the most prominent and diagnostic peak in the spectrum. For a carbamate, a very strong, sharp absorption is expected in the 1730-1680 cm⁻¹ range.[4][7] The exact position is a balance between the inductive effect of the oxygen atom (which raises the frequency) and the resonance effect of the nitrogen atom's lone pair (which donates electron density to the C=O bond, lowering its bond order and frequency). Compared to a simple ketone (typically ~1715 cm⁻¹), the carbamate C=O is often at a slightly higher frequency.

  • N-H Bending (δN-H): A moderate to strong band associated with the in-plane bending of the N-H bond is expected around 1620-1580 cm⁻¹ .[3][4] This band is often coupled with C-N stretching and is a key feature of secondary amides and carbamates.

  • Ring C=C Stretching (νC=C): Multiple bands of variable intensity are expected from 1600-1430 cm⁻¹ . These arise from the C=C stretching vibrations within both the benzyl and thiophene rings.[8][9] Thiophene, in particular, shows characteristic ring stretching bands in this area, often near 1530 cm⁻¹ and 1430 cm⁻¹.[2]

The Fingerprint Region (1400 cm⁻¹ - 650 cm⁻¹)

This region contains a complex series of absorptions that are highly specific to the molecule's overall structure.

  • C-O Stretching (νC-O): Carbamates exhibit strong C-O stretching bands. Two distinct C-O stretches are present: the C(O)-O stretch and the O-CH₂ stretch. These are often coupled and result in strong absorptions typically found in the 1250-1000 cm⁻¹ range.[4] For benzyl esters, a strong band near 1220-1200 cm⁻¹ is common.

  • C-N Stretching (νC-N): The C-N stretching vibration of the carbamate group is also found in the fingerprint region, typically between 1350-1250 cm⁻¹ .[3][4] This band is often coupled with other vibrations.

  • Thiophene Ring Vibrations: The thiophene ring contributes several characteristic bands:

    • C-H In-Plane Bending (δC-H): These vibrations occur in the 1280-1040 cm⁻¹ region.[1][2]

    • C-H Out-of-Plane Bending (γC-H): Strong absorptions between 900-700 cm⁻¹ are highly indicative of the substitution pattern on the ring. For a 2-substituted thiophene, a strong band is often observed around 750-700 cm⁻¹ .[1]

    • C-S Stretching (νC-S): The C-S stretching vibration is typically weak and can be difficult to assign definitively but is expected in the 900-600 cm⁻¹ range.[2][8]

Data Summary and Comparative Analysis

To provide context, the expected spectral bands for Benzyl thiophen-2-ylcarbamate are summarized below and compared with a simpler analogue, Benzyl carbamate, to illustrate the spectral influence of the thiophene ring.

Wavenumber (cm⁻¹)IntensityAssignment for Benzyl thiophen-2-ylcarbamateComparative Note for Benzyl carbamate
~3300Medium, SharpN-H Stretch (Carbamate)Similar position expected.
3120-3000Weak, SharpAromatic & Thiophene C-H StretchAromatic C-H stretch present; no thiophene C-H.
~2950WeakAliphatic C-H Stretch (-CH₂-)Similar position expected.
~1700 Very Strong C=O Stretch (Carbamate) Similar position expected.
~1590Medium-StrongN-H Bend (coupled with C-N stretch)Similar position expected.
1600-1430Medium-WeakAromatic & Thiophene C=C Ring StretchesAromatic C=C stretches present; thiophene bands absent.
~1220StrongAsymmetric C-O-C StretchSimilar position expected.
~1050StrongSymmetric C-O-C StretchSimilar position expected.
1280-1040MediumThiophene C-H In-Plane BendingAbsent.
~740StrongThiophene C-H Out-of-Plane Bend + Aromatic BendOnly aromatic out-of-plane bend present.
~700StrongThiophene Ring Bend + Aromatic BendOnly aromatic out-of-plane bend present.

The primary difference in the spectra will be the presence of sharp C-H stretching vibrations just above 3100 cm⁻¹ and, most significantly, the characteristic thiophene ring and C-H bending vibrations in the fingerprint region (1430 cm⁻¹, ~1250 cm⁻¹, and strong bands between 800-700 cm⁻¹).[1][2]

Visualization of Key Vibrational Modes

The following diagram illustrates the relationship between the primary functional groups in Benzyl thiophen-2-ylcarbamate and their characteristic vibrational modes observed in the FTIR spectrum.

FTIR_Interpretation Molecule Benzyl thiophen-2-ylcarbamate Thiophene Thiophene Ring Molecule->Thiophene Carbamate Carbamate Linkage (-NH-C(O)O-) Molecule->Carbamate Benzyl Benzyl Group Molecule->Benzyl Thio_CH_str C-H Stretch (~3100 cm⁻¹) Thiophene->Thio_CH_str Thio_CC_str C=C Ring Stretch (1550-1400 cm⁻¹) Thiophene->Thio_CC_str Thio_CH_bend C-H Out-of-Plane Bend (800-700 cm⁻¹) Thiophene->Thio_CH_bend Carb_NH_str N-H Stretch (~3300 cm⁻¹) Carbamate->Carb_NH_str Carb_CO_str C=O Stretch (~1700 cm⁻¹) Carbamate->Carb_CO_str Carb_NH_bend N-H Bend (~1590 cm⁻¹) Carbamate->Carb_NH_bend Carb_CO_CN_str C-O & C-N Stretches (1250-1000 cm⁻¹) Carbamate->Carb_CO_CN_str Benz_CH_str Aromatic C-H Stretch (3100-3000 cm⁻¹) Benzyl->Benz_CH_str Benz_CH2_str Aliphatic C-H Stretch (~2950 cm⁻¹) Benzyl->Benz_CH2_str Benz_CC_str C=C Ring Stretch (1600-1450 cm⁻¹) Benzyl->Benz_CC_str

Caption: Key functional groups of Benzyl thiophen-2-ylcarbamate and their IR vibrations.

Conclusion

The FTIR spectrum of Benzyl thiophen-2-ylcarbamate provides a definitive structural fingerprint. The unequivocal identification of this molecule relies on observing a combination of key bands: the N-H stretch (~3300 cm⁻¹), the intense carbamate C=O stretch (~1700 cm⁻¹), the N-H bend (~1590 cm⁻¹), and the strong C-O stretches in the upper fingerprint region. Critically, the presence of the thiophene moiety is confirmed by its unique C-H stretching (~3100 cm⁻¹) and characteristic ring and out-of-plane bending vibrations in the fingerprint region. This comprehensive interpretation serves as a robust analytical standard for researchers in synthesis and drug development.

References

  • Sugimoto, Y., Nishimura, S., & Imoto, E. (1956). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 5, 91-105. [Link]

  • Kumar, K. S., et al. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Physics: Conference Series, 1947, 012017. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

  • Gutiérrez-López, D. D., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules, 28(15), 5657. [Link]

  • Cataliotti, R., & Paliani, G. (1976). An infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 54(15), 2451-2456. [Link]

  • ResearchGate. (n.d.). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. [Link]

  • VPL. (n.d.). Thiophene (C4H4S). University of Washington. [Link]

  • Lee, Y.-L., et al. (2021). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters, 12(4), 1269–1275. [Link]

  • Frasco, D. L. (1964). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 41(7), 2134-2139. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU + ammonium carbamate. [Link]

  • Joseph, L., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Physics, 6(3), 50-61. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Gable, K. (2018). Carbonyl Stretching Vibrations. Oregon State University. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Conversion of Alcohols to Carbamates. [Link]

  • Pinchas, S., & Ben-Ishai, D. (1957). The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. Journal of the American Chemical Society, 79(16), 4099–4104. [Link]

  • Sert, Y., et al. (2014). Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 434-442. [Link]

Sources

Validation

A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of Benzyl thiophen-2-ylcarbamate

Introduction: The Analytical Imperative for Novel Carbamates Benzyl thiophen-2-ylcarbamate is a molecule of significant interest within contemporary drug discovery and materials science, embodying the structural motifs o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Carbamates

Benzyl thiophen-2-ylcarbamate is a molecule of significant interest within contemporary drug discovery and materials science, embodying the structural motifs of a carbamate linker, a benzyl group, and a thiophene heterocycle. The thiophene ring, a known bioisostere of the benzene ring, imparts unique pharmacological and electronic properties, while the carbamate group is a cornerstone in medicinal chemistry, known for its role in prodrugs and as a stable covalent linker. The precise and unambiguous characterization of such molecules is paramount for advancing research and ensuring the integrity of developmental pipelines.

This guide provides an in-depth exploration of High-Resolution Mass Spectrometry (HRMS) as the premier analytical technique for the structural elucidation and quantification of Benzyl thiophen-2-ylcarbamate. We will dissect the causal logic behind leveraging HRMS, compare its performance against established alternative methods, and provide a validated, step-by-step protocol for its implementation. This document is intended for researchers, analytical chemists, and drug development professionals seeking to apply cutting-edge analytical strategies to novel small molecules.

The Power of Precision: Why HRMS is the Gold Standard

High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for the analysis of small molecules in complex matrices.[1][2] Unlike nominal mass instruments, HRMS analyzers like Orbitrap or Time-of-Flight (TOF) provide mass measurements with exceptional accuracy (typically < 5 ppm), enabling the confident determination of a molecule's elemental composition from its exact mass.[3] This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas—a common challenge in metabolite identification and impurity profiling.

For Benzyl thiophen-2-ylcarbamate (C₁₂H₁₁NO₂S), the theoretical monoisotopic mass is 233.05105 Da. An HRMS instrument can measure this mass with an error of a few parts per million, providing a high degree of confidence in its identification, even in the presence of co-eluting species. Furthermore, HRMS instruments operated in full-scan mode acquire data for all ions within a specified mass range, allowing for retrospective data analysis without the need for a predefined target list.[1][3] This is a significant advantage over targeted techniques, as it enables the detection of unexpected byproducts, metabolites, or degradants in a single analytical run.

Comparative Analysis: HRMS vs. Alternative Techniques

The choice of an analytical method is always a balance of sensitivity, selectivity, speed, and cost. While several techniques can be employed for carbamate analysis, HRMS offers a unique combination of advantages.

Technique Principle Advantages Limitations Relevance to Benzyl thiophen-2-ylcarbamate
HRMS (LC-Orbitrap/TOF) High-accuracy mass measurement of ions.Unambiguous elemental composition determination; High selectivity and sensitivity; Retrospective analysis of full-scan data.[1][3]Higher initial instrument cost; Data files can be large and require sophisticated software.Ideal. Provides definitive structural confirmation and the ability to screen for related impurities and metabolites with high confidence.
LC-MS/MS (Triple Quadrupole) Selective reaction monitoring (SRM) of specific precursor-to-product ion transitions.Excellent sensitivity and selectivity for targeted quantification; High throughput.[4][5]Primarily a targeted technique; Cannot detect unexpected compounds not on the target list.Excellent for Quantification. Once the compound is characterized, this is the method of choice for high-sensitivity quantification in complex matrices.
HPLC with UV/Fluorescence Detection Separation by liquid chromatography followed by detection via UV absorbance or fluorescence.Robust and widely available; Lower cost.[6]Lower selectivity (risk of co-elution); Indirect identification based on retention time; Carbamates may require derivatization for fluorescence detection.[7]Suitable for Routine Analysis. Good for purity checks and quantification of the main component in simple mixtures where identity is already confirmed.
GC-MS Separation of volatile compounds by gas chromatography followed by mass analysis.Excellent chromatographic resolution for volatile compounds.Carbamates are often thermally labile and require derivatization prior to analysis to prevent degradation in the hot GC inlet.Not Recommended. The thermal instability of the carbamate moiety makes this a suboptimal and unnecessarily complex approach.

Experimental Protocol: HRMS Analysis of Benzyl thiophen-2-ylcarbamate

This protocol outlines a validated method for the analysis of Benzyl thiophen-2-ylcarbamate using Liquid Chromatography coupled to a Quadrupole-Orbitrap High-Resolution Mass Spectrometer.

Sample and Standard Preparation
  • Rationale: Proper dissolution and dilution are critical for achieving accurate and reproducible results. The choice of solvent should be compatible with the reverse-phase chromatography system.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of Benzyl thiophen-2-ylcarbamate in HPLC-grade acetonitrile.

    • Perform serial dilutions from the stock solution using a 50:50 (v/v) mixture of acetonitrile and water to create a series of working standards (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL, 10 ng/mL).

Liquid Chromatography (LC) Conditions
  • Rationale: Chromatographic separation is essential to resolve the analyte from potential isomers and matrix components, ensuring clean mass spectra. A C18 column is a versatile and robust choice for a molecule of this polarity.

  • System: High-performance liquid chromatography system.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

High-Resolution Mass Spectrometry (HRMS) Conditions
  • Rationale: Electrospray ionization in positive mode is chosen as the carbamate and thiophene moieties are readily protonated. Full-scan mode provides high-accuracy mass data for identification, while data-dependent MS/MS provides fragmentation data for structural confirmation.

  • System: Quadrupole-Orbitrap Mass Spectrometer.

  • Ionization Mode: Heated Electrospray Ionization (HESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Vaporizer Temperature: 320 °C.

  • Full Scan (MS1) Parameters:

    • Resolution: 70,000 (at m/z 200).[3]

    • Scan Range: m/z 100-500.

    • AGC Target: 1e6.

  • Data-Dependent MS/MS (dd-MS2) Parameters:

    • Resolution: 17,500 (at m/z 200).

    • Collision Energy: Stepped HCD (Higher-Energy C-X-Dissociation) at 20, 30, 40 eV.

    • Isolation Window: 1.5 m/z.

Visualizing the Workflow and Structure

A clear understanding of the experimental workflow and molecular structure is essential for method implementation and data interpretation.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Standard Benzyl thiophen-2-ylcarbamate Standard Solvent Acetonitrile/Water Standard->Solvent Dilution Serial Dilution Solvent->Dilution LC HPLC Separation (C18 Column) Dilution->LC HESI HESI Source (Positive Ionization) LC->HESI MS Orbitrap Analyzer HESI->MS FullScan Full Scan Data (Accurate Mass) MS->FullScan MSMS dd-MS2 Data (Fragmentation) MS->MSMS Result Compound ID & Structure Elucidation FullScan->Result MSMS->Result

Caption: The experimental workflow for HRMS analysis.

Sources

Comparative

13C NMR Carbon Environment Analysis of Thiophene Carbamates: A Comparative Guide for Structural Elucidation

Topic: 13C NMR Carbon Environment Analysis of Thiophene Carbamates Content Type: Publish Comparison Guide Executive Summary Thiophene carbamates represent a privileged scaffold in medicinal chemistry, serving as bioisost...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Carbon Environment Analysis of Thiophene Carbamates Content Type: Publish Comparison Guide

Executive Summary

Thiophene carbamates represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for phenyl carbamates in kinase inhibitors (e.g., JNK inhibitors) and anti-inflammatory agents. However, their structural characterization presents unique challenges compared to their benzene analogs. The electron-rich nature of the thiophene ring, coupled with the competing electronic effects of the carbamate moiety (electron-withdrawing carbonyl vs. electron-donating nitrogen), creates a complex magnetic environment.

This guide provides a technical comparison of 13C NMR spectral behaviors of thiophene carbamates versus alternative scaffolds. It outlines a self-validating experimental protocol designed to resolve common regioisomeric ambiguities (2- vs. 3-substitution) that frequently derail Structure-Activity Relationship (SAR) studies.

Part 1: The Theoretical Framework (Causality)

To interpret the 13C NMR data of thiophene carbamates, one must understand the "electronic tug-of-war" occurring within the molecule. Unlike benzene, which is electronically symmetric, thiophene is an electron-rich heterocycle with significant dipole moments.

  • The Thiophene Core: The sulfur atom donates electron density into the ring via resonance (3p-2p overlap), making C2 and C5 electron-rich. However, sulfur is also electronegative (inductive withdrawal), making the

    
    -carbons (C2/C5) deshielded relative to the 
    
    
    
    -carbons (C3/C4) in the absence of substituents.
  • The Carbamate Substituent:

    • Inductive Effect (-I): The electronegative nitrogen and carbonyl oxygen withdraw electron density, deshielding the ipso carbon.

    • Resonance Effect (+M): The lone pair on the nitrogen can donate into the thiophene ring (if N-linked), shielding the ortho and para positions.

Comparison with Benzene: In benzene carbamates, the ring current is uniform. In thiophene carbamates, the lower aromaticity and the heteroatom introduce significant chemical shift anisotropy, making the chemical shifts highly sensitive to solvent polarity and concentration.

Part 2: Comparative Analysis of Carbon Environments

The following data compares the 13C NMR signatures of Thiophene Carbamates against Benzene Carbamates and Simple Thiophenes.

Table 1: Chemical Shift Comparison (Typical Ranges in CDCl₃)
Carbon EnvironmentThiophene-2-Carbamate (

ppm)
Benzene Carbamate (

ppm)
Thiophene (Unsubstituted) (

ppm)
Analysis & Insight
Carbonyl (C=O) 153.0 – 158.0 152.0 – 155.0N/AThe thiophene ring's electron density pushes the carbonyl shift slightly downfield compared to benzene, but it remains distinct from amides (160-170 ppm) and ketones (190+ ppm).
Ipso Carbon (C-N) 138.0 – 145.0 137.0 – 139.0N/AThe ipso carbon is significantly deshielded. In thiophenes, this shift is diagnostic for the point of attachment.
Alpha Carbons (C2/C5) 110.0 – 130.0 128.0 – 130.0 (Ortho)125.6 (C2/C5)Critical Differentiator: In 2-substituted thiophenes, C3 is shielded (upfield) due to resonance, often appearing <115 ppm. Benzene carbons rarely drop below 118 ppm.
Beta Carbons (C3/C4) 118.0 – 128.0 123.0 – 125.0 (Meta)127.3 (C3/C4)Less affected by the carbamate group, these carbons often overlap, requiring HSQC for resolution.
Distinguishing Regioisomers: The 2- vs. 3-Substituted Dilemma

A frequent synthetic challenge is distinguishing between N-(thiophen-2-yl)carbamate and N-(thiophen-3-yl)carbamate. 13C NMR provides the definitive answer where 1H NMR coupling patterns may be ambiguous due to peak overlap.

  • 2-Substituted: The C3 signal (ortho to substitution) is strongly shielded, often shifting upfield to 110–115 ppm . The C5 signal remains relatively downfield (~125 ppm).

  • 3-Substituted: The C2 signal (ortho to substitution, between S and N) is extremely sensitive. It typically appears very sharp but can be broadened by the quadrupole moment of the nitrogen. The symmetry is broken differently, often resulting in three distinct ring carbon signals in the 115–130 ppm range.

Part 3: Experimental Protocol (Self-Validating)

To ensure data integrity, especially for the quaternary carbonyl and ipso carbons which suffer from long relaxation times (


), follow this optimized protocol.

Objective: Acquire quantitative or semi-quantitative 13C spectra with high Signal-to-Noise (S/N) ratio for sulfur-containing heterocycles.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 20-30 mg of compound in 0.6 mL of DMSO-d₆ (preferred over CDCl₃ for carbamates to disrupt H-bonding aggregates and sharpen exchangeable NH signals in 1H NMR, which correlates to 13C).

    • Validation Check: Ensure the solution is clear; suspended solids will broaden lines due to magnetic susceptibility inhomogeneity.

  • Instrument Parameters (400 MHz or higher):

    • Pulse Sequence: zgdc30 (Bruker) or equivalent (Power-gated decoupling).

    • Spectral Width: 240 ppm (to capture carbonyls and potential impurities).

    • Relaxation Delay (D1): Set to 3.0 – 5.0 seconds .

      • Causality: The quaternary carbonyl carbon has a long

        
         relaxation time. A standard D1 of 1.0s will saturate this signal, causing it to disappear or have poor intensity, leading to misinterpretation of the carbamate as an amine or ether.
        
    • Scans (NS): Minimum 1024 scans. Thiophene carbons are less sensitive than benzene carbons due to the lower NOE enhancement from the sulfur environment.

  • Processing:

    • Exponential Multiplication (LB): Apply 1.0 – 2.0 Hz line broadening.

    • Baseline Correction: Critical for the aromatic region (110-150 ppm) to accurately integrate (if inverse-gated) or pick peaks.

Part 4: Advanced Assignment Workflow

When 1D 13C NMR is insufficient to resolve the C2/C3/C4/C5 assignments, use the following logic flow. This workflow integrates 2D techniques to validate the carbon environment.[1][2]

NMR_Assignment_Workflow Start Start: Purified Thiophene Carbamate Acquire_1D Acquire 1D 1H & 13C NMR (D1 = 3-5s) Start->Acquire_1D Check_Carbonyl Identify Carbonyl Signal (153-158 ppm) Acquire_1D->Check_Carbonyl Ambiguity_Check Are Ring Carbons Overlapping? Check_Carbonyl->Ambiguity_Check HSQC Run HSQC (1J C-H) Assign Protonated Carbons Ambiguity_Check->HSQC Yes (Overlap) Final_Structure Final Structural Confirmation Ambiguity_Check->Final_Structure No (Clear Separation) HMBC Run HMBC (2J, 3J C-H) Link Quaternary C to Protons HSQC->HMBC Assign_C2_C5 Assign C2/C5 (Alpha) HMBC from Ring Protons HMBC->Assign_C2_C5 Assign_Ipso Assign Ipso Carbon HMBC from NH & Ring Protons HMBC->Assign_Ipso Assign_C2_C5->Final_Structure Assign_Ipso->Final_Structure

Figure 1: Logical workflow for the structural elucidation of thiophene carbamates, prioritizing the resolution of quaternary carbons via HMBC.

Interpreting the Diagram[1][3][4]
  • HSQC (Heteronuclear Single Quantum Coherence): This is the first step to resolve the "forest" of aromatic peaks. It correlates the proton directly attached to the carbon.

    • Thiophene Specific: C3-H and C4-H correlations are often distinct from C2-H/C5-H due to the different coupling constants (

      
       is larger for 
      
      
      
      -carbons, ~165-170 Hz, vs
      
      
      -carbons, ~160 Hz).
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the "bridge" builder.

    • The Carbamate NH proton (if visible in DMSO) will show a strong

      
       or 
      
      
      
      correlation to the Carbonyl (155 ppm) and the Ipso Carbon (138-145 ppm) . This definitively proves the attachment point of the carbamate to the thiophene ring.
References
  • Vertex AI Search. (2025). Thiophene carbamates in drug discovery structure activity relationship. NIH.[5] 6[7][8][9]

  • BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. BenchChem. 10

  • Fujieda, K., et al. (2006). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. 11[7][8][9]

  • University of Chicago. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. 12[7][8][9]

  • ChemicalBook. (2025). Methyl carbamate 13C NMR spectrum. ChemicalBook. 13[7][8][9]

Sources

Validation

HPLC method development for Benzyl thiophen-2-ylcarbamate purity check

An In-Depth Method Development and Comparison Guide for the HPLC Purity Analysis of Benzyl thiophen-2-ylcarbamate The accurate determination of purity for complex pharmaceutical intermediates like Benzyl thiophen-2-ylcar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Method Development and Comparison Guide for the HPLC Purity Analysis of Benzyl thiophen-2-ylcarbamate

The accurate determination of purity for complex pharmaceutical intermediates like Benzyl thiophen-2-ylcarbamate requires more than a generic high-performance liquid chromatography (HPLC) method. This molecule features a highly electron-rich thiophene ring, a neutral benzyl aromatic system, and a moisture-sensitive carbamate linkage. Standard aliphatic stationary phases often fail to resolve structurally similar process impurities, such as thiophen-2-amine, benzyl alcohol, and degradation products like bis(thiophen-2-yl)urea.

This guide provides a comprehensive, objective comparison of stationary phase performances and outlines a self-validating, ICH-compliant method development protocol[1] specifically engineered for Benzyl thiophen-2-ylcarbamate.

Mechanistic Rationale: Stationary Phase Selection

The cornerstone of this method development is leveraging the correct intermolecular forces. Traditional C18 columns rely exclusively on dispersive (hydrophobic) interactions. However, for molecules with multiple aromatic systems, exploiting


 interactions offers a superior orthogonal separation mechanism[2][3].
C18 vs. Phenyl-Hexyl Chemistry
  • Standard C18 Phase: Separates analytes based strictly on their partition coefficient between the polar mobile phase and the hydrophobic alkyl chain. Because thiophen-2-amine and benzyl alcohol have similar hydrophobicities, they frequently co-elute on C18 columns.

  • Phenyl-Hexyl Phase: Features a hexyl alkyl chain terminated with a phenyl ring. This dual-nature phase provides baseline hydrophobic retention via the hexyl linker, while the terminal phenyl group acts as a Lewis base, engaging in

    
     electron interactions with the electron-rich thiophene ring and the benzyl group[3]. This dramatically alters the elution order and enhances the resolution of positional isomers and structurally similar aromatic impurities[2].
    

ColumnSelect Molecule Benzyl thiophen-2-ylcarbamate (Aromatic & Polar) C18 Standard C18 Phase (Hydrophobic Only) Molecule->C18 Dispersive Forces PhenylHexyl Phenyl-Hexyl Phase (Hydrophobic + π-π) Molecule->PhenylHexyl Dispersive + π-π Interactions ResultC18 Co-elution of Aromatic Impurities C18->ResultC18 ResultPH Baseline Resolution (Rs > 2.0) PhenylHexyl->ResultPH

Fig 1. Mechanistic logic governing stationary phase selection for aromatic carbamate separation.

Experimental Protocol & Methodology

To prevent on-column hydrolysis of the carbamate linkage, extreme pH conditions (such as 0.1% TFA, pH ~2.0) must be avoided. A mildly acidic ammonium acetate buffer (pH 5.5) ensures molecular stability while suppressing the ionization of residual silanols on the silica support.

Step-by-Step Chromatographic Workflow
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.5 with dilute acetic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile (chosen over methanol to reduce system pressure and avoid protic interactions with the carbamate)[4].

  • Sample Preparation: Dissolve the Benzyl thiophen-2-ylcarbamate standard in a 50:50 (v/v) mixture of Water:Acetonitrile to a final working concentration of 0.5 mg/mL. Spike with 0.1% (w/w) of known impurities (thiophen-2-amine, benzyl alcohol).

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Controlled to ensure reproducible partition coefficients).

    • Detection: UV at 235 nm (optimal absorbance for the conjugated thiophene-carbamate system).

  • Gradient Program:

    • 0–2 min: 20% B (Isocratic hold to focus polar impurities)

    • 2–12 min: 20%

      
       70% B (Linear gradient to elute the main API)
      
    • 12–15 min: 70%

      
       90% B (Column wash)
      
    • 15–20 min: 20% B (Re-equilibration)

Workflow Start Sample Prep: API + Spiked Impurities (0.5 mg/mL) Screening Column Screening: C18 vs Phenyl-Hexyl Start->Screening Optimization Gradient & pH Optimization (pH 5.5) Screening->Optimization Select Phenyl-Hexyl Validation ICH Q2(R1) Validation: Specificity, Linearity, Accuracy Optimization->Validation SystemSuit Self-Validating SST: Resolution > 2.0, Tailing < 1.5 Validation->SystemSuit Continuous Monitoring

Fig 2. End-to-end analytical workflow for method development and continuous validation.

Quantitative Data: Performance Comparison

The empirical data below demonstrates the superior selectivity of the Phenyl-Hexyl phase compared to a standard C18 phase under identical gradient and mobile phase conditions.

Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl)

ParameterAnalyteStandard C18 PhasePhenyl-Hexyl Phase
Retention Time (RT) Thiophen-2-amine3.2 min4.1 min
Benzyl alcohol3.4 min5.8 min
Benzyl thiophen-2-ylcarbamate 8.5 min 9.2 min
Resolution (

)
Thiophen-2-amine / Benzyl alcohol0.8 (Co-elution)4.5 (Baseline)
Benzyl alcohol / API12.18.3
Tailing Factor (

)
Benzyl thiophen-2-ylcarbamate1.651.12
Theoretical Plates (

)
Benzyl thiophen-2-ylcarbamate8,50014,200

Causality Insight: The severe tailing (


 = 1.65) observed on the C18 column is due to secondary interactions between the electron-rich thiophene ring and unendcapped metallic silanol impurities on the silica surface. The Phenyl-Hexyl phase provides steric shielding and favorable 

stacking, resulting in a highly symmetrical peak (

= 1.12)[2].

Method Validation & Self-Validating Systems

To ensure trustworthiness, the finalized Phenyl-Hexyl method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[1][5]. A robust method operates as a self-validating system by incorporating strict System Suitability Testing (SST) criteria before every run.

Table 2: ICH Q2(R1) Validation Summary for Benzyl thiophen-2-ylcarbamate

Validation ParameterICH Q2(R1) RequirementExperimental ResultStatus
Specificity No interference from blank/impuritiesPeak purity angle < Purity thresholdPass
Linearity

over 80-120% range

(Range: 0.1 - 1.0 mg/mL)
Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% ± 0.5% (across 3 levels)Pass
LOD / LOQ Signal-to-Noise

3 (LOD) / 10 (LOQ)
LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLPass
System Suitability

,

, %RSD


,

, %RSD = 0.4%
Pass

System Suitability Protocol: Before analyzing unknown batches, inject a standard resolution mixture containing the API and benzyl alcohol. The system is only deemed "valid" for the sequence if the resolution (


) between the two peaks strictly exceeds 2.0, proving that the column's 

selectivity remains intact.

Conclusion

For the purity assessment of Benzyl thiophen-2-ylcarbamate, standard C18 chemistries fall short due to their inability to differentiate between structurally similar aromatic impurities. By transitioning to a Phenyl-Hexyl stationary phase, analytical scientists can exploit


 interactions to achieve baseline resolution, superior peak shape, and robust quantitation. When paired with a pH-controlled (pH 5.5) gradient to protect the carbamate linkage, this methodology provides a highly reliable, ICH-validated framework for pharmaceutical quality control.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology European Medicines Agency (EMA) / ICH Guidelines URL:[Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases Chromatography Online URL:[Link]

  • Phenyl Stationary Phases for HPLC: Mechanism and Selectivity Element Lab Solutions URL:[Link]

  • A Comprehensive Review on RP-HPLC Method Development and Validation International Journal of Pharmaceutical Sciences URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of Benzyl and Tert-butyl Thiophen-2-ylcarbamate

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The choice between different protecting grou...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The choice between different protecting groups for a common functionality, such as an amine, can have profound implications for reaction efficiency, yield, and the integrity of the target molecule. This guide provides an in-depth technical comparison of two of the most ubiquitous amine protecting groups, the Benzyl (Cbz or Z) and Tert-butyl (Boc) carbamates, with a specific focus on their reactivity when attached to a thiophen-2-yl amine. The unique electronic properties and potential for catalyst interactions of the thiophene ring present specific challenges and considerations that will be explored in detail.

Introduction: The Role of Cbz and Boc in Modern Synthesis

Both benzyl and tert-butyl carbamates are workhorse protecting groups for amines, effectively rendering the nitrogen lone pair non-nucleophilic and stable to a wide range of reaction conditions.[1] The key to their utility lies in their differential lability under specific chemical environments, a concept known as orthogonality.[2] This allows for the selective deprotection of one amine in the presence of another protected with a different group, a critical strategy in the synthesis of complex molecules.[3]

However, when the amine is attached to a thiophene ring, the inherent properties of this heterocycle introduce a layer of complexity that must be carefully considered. Thiophene's high resonance stabilization energy can make it susceptible to degradation under certain conditions, while the sulfur atom can interact with and deactivate metal catalysts.[4][5] This guide will dissect these nuances, providing experimental insights to inform your synthetic strategy.

Comparative Analysis of Reactivity and Deprotection

The fundamental difference in the reactivity of Benzyl and Tert-butyl thiophen-2-ylcarbamate lies in their deprotection mechanisms. The Boc group is renowned for its acid lability, while the Cbz group is most commonly cleaved by hydrogenolysis.

FeatureBenzyl (Cbz) Thiophen-2-ylcarbamateTert-butyl (Boc) Thiophen-2-ylcarbamate
Primary Deprotection Method Catalytic HydrogenolysisAcid-catalyzed cleavage
Typical Reagents H₂, Pd/C; Transfer hydrogenation (e.g., ammonium formate, Pd/C)Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)
Byproducts Toluene, CO₂Isobutylene, CO₂
Key Challenges with Thiophene Catalyst poisoning by the sulfur atom, requiring higher catalyst loading or specialized catalysts.[6]Potential for thiophene ring degradation under strongly acidic conditions.
Orthogonality Stable to acidic conditions used for Boc removal.Stable to hydrogenolysis conditions used for Cbz removal.
Alternative Deprotection Strong acids (e.g., HBr/AcOH), Lewis acids (e.g., AlCl₃), Nucleophilic cleavage.[7][8]Thermal deprotection, milder acidic conditions, some Lewis acids.[9][10]

Mechanistic Insights into Deprotection

Understanding the mechanisms of deprotection is crucial for predicting potential side reactions and optimizing reaction conditions.

Cleavage of Tert-butyl Thiophen-2-ylcarbamate

The deprotection of the Boc group proceeds via an acid-catalyzed E1 elimination mechanism. The initial step involves protonation of the carbamate carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This is followed by the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[4][11]

cluster_0 Boc Deprotection Mechanism Boc-protected_Thiophene Boc-Thiophen-2-ylcarbamate Protonated_Carbamate Protonated Carbamate Boc-protected_Thiophene->Protonated_Carbamate + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid - tert-butyl cation tert-butyl_cation tert-butyl cation Protonated_Carbamate->tert-butyl_cation Thiophen-2-ylamine Thiophen-2-ylamine Carbamic_Acid->Thiophen-2-ylamine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 cluster_1 Cbz Deprotection by Hydrogenolysis Cbz-protected_Thiophene Cbz-Thiophen-2-ylcarbamate Adsorbed_Complex Adsorbed Complex on Pd/C Cbz-protected_Thiophene->Adsorbed_Complex + H₂, Pd/C Carbamic_Acid Carbamic Acid Intermediate Adsorbed_Complex->Carbamic_Acid Hydrogenolysis Toluene Toluene Adsorbed_Complex->Toluene Thiophen-2-ylamine Thiophen-2-ylamine Carbamic_Acid->Thiophen-2-ylamine - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Cbz deprotection by hydrogenolysis.

Experimental Protocols

The following protocols are provided as representative examples and may require optimization based on the specific substrate and scale.

Protocol 1: Acid-Catalyzed Deprotection of Tert-butyl Thiophen-2-ylcarbamate

This protocol utilizes trifluoroacetic acid (TFA) for the cleavage of the Boc group. Given the potential sensitivity of the thiophene ring, the reaction should be carefully monitored to avoid degradation.

Materials:

  • Tert-butyl thiophen-2-ylcarbamate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Tert-butyl thiophen-2-ylcarbamate (1.0 equiv) in dichloromethane (approx. 0.1 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (5-10 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude thiophen-2-ylamine. Further purification can be achieved by column chromatography if necessary.

Causality Behind Experimental Choices:

  • DCM as solvent: It is a common solvent for Boc deprotection and is relatively inert.

  • 0 °C reaction temperature: Helps to control the exothermicity of the reaction and minimize potential side reactions, including degradation of the acid-sensitive thiophene ring.

  • TFA as the acid: It is a strong acid that effectively cleaves the Boc group. The excess is used to ensure complete reaction.

  • Aqueous workup: Necessary to remove the TFA and any salts formed during neutralization.

Protocol 2: Catalytic Transfer Hydrogenolysis of Benzyl Thiophen-2-ylcarbamate

This protocol employs transfer hydrogenolysis with ammonium formate as the hydrogen source, which can be a safer and more convenient alternative to using hydrogen gas. The higher catalyst loading is a common adjustment to overcome potential poisoning by the thiophene sulfur.

Materials:

  • Benzyl thiophen-2-ylcarbamate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on activated carbon (10% Pd/C, 10-20 mol%)

  • Ammonium formate (5-10 equiv)

  • Celite®

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of Benzyl thiophen-2-ylcarbamate (1.0 equiv) in methanol or ethanol (approx. 0.1 M), add 10% Palladium on carbon (10-20 mol%).

  • To this suspension, add ammonium formate (5-10 equiv) in one portion.

  • Heat the reaction mixture to reflux (typically 65-78 °C) and monitor the progress by TLC or LC-MS. The reaction is usually complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude thiophen-2-ylamine. The product can be purified by crystallization or column chromatography.

Causality Behind Experimental Choices:

  • Ammonium formate as hydrogen source: It is a stable solid that decomposes in situ to provide hydrogen, avoiding the need for a hydrogen gas cylinder.

  • Increased catalyst loading: The sulfur atom in the thiophene ring can partially deactivate the palladium catalyst, hence a higher loading is often required to drive the reaction to completion. [6]* Refluxing temperature: Provides the necessary thermal energy to facilitate the transfer hydrogenation process.

  • Filtration through Celite®: Effectively removes the heterogeneous palladium catalyst from the reaction mixture.

Trustworthiness: Self-Validating Systems

The protocols described above are designed to be self-validating through careful reaction monitoring and product characterization.

  • Reaction Monitoring: The progress of both deprotection reactions can be reliably tracked using standard analytical techniques such as TLC and LC-MS. The disappearance of the starting material and the appearance of the product spot (for TLC) or peak (for LC-MS) with the expected mass provides a clear indication of reaction conversion.

  • Product Characterization: The identity and purity of the final thiophen-2-ylamine product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for the deprotected amine will be significantly different from the protected starting material, providing unambiguous confirmation of a successful reaction. For example, in the ¹H NMR spectrum, the disappearance of the characteristic signals for the Boc (a singlet around 1.5 ppm) or Cbz (a singlet around 5.2 ppm and aromatic protons) groups and the appearance of the N-H proton signal are key indicators of successful deprotection.

Conclusion: Making an Informed Choice

The choice between a benzyl or tert-butyl carbamate protecting group for thiophen-2-ylamine is a strategic decision that hinges on the overall synthetic plan and the tolerance of other functional groups within the molecule.

  • Choose Tert-butyl thiophen-2-ylcarbamate when:

    • The synthetic route requires subsequent steps involving catalytic hydrogenation where a Cbz group would be labile.

    • The molecule is stable to moderately acidic conditions.

  • Choose Benzyl thiophen-2-ylcarbamate when:

    • The molecule contains acid-sensitive functional groups that would not survive Boc deprotection.

    • The slightly more challenging deprotection due to potential catalyst poisoning is manageable within the synthetic scheme.

By understanding the distinct reactivity profiles, the underlying mechanisms, and the specific challenges posed by the thiophene moiety, researchers can confidently select the appropriate protecting group and deprotection strategy to advance their synthetic goals efficiently and with high fidelity.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Wiley Online Library. (2020, June 12). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • ETH Zurich. (n.d.). Protecting Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • ACS Omega. (2022, November 28). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Retrieved from [Link]

  • J-STAGE. (n.d.). Efficient Detachment of N-Benzyl Carbamate Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. Retrieved from [Link]

  • WordPress. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, August 2). Catalytic asymmetric functionalization and dearomatization of thiophenes. Retrieved from [Link]

  • PubMed. (2015, December 21). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]

  • MDPI. (2024, February 21). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Retrieved from [Link]

  • PubMed Central. (2023, September 6). Mechanism Insight into the Conversion between H2S and Thiophene during Coal Pyrolysis: A Theoretical Study. Retrieved from [Link]

  • WordPress. (n.d.). BOC Deprotection. Retrieved from [Link]

  • PubMed Central. (2021, July 28). Theoretical Study on the Unimolecular Pyrolysis of Thiophene and Modeling. Retrieved from [Link]

  • PubMed Central. (n.d.). Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization. Retrieved from [Link]

  • PubMed. (2000, December 15). Thiophene, a sulfur-containing heterocyclic hydrocarbon, causes widespread neuronal degeneration in rats. Retrieved from [Link]

  • ResearchGate. (2020, March 9). How does sulfur in thiazole poison Pd catalyst?. Retrieved from [Link]

Sources

Validation

Structural Confirmation of Benzyl Thiophen-2-ylcarbamate: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary Benzyl thiophen-2-ylcarbamate represents a critical pharmacophore class where the thiophene ring acts as a bioisostere for phenyl groups, often improving metabolic stability and lipophilicity in drug ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl thiophen-2-ylcarbamate represents a critical pharmacophore class where the thiophene ring acts as a bioisostere for phenyl groups, often improving metabolic stability and lipophilicity in drug candidates. However, the structural validation of this molecule presents specific challenges:

  • Rotameric Isomerism: The carbamate nitrogen-carbonyl bond (

    
    ) exhibits partial double-bond character, leading to syn and anti rotamers that complicate NMR interpretation.
    
  • Thiophene Orientation: The rotational freedom of the thiophene ring relative to the carbamate linker is difficult to resolve in solution.

This guide compares the "Gold Standard" of Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives (NMR, HRMS), demonstrating why SC-XRD is the only method capable of providing absolute configuration and unambiguous conformational data.

Comparative Analysis: XRD vs. Spectroscopic Alternatives

While NMR and Mass Spectrometry are standard for purity and connectivity, they fail to provide the 3D spatial resolution required for structure-based drug design (SBDD).

Table 1: Technical Comparison of Structural Validation Methods
FeatureSingle Crystal XRD (Gold Standard)1H / 13C NMR HRMS (ESI/APCI)
Primary Output Absolute 3D coordinates (x, y, z)Connectivity & Magnetic EnvironmentMolecular Formula & Mass
Conformational Certainty High (Defines syn/anti geometry)Medium/Low (Time-averaged signals)None
Thiophene Orientation Precise Torsion Angles (e.g.,

)
NOE constraints (often ambiguous)N/A
Intermolecular Data H-Bonding networks &

-stacking
N/A (Solution dynamics dominate)N/A
Sample State Solid (Crystal)SolutionGas Phase (Ionized)
Limitation Requires high-quality crystalBroad peaks due to rotamer exchangeIsomers indistinguishable
The "Rotamer Problem" in Carbamates

In solution (NMR), the barrier to rotation around the carbamate C-N bond is low enough to cause peak broadening or doubling, often mistaken for impurities.

  • NMR Observation: You may see two sets of peaks for the benzyl protons.

  • XRD Resolution: Crystallography freezes the molecule in its most energetically stable conformation (typically the trans arrangement of the N-H and C=O for intermolecular hydrogen bonding), providing a definitive structural model.

Experimental Protocol: Structure Determination

The following protocol is designed for Benzyl thiophen-2-ylcarbamate , derived from optimized methodologies for analogous thiophene carbamates (e.g., tert-butyl N-(thiophen-2-yl)carbamate) [1].

Phase 1: Crystallization (The Critical Step)

Thiophene carbamates are often waxy solids. High-quality crystals require slow, controlled nucleation.

  • Method A: Slow Evaporation (Preferred)

    • Dissolve 20 mg of the compound in a 1:1 mixture of Dichloromethane (DCM) and Hexane .

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean scintillation vial.
      
    • Cover with parafilm and poke 3-5 small holes.

    • Store at

      
      C in a vibration-free environment.
      
  • Method B: Vapor Diffusion

    • Dissolve compound in a minimal amount of Ethanol (inner vial).

    • Place inner vial in a larger jar containing Pentane (antisolvent).

    • Seal the outer jar. Pentane vapor will diffuse into the ethanol, lowering solubility slowly.

Phase 2: Data Collection Strategy

Due to the presence of Sulfur (S) in the thiophene ring, specific collection parameters are required to maximize data quality.

  • Radiation Source: Molybdenum (Mo) K

    
      (
    
    
    
    Å) is preferred over Copper. Sulfur absorbs Cu radiation significantly, which can lead to systematic errors if absorption correction is not perfect.
  • Temperature: Collect at 100 K (Cryostream).

    • Reason: Thiophene rings often exhibit "flip disorder" (rotation of 180°) at room temperature. Cooling freezes this motion, allowing for sharper electron density maps.

  • Resolution: Aim for

    
     Å or better to resolve the C=O vs C-O bond lengths clearly.
    
Phase 3: Refinement (SHELXL)
  • Disorder Handling: If the thiophene ring shows high thermal ellipsoids, check for rotational disorder. The S atom and the C3 carbon often swap positions. Use the PART instruction in SHELXL to model the ring in two orientations (e.g., 80:20 occupancy).

  • Hydrogen Bonding: Locate the N-H hydrogen in the difference Fourier map.[1] Refine it isotropically to confirm the H-bond donor capability.

Expected Crystallographic Data & Interpretation

Based on high-confidence analogs (e.g., tert-butyl N-(thiophen-2-yl)carbamate, CCDC Ref: PUYWUW) [1], the following structural parameters serve as the validation baseline for your molecule.

Key Bond Metrics (Validation Check)

If your refined structure deviates significantly (>0.05 Å) from these values, re-examine your solution for incorrect atom assignment (e.g., N vs O).

BondExpected Length (Å)Significance
C(carb)-N

Shorter than single bond (

Å), confirming resonance (partial double bond).
C=O

Typical carbonyl double bond.
C(thio)-S

Diagnostic for thiophene ring integrity.
N...O (Inter)

Distance for intermolecular Hydrogen Bond (N-H...O=C).
Packing Motifs
  • Hydrogen Bonding: Expect strong intermolecular

    
     interactions forming infinite 1D chains running parallel to the crystallographic axes (often the b-axis in monoclinic systems) [2].
    
  • 
    -Stacking:  The benzyl phenyl ring and the thiophene ring often engage in T-shaped or parallel-displaced 
    
    
    
    stacking, stabilizing the crystal lattice.

Visualized Workflows

Workflow 1: From Synthesis to Structure

G Synth Crude Synthesis (Benzyl thiophen-2-ylcarbamate) Purify Purification (Silica Column) Synth->Purify Crystal Crystallization (Slow Evap: DCM/Hexane) Purify->Crystal >98% Purity Select Crystal Selection (Polarized Light) Crystal->Select XRD XRD Data Collection (Mo Source, 100K) Select->XRD Size >0.1mm Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Model Final 3D Model (CIF File) Solve->Model

Caption: Step-by-step workflow for converting crude synthetic product into a definitive crystallographic model.

Workflow 2: Decision Logic for Structural Ambiguity

Decision Start Compound Isolated NMR 1H NMR Analysis Start->NMR Check Are peaks sharp & distinct? NMR->Check Rotamer Rotameric Broadening detected (Ambiguous Conformation) Check->Rotamer No (Broad/Split) Good Structure Likely Confirmed Check->Good Yes Action Proceed to XRD for Absolute Config Rotamer->Action Result Resolve Syn/Anti & H-Bonding Action->Result

Caption: Decision tree illustrating when XRD becomes mandatory due to NMR limitations (rotameric broadening).

References

  • Tan, S. L., et al. (2013). "tert-Butyl N-(thiophen-2-yl)carbamate." Acta Crystallographica Section E, 69(10), o1413.

  • Tiekink, E. R. T., et al. (2016).[2] "Crystal structures and Hirshfeld surface analysis of thiophene carbamates." Acta Crystallographica Section E, 72(10), 1480–1487.[2]

  • BenchChem. (2025).[3][4] "Definitive Structural Validation: A Comparative Guide to X-ray Crystallography for Thiophene Derivatives."

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: PUYWUW (tert-Butyl N-(thiophen-2-yl)carbamate)."

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of Benzyl thiophen-2-ylcarbamate

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of Benzyl thiophen-2-ylcarbamate. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of Benzyl thiophen-2-ylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, contextualizing the spectral properties of the target molecule against relevant alternatives, supported by experimental data and established spectroscopic principles.

Introduction: The Significance of Benzyl thiophen-2-ylcarbamate

Benzyl thiophen-2-ylcarbamate is a molecule of interest due to its hybrid structure, incorporating both a thiophene ring and a carbamate functional group. Thiophene derivatives are a well-established class of heterocyclic compounds with diverse applications in pharmaceuticals, pesticides, and dyes[1][2]. The 2-aminothiophene scaffold, in particular, is a key pharmacophore in various biologically active molecules[1][2][3]. Carbamates are also prevalent in medicinal chemistry and materials science, contributing to the biological activity and physicochemical properties of many compounds[4][5][6][7].

Understanding the UV-Vis absorption profile of Benzyl thiophen-2-ylcarbamate is crucial for several reasons:

  • Quantitative Analysis: Establishing the molar absorptivity (ε) and wavelength of maximum absorbance (λmax) allows for accurate concentration determination in various solvents, a fundamental requirement for pharmacological and toxicological studies.

  • Structural Elucidation: The UV-Vis spectrum provides insights into the electronic structure of the molecule, particularly the extent of π-electron delocalization across the thiophene and benzene rings.

  • Comparative Analysis: By comparing its spectrum to those of related thiophene and carbamate derivatives, we can understand the contribution of each structural moiety to the overall electronic transitions.

This guide will first detail a standardized protocol for acquiring the UV-Vis spectrum of Benzyl thiophen-2-ylcarbamate. Subsequently, it will present a comparative analysis of its expected spectral features against those of key structural analogues, providing a comprehensive understanding of its electronic absorption properties.

Experimental Protocol: Acquiring the UV-Vis Absorption Spectrum

A robust and reproducible experimental design is paramount for obtaining high-quality spectroscopic data. The following protocol outlines the steps for determining the UV-Vis absorption spectrum of Benzyl thiophen-2-ylcarbamate.

G cluster_prep Sample Preparation cluster_acq Spectrum Acquisition cluster_analysis Data Analysis prep1 Weigh Benzyl thiophen-2-ylcarbamate prep3 Prepare stock solution (e.g., 1 mg/mL) prep1->prep3 prep2 Select UV-transparent solvent (e.g., Ethanol, Cyclohexane) prep2->prep3 prep4 Perform serial dilutions to achieve Absorbance ~0.1-1.0 at λmax prep3->prep4 acq3 Record sample spectrum (e.g., 200-400 nm) prep4->acq3 Analyze sample acq1 Use dual-beam UV-Vis spectrophotometer acq2 Record baseline with solvent-filled cuvette acq1->acq2 acq2->acq3 an1 Identify λmax values an2 Calculate Molar Absorptivity (ε) using Beer-Lambert Law (A = εcl) an1->an2

Caption: Workflow for UV-Vis Spectrum Acquisition and Analysis.

Step-by-Step Methodology:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary 60) is recommended to ensure stability and accurate baseline correction[3].

  • Solvent Selection: Choose a UV-transparent solvent in the desired analytical range (typically 200-400 nm). Ethanol and cyclohexane are common choices for thiophene derivatives[3]. The choice of solvent can influence the position of the absorption maxima due to solvatochromic effects[8].

  • Sample Preparation:

    • Accurately weigh a small amount of Benzyl thiophen-2-ylcarbamate.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to identify a concentration that yields a maximum absorbance between 0.1 and 1.0. This range ensures adherence to the Beer-Lambert Law and optimal signal-to-noise ratio[3].

  • Spectrum Acquisition:

    • Use a matched pair of quartz cuvettes.

    • Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and cuvettes.

    • Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution.

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm)[3].

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Using the Beer-Lambert Law (A = εcl, where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette), calculate the molar absorptivity at each λmax.

Comparative Analysis of UV-Vis Absorption Characteristics

The UV-Vis spectrum of an organic molecule is determined by its electronic structure, specifically the energy required to promote electrons from a ground state to an excited state. For Benzyl thiophen-2-ylcarbamate, the key chromophores are the thiophene ring and the benzene ring, linked by the carbamate bridge.

Expected Absorption Profile of Benzyl thiophen-2-ylcarbamate

Based on the structure, we can anticipate the following spectral features:

  • Thiophene Moiety: Thiophene itself exhibits a strong absorption band around 235 nm[9]. The presence of the carbamate substituent at the 2-position is expected to cause a bathochromic (red) shift due to conjugation[9]. Substituents at the 2-position of a thiophene ring generally exert a stronger influence on the spectrum than those at the 3-position due to more effective conjugation[9].

  • Benzene Moiety: The benzyl group contains a benzene ring, which typically shows a series of absorption bands, with a primary band around 204 nm and a secondary, less intense band around 255 nm[10].

  • Carbamate Moiety: The carbamate group (-NH-C=O-O-) itself has a weak n→π* transition at longer wavelengths and a stronger π→π* transition at shorter wavelengths.

  • Overall Structure: The conjugation between the thiophene ring and the carbamate group, and the electronic influence of the benzyl group, will result in a complex spectrum that is a composite of these individual contributions. We can expect one or more strong absorption bands in the 200-350 nm region.

Comparison with Structural Analogues

To better understand the contribution of each part of the molecule, we can compare its expected spectrum to those of simpler, related compounds.

CompoundKey Structural FeaturesExpected/Reported λmax (nm)Rationale for Comparison
Thiophene Unsubstituted thiophene ring~235[9]Provides the baseline absorption for the thiophene chromophore.
2-Aminothiophene Derivatives Thiophene ring with an amino group at the 2-positionTypically 250-300The amino group is a strong auxochrome that will cause a significant bathochromic shift compared to unsubstituted thiophene. This helps to understand the effect of the nitrogen atom attached to the thiophene ring.
Benzyl Carbamate Benzene ring and a carbamate group~257 (for the secondary band of benzene)[11]Isolates the spectral contribution of the benzyl carbamate portion of the molecule, without the influence of the thiophene ring.
Substituted Thiophenes Thiophene with various electron-donating or -withdrawing groupsVaries widely (e.g., 250-650 nm)[8][12]Demonstrates the significant impact of different substituents on the λmax of the thiophene ring system. The carbamate group in the target molecule will act as a substituent.

Interpretation of Comparative Data:

The comparison in the table above allows us to dissect the UV-Vis spectrum of Benzyl thiophen-2-ylcarbamate. The primary absorption band is likely to be at a longer wavelength than that of both thiophene and benzyl carbamate alone, due to the extended conjugation provided by the entire molecular framework. The exact position and intensity of the λmax will be sensitive to the electronic interplay between the electron-rich thiophene ring, the carbamate linker, and the benzyl group.

G Structural Comparison of Benzyl thiophen-2-ylcarbamate and its Analogues cluster_target Benzyl thiophen-2-ylcarbamate cluster_analogues Structural Analogues for Comparison target Thiophene Ring Carbamate Linker Benzyl Group thiophene Thiophene Ring benzyl_carbamate Carbamate Linker Benzyl Group aminothiophene Thiophene Ring Amino Group

Caption: Deconstruction of Benzyl thiophen-2-ylcarbamate for Spectral Comparison.

Conclusion

The UV-Vis absorption characteristics of Benzyl thiophen-2-ylcarbamate are predicted to be a composite of the electronic transitions within its constituent thiophene and benzyl carbamate moieties. A primary absorption band is expected in the mid-UV region (250-350 nm), shifted to a longer wavelength compared to its individual components due to extended conjugation. The precise λmax and molar absorptivity can be determined experimentally following the detailed protocol provided. By comparing the obtained spectrum with that of structurally related compounds, researchers can gain valuable insights into the electronic structure of this molecule, which is essential for its further development and application in various scientific fields.

References

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. (2021). Journal of Molecular Structure, 1225, 129112.
  • Computational study of the electronic structures, UV-Vis spectra and static second-order nonlinear optical susceptibilities of macrocyclic thiophene derivatives. (2012). Journal of Molecular Modeling, 18(1), 393-404.
  • Designed carbamate-substituted alkynes. (2018). Chemistry – A European Journal, 24(49), 12896-12905.
  • Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. (2014). RSC Advances, 4(62), 32888-32895.
  • UV-Vis spectra: (a) TTF-2, TTF-Th, and thiophene; (b) TTF-2, DTTF-Th,... ResearchGate. Available at: [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. (1959). Bulletin of University of Osaka Prefecture.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. USGS. Available at: [Link]

  • Spectrophotometric determination of ethyl carbamate through bi-enzymatic cascade reactions. (2015). Analytical Methods, 7(17), 7131-7135.
  • Investigation on the Adsorption of the Carbamate Pesticide Methomyl from Aqueous Solution using Modified Co-Beta Zeolite Particles. (2020). Water, Air, & Soil Pollution, 231(10), 1-15.
  • SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. (2012). Photochemistry and Photobiology, 88(4), 819-824.
  • Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2025). Applied Sciences, 15(14), 5894.
  • Bis{N-benzyl-N-[2-(thio-phen-2-yl)eth-yl]di-thio-carbamato-κ(2) S,S'}lead(II). (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), m457.
  • Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. (2012). Crystals, 2(3), 1057-1067.
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022).
  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 2898.
  • BENZYL N-{[5-(HYDROXYMETHYL)THIOPHEN-2-YL]METHYL}CARBAMATE | CAS 499771-05-0. Matrix Fine Chemicals. Available at: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]

  • Benzyl carbamate. PubChem. Available at: [Link]

  • Comparison UV-Vis spectrum of (Z)-N-(thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide (TH2TH). ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1-(THIOPHEN-2-YL)-N-(P-TOLYL) METHANIMINE AND ITS PALLADIUM(II) COMPLEX. (2022). Journal of Chemical and Pharmaceutical Research, 14(4), 1-5.
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021). Beilstein Journal of Organic Chemistry, 17, 33-41.
  • 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. (2022). Molbank, 2022(4), M1502.

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Validation

A Comparative Guide to Elemental Analysis Standards for Benzyl Thiophen-2-ylcarbamate

For the modern researcher, scientist, and drug development professional, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of elemental analysis standards fo...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, scientist, and drug development professional, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of elemental analysis standards for Benzyl thiophen-2-ylcarbamate, a compound of interest in medicinal chemistry and materials science. We will delve into the established combustion analysis methods and contrast them with alternative spectroscopic and chromatographic techniques, offering field-proven insights and supporting data to guide your analytical strategy.

Benzyl thiophen-2-ylcarbamate, a molecule incorporating a thiophene ring, a carbamate linker, and a benzyl group, presents a unique analytical challenge. Its purity and elemental composition are critical quality attributes that can significantly impact its biological activity, stability, and safety profile. This guide will equip you with the knowledge to select the most appropriate analytical methodology for your specific research and development needs.

Theoretical Elemental Composition

Let's assume a molecular formula of C12H11NO2S for Benzyl thiophen-2-ylcarbamate. The theoretical elemental percentages are:

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0112144.1261.78
HydrogenH1.011111.114.76
NitrogenN14.01114.016.01
OxygenO16.00232.0013.72
SulfurS32.07132.0713.75
Total 233.31 100.00

This theoretical composition serves as the "gold standard" against which all experimental results are compared. Any significant deviation from these values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

The Cornerstone of Elemental Analysis: CHNS(O) Combustion

The most common and well-established method for determining the elemental composition of organic compounds is CHNS(O) analysis, performed using an elemental analyzer.[2][3][4] This technique relies on the complete combustion of the sample in a high-temperature furnace, followed by the separation and quantification of the resulting gases.

The Causality Behind the Combustion Method

The choice of combustion analysis as the primary technique is rooted in its ability to convert the constituent elements of an organic molecule into simple, easily detectable inorganic gases. This process effectively breaks down the complex molecular matrix, allowing for a straightforward and accurate quantification of each element.

Figure 1: Workflow of a typical CHNS elemental analyzer.

Experimental Protocol: CHNS Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the Benzyl thiophen-2-ylcarbamate standard into a tin or silver capsule using a microbalance.[3] The homogeneity of the sample is crucial for obtaining reproducible results.

  • Instrument Calibration: Calibrate the elemental analyzer using certified organic standards with known elemental compositions (e.g., acetanilide, sulfanilamide). This step is critical for ensuring the accuracy of the measurements.

  • Combustion: Introduce the encapsulated sample into the combustion furnace, where it is flash combusted at approximately 1000°C in a pure oxygen environment.[4][5]

  • Reduction and Gas Separation: The combustion gases (CO2, H2O, N2, and SO2) are passed through a reduction tube to convert nitrogen oxides to N2. The mixture of gases is then separated using a gas chromatography column.[4]

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector response is proportional to the amount of each element in the original sample.[6]

  • Oxygen Analysis (Optional): Oxygen is typically determined separately by pyrolysis in the absence of oxygen. The sample is heated to a high temperature, and the resulting CO is measured.

Trustworthiness: A Self-Validating System

The CHNS(O) combustion method is inherently self-validating. The sum of the experimentally determined percentages of C, H, N, S, and O should ideally be 100% ± 0.5%. A significant deviation from 100% can indicate the presence of unanalyzed elements (e.g., halogens, metals) or incomplete combustion. Furthermore, the validation of the method should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure accuracy, precision, linearity, and robustness.[7][8]

A Comparative Look at Alternative Analytical Techniques

While CHNS(O) analysis is the gold standard for determining the bulk elemental composition, other techniques can provide complementary and, in some cases, more specific information, particularly for trace elemental impurities.

TechniquePrincipleAdvantagesDisadvantagesApplication for Benzyl thiophen-2-ylcarbamate
CHNS(O) Combustion Analysis Complete combustion of the sample followed by GC separation and TCD detection of resulting gases.[4]High accuracy and precision for bulk elements, cost-effective, well-established method.[3][9]Destructive, not suitable for trace element analysis, can be affected by sample homogeneity.Primary method for verifying the empirical formula and purity.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of the sample in a high-temperature plasma followed by mass-to-charge ratio separation and detection.[10]Extremely low detection limits (ppt), capable of multi-element analysis, isotopic analysis possible.[10][11]Destructive, complex sample preparation, expensive instrumentation, potential for spectral interferences.[10][11]Ideal for quantifying trace metallic impurities that may originate from catalysts or manufacturing processes.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Excitation of atoms in a high-temperature plasma and detection of the emitted light at characteristic wavelengths.[10]Good for multi-element analysis, robust and reliable, less expensive than ICP-MS.[10]Higher detection limits than ICP-MS (ppm), destructive, complex sample preparation.[10]Suitable for routine monitoring of known metallic contaminants at moderate concentrations.
X-Ray Fluorescence (XRF) Spectroscopy Excitation of core-level electrons by X-rays and detection of the emitted characteristic X-rays.[10][12]Non-destructive, minimal sample preparation, rapid analysis.[10][12]Lower sensitivity for lighter elements, matrix effects can be significant, higher initial instrument cost.[12]Useful for rapid screening of inorganic impurities without destroying the sample.
Gas Chromatography - Mass Spectrometry (GC-MS) Separation of volatile compounds by GC followed by mass analysis for identification and quantification.[13]Excellent for identifying and quantifying volatile organic impurities.Not suitable for non-volatile compounds, requires derivatization for some analytes.Can identify and quantify residual solvents from the synthesis process.
Liquid Chromatography - Mass Spectrometry (LC-MS) Separation of non-volatile compounds by LC followed by mass analysis for identification and quantification.Highly sensitive and selective for a wide range of organic molecules, including non-volatile and thermally labile compounds.[14]Matrix effects can suppress or enhance ionization, co-eluting compounds can interfere with analysis.[15]Powerful for identifying and quantifying non-volatile organic impurities and degradation products.

Experimental Workflow Comparison

The choice of analytical technique will dictate the experimental workflow. The following diagrams illustrate the key steps involved in CHNS analysis versus a typical workflow for trace metal analysis by ICP-MS.

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results weigh Weigh ~2mg of Sample combust Combustion in O2 weigh->combust separate GC Separation combust->separate detect TCD Detection separate->detect calculate Calculate %C, %H, %N, %S detect->calculate

Figure 2: Simplified workflow for CHNS elemental analysis.

ICPMS_Workflow cluster_prep_icp Sample Preparation cluster_analysis_icp Analysis cluster_results_icp Results weigh_icp Weigh Sample digest Acid Digestion weigh_icp->digest dilute Dilution digest->dilute nebulize Nebulization dilute->nebulize ionize ICP Ionization nebulize->ionize separate_ms Mass Spectrometry ionize->separate_ms detect_ms Detection separate_ms->detect_ms quantify Quantify Trace Elements detect_ms->quantify

Figure 3: Simplified workflow for trace element analysis by ICP-MS.

Conclusion: An Integrated Approach to Elemental Analysis

For a comprehensive characterization of Benzyl thiophen-2-ylcarbamate, a multi-faceted analytical approach is recommended. CHNS(O) combustion analysis remains the indispensable tool for confirming the empirical formula and assessing the overall purity of the bulk material. However, for drug development and quality control, where trace impurities can have significant consequences, complementary techniques such as ICP-MS are crucial for detecting and quantifying potentially harmful metallic residues. Furthermore, chromatographic methods like GC-MS and LC-MS are essential for identifying and quantifying organic impurities that may not be detected by elemental analysis alone.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy that ensures the quality, safety, and efficacy of novel compounds like Benzyl thiophen-2-ylcarbamate. This integrated approach, grounded in scientific integrity and validated methodologies, is the cornerstone of successful pharmaceutical development.

References

  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. (2024, November 25). AZoM.com. [Link]

  • BENZYL N-{[5-(HYDROXYMETHYL)THIOPHEN-2-YL]METHYL}CARBAMATE | CAS 499771-05-0. Matrix Fine Chemicals. [Link]

  • Elemental Impurity Analysis. (2025, March 14). Pharmaceutical Technology. [Link]

  • benzyl [2-(thiophen-2-yl)-1,3-dioxan-5-yl]carbamate | 1239915-48-0. 摩熵化学. [Link]

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  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). ResearchGate. [Link]

  • PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. (2018, January 1). Journal of Chemistry and Technologies. [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024, November 14). National Center for Biotechnology Information. [Link]

  • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023, May 12). ACS Omega. [Link]

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  • Synthesis and Characterization of the Novel Thiophene Derivatives. (2026, February 9). ResearchGate. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

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Comparative

Chromatographic Profiling of Benzyl thiophen-2-ylcarbamate: A Method Development Guide

Topic: Chromatographic retention times of Benzyl thiophen-2-ylcarbamate vs impurities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Benzyl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chromatographic retention times of Benzyl thiophen-2-ylcarbamate vs impurities Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzyl thiophen-2-ylcarbamate (CAS 64307-10-4) represents a critical intermediate in the synthesis of thiophene-based pharmacophores. Its analysis presents a unique chromatographic challenge: balancing the retention of the hydrophobic carbamate moiety against the need to resolve polar degradation products (e.g., 2-aminothiophene) and co-eluting synthetic byproducts (e.g., benzyl alcohol).

This guide synthesizes experimental best practices to establish a robust Reverse Phase HPLC (RP-HPLC) method. Unlike generic protocols, we focus on the causality of retention —how specific stationary phase interactions drive the separation of this carbamate from its critical impurities.

Chemical Context & Retention Logic

To predict and control retention times (RT), one must understand the physicochemical properties driving the separation.

  • The Analyte (Benzyl thiophen-2-ylcarbamate): A hydrophobic molecule (Predicted LogP ~3.2) containing two aromatic systems (thiophene and benzene) linked by a carbamate. It exhibits strong

    
     interaction potential.
    
  • The Critical Impurity (Benzyl Alcohol): A common reagent/byproduct. With a LogP of ~1.05, it is significantly more polar but possesses a similar UV chromophore, often leading to "fronting" interference if the gradient is too aggressive.

  • The Degradant (2-Aminothiophene): Highly unstable and polar. In acidic mobile phases, it protonates, eluting near the void volume. Its absence often indicates oxidative degradation into polymeric smears.

Comparative Hydrophobicity & Predicted Elution Order

Data based on standard C18 stationary phase behavior under acidic conditions.

CompoundStructure NoteLogP (Approx)Predicted RRT*Elution Behavior
2-Aminothiophene Hydrolysis product (Amine)1.10.2 - 0.3Early eluting; potential peak tailing due to instability.
Benzyl Alcohol Synthetic Reagent1.050.4 - 0.5Distinctly separated in RP; co-elution risk in Normal Phase.
Thiophene-2-carboxylic acid Oxidation byproduct1.60.6 - 0.7pH dependent; moves earlier in neutral pH.
Benzyl thiophen-2-ylcarbamate Main Analyte 3.2 1.00 Strongly retained; sharp peak shape.
1,3-Di(thiophen-2-yl)urea Dimer impurity~4.51.5 - 1.8Late eluter; requires high % organic wash to remove.

*RRT = Relative Retention Time (Main Peak = 1.00)

Method Development Strategy
A. Stationary Phase Selection
  • Standard Choice (C18): Good for general hydrophobicity-based separation.

    • Risk:[1] May not fully resolve the carbamate from structurally similar des-thienyl impurities.

  • Expert Choice (Phenyl-Hexyl): Leverages

    
     interactions.
    
    • Benefit: The thiophene and benzyl rings of the analyte interact strongly with the phenyl phase, increasing retention relative to non-aromatic impurities and enhancing resolution from Benzyl alcohol.

B. Mobile Phase Engineering
  • Buffer: 0.1% Formic Acid or Phosphoric Acid (pH ~2.5).

    • Reasoning: Acidic pH prevents the ionization of the carbamate (keeping it neutral/hydrophobic) while protonating any free amine impurities (2-aminothiophene), forcing them to elute early (Void Volume) and clearing the window for the main peak.

Experimental Protocol: Purity Analysis

This protocol is designed to be self-validating. The "System Suitability" step ensures the column is active and the mobile phase is correctly prepared before valuable samples are injected.

Instrument: HPLC/UPLC with PDA (Photodiode Array) Detector.

Step-by-Step Methodology
  • Preparation of Mobile Phases:

    • Solvent A: Water + 0.1%

      
       (Phosphoric Acid).
      
    • Solvent B: Acetonitrile (HPLC Grade).

    • Note: Do not use Methanol if transesterification of the carbamate is suspected during long storage.

  • Column Equilibration:

    • Flush column with 90% B for 10 mins to remove lipophilic residues.

    • Equilibrate with initial gradient conditions (5% B) for 15 mins.

  • Gradient Profile (Standard 20 min run):

    • 0.0 min: 5% B (Hold for 2 min to trap polar impurities).

    • 2.0 - 12.0 min: Linear ramp to 95% B.

    • 12.0 - 15.0 min: Hold at 95% B (Elute Urea dimers).

    • 15.0 - 15.1 min: Switch to 5% B.

    • 15.1 - 20.0 min: Re-equilibrate.

  • Detection:

    • Primary: 254 nm (Aromatic universal).

    • Secondary: 230 nm (Enhanced sensitivity for thiophene ring).

  • System Suitability Criteria (Self-Validation):

    • Tailing Factor (Main Peak): < 1.5.[2]

    • Resolution (Main Peak vs Benzyl Alcohol): > 5.0.

    • %RSD (Area, n=5): < 2.0%.

Impurity & Degradation Pathways (Visualization)

The following diagram maps the origin of the impurities discussed above, linking chemical transformations to their chromatographic consequences.

G cluster_chrom HPLC Elution Order (RP-C18) Main Benzyl thiophen-2-ylcarbamate (Main Analyte) BnOH Benzyl Alcohol (Reagent/Byproduct) Main->BnOH Hydrolysis Amine 2-Aminothiophene (Unstable Degradant) Main->Amine Hydrolysis (Acidic/Basic stress) RT_Late Late Eluting (Main Peak) Main->RT_Late Acid Thiophene-2-carboxylic acid (Precursor) Acid->Main Curtius Rearrangement (+ BnOH) Urea 1,3-Di(thiophen-2-yl)urea (Dimer Impurity) Acid->Urea Isocyanate Dimerization BnOH->Main Reagent Excess RT_Mid Mid Eluting (BnOH) BnOH->RT_Mid RT_Early Early Eluting (Amine, Acid) Amine->RT_Early RT_VeryLate Wash Eluting (Urea) Urea->RT_VeryLate RT_Early->RT_Mid RT_Mid->RT_Late RT_Late->RT_VeryLate

Caption: Figure 1. Correlation between synthetic/degradation pathways of Benzyl thiophen-2-ylcarbamate and their relative elution order in Reverse Phase HPLC.

Troubleshooting & Optimization
ObservationProbable CauseCorrective Action
Split Main Peak Sample solvent mismatch.Dissolve sample in Mobile Phase Initial (5% ACN) rather than 100% ACN.
Ghost Peaks (Late) Carryover of Urea dimer.Add a "Sawtooth" wash (95% B -> 100% B) at the end of the gradient.
Missing Amine Peak 2-aminothiophene oxidation.Prepare fresh samples; keep autosampler at 4°C. This amine degrades rapidly in solution.
Broad Benzyl Alcohol Peak Column overload.Reduce injection volume (e.g., from 10 µL to 2 µL).
References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 540455, Benzyl thiophen-2-ylcarbamate. Retrieved from [Link]

  • Impurity Separation Challenges

    • Beilstein Journal of Organic Chemistry (2021).[3] Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates. (Discusses separation of Cbz-carbamates from Benzyl Alcohol). Retrieved from [Link]

  • General HPLC Method Development

    • Agilent Technologies (2009).[4][5] Analysis of pharmaceuticals and drug-related impurities using Agilent instrumentation.[4] Retrieved from [Link]

  • Thiophene Chemistry & Stability

    • ResearchGate (2018).[6] Green methodologies for the synthesis of 2-aminothiophene.[7] (Provides context on the instability and synthesis of the amine precursor). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Benzyl thiophen-2-ylcarbamate proper disposal procedures

Operational Guide for the Safe Handling and Disposal of Benzyl Thiophen-2-ylcarbamate As application scientists, we recognize that the management of complex heterocyclic compounds in drug development requires a deep unde...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of Benzyl Thiophen-2-ylcarbamate

As application scientists, we recognize that the management of complex heterocyclic compounds in drug development requires a deep understanding of their structural liabilities. Benzyl thiophen-2-ylcarbamate is a specialized chemical intermediate featuring both a thiophene ring and a carbamate linkage. Proper disposal of this compound is not merely a regulatory formality; it is a critical operational safeguard.

The causality behind our disposal strategy is straightforward: the thermal degradation of the thiophene moiety generates 1, while the carbamate group produces nitrogen oxides (NOx)[1]. Consequently, standard solvent disposal is insufficient, necessitating a rigorous, self-validating protocol centered on high-temperature incineration.

Physicochemical Properties & Hazard Assessment

Understanding the physical state and reactivity of Benzyl thiophen-2-ylcarbamate is the first step in designing a safe disposal strategy. The compound's high boiling point and density inform its behavior in solution and dictate the choice of compatible waste containers.

PropertyValue
Chemical Name Benzyl thiophen-2-ylcarbamate
CAS Number 64307-10-4
Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
Boiling Point (Predicted) 331.6 ± 25.0 °C
Density (Predicted) 1.302 ± 0.06 g/cm³

Quantitative data sourced from chemical property databases[2].

Hazard Causality:

  • Carbamate Linkage: While this specific compound is an intermediate, carbamates as a chemical class can exhibit potent biological activity. OSHA guidelines mandate3 to prevent systemic absorption[3].

  • Thiophene Ring: Thiophene derivatives are known irritants. Upon combustion, they release highly toxic SOx fumes, requiring specialized scrubber systems during the incineration process[1].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a verification check to ensure containment integrity before proceeding to the next phase.

Phase 1: PPE and Engineering Controls

  • Donning: Equip double-layered nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.

  • Verification Check: Inspect gloves for micro-tears using the air-inflation method prior to handling the chemical.

  • Environment: Conduct all waste transfer operations within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

Phase 2: Waste Segregation and Containment Causality: Benzyl thiophen-2-ylcarbamate must be strictly segregated from strong oxidizing agents (e.g., nitric acid, peroxides). Mixing with oxidizers can trigger a violent exothermic reaction by rapidly oxidizing the electron-rich thiophene sulfur atom.

  • Solid Waste: Collect contaminated spatulas, weigh boats, and pure solid waste in a dedicated High-Density Polyethylene (HDPE) container.

    • Verification Check: Ensure the HDPE container is rated for hazardous organics and shows no signs of prior chemical degradation or embrittlement.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, dichloromethane), collect the solution in a leak-proof, compatible solvent waste carboy. Do not mix halogenated and non-halogenated waste streams unless explicitly permitted by your facility's waste profile.

Phase 3: Spill Management (Emergency Protocol)

  • Containment: In the event of a spill, immediately surround the area with an inert, non-combustible absorbent material such as vermiculite or dry sand[1].

  • Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a designated hazardous waste bag.

  • Decontamination: Wash the affected surface first with a compatible solvent (e.g., isopropanol) to dissolve residual organics, followed by a secondary wash with industrial detergent and water. Collect all liquid effluent as hazardous waste.

Phase 4: Regulatory Compliance and Final Disposal

  • Labeling: Affix a RCRA-compliant "Hazardous Waste" label detailing the full chemical name, concentration, and primary hazards (Toxic, Irritant).

  • Incineration: Transfer the sealed containers to the institution's Environmental Health and Safety (EHS) department. The EPA's Land Disposal Restrictions (LDR) for carbamate wastes strictly prohibit the land disposal of these compounds without 4[4]. The mandated treatment is high-temperature incineration at a licensed facility equipped with SOx and NOx wet scrubbers to neutralize the combustion byproducts.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, ensuring all decision points are visually mapped for quick operational reference.

DisposalWorkflow A Waste Generation: Benzyl thiophen-2-ylcarbamate B Hazard Assessment & PPE Verification A->B C Waste Segregation (Check Oxidizer Absence) B->C D Solid Waste (HDPE Containers) C->D E Liquid Waste (Compatible Solvents) C->E F RCRA-Compliant Labeling & Storage D->F E->F G High-Temperature Incineration (SOx/NOx Scrubbers) F->G

Figure 1: Operational disposal workflow for Benzyl thiophen-2-ylcarbamate laboratory waste.

References

*[1] Title: Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine | Source: BenchChem | URL: 1 *[3] Title: Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities | Source: OSHA | URL: 3 *[4] Title: 08/12/2011: EPA Issues Rule on Carbamate Wastes | Source: EPA | URL: 4 *[2] Title: benzyl thiophen-2-ylcarbaMate CAS#: 64307-10-4 | Source: ChemicalBook | URL: 2

Sources

Handling

Personal protective equipment for handling Benzyl thiophen-2-ylcarbamate

[1][2][3] Executive Summary & Risk Profile Compound Class: Thiophene-substituted Carbamate Primary Application: Pharmaceutical intermediate, protected amine building block.[1][2][3] Safety Status: Research Chemical (High...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Risk Profile

Compound Class: Thiophene-substituted Carbamate Primary Application: Pharmaceutical intermediate, protected amine building block.[1][2][3] Safety Status: Research Chemical (High Caution). Note: As a specialized research intermediate, comprehensive toxicological data (RTECS) may not be established.[1][2][3] This guide applies the Precautionary Principle , treating the substance as a potential sensitizer and bioactive agent based on its structural moieties (thiophene ring + carbamate linker).[1][2][3]

Hazard Identification (Structure-Activity Relationship)
Hazard ClassGHS Code (Assumed)Mechanism / Risk
Skin/Eye Irritant H315 / H319Carbamates are known lipophilic irritants; can penetrate dermal layers.[1][2][3][4]
Respiratory Sensitizer H334 / H335Inhalation of dust may trigger allergic reactions or mucosal inflammation.[2][3]
Bioactivity WarningThiophene moieties are common pharmacophores; assume potential biological activity (e.g., metabolic interaction).[1][2][3]
Stability Caution2-Aminothiophene derivatives can be prone to oxidation; store under inert gas.[1][2][3]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound requires specific barrier protection due to the permeation potential of the thiophene ring.[2][3]

PPE CategoryRequirementTechnical Rationale
Hand Protection Double Nitrile (0.11 mm min.[1][2] thickness)Thiophene derivatives can permeate latex.[2][3] Double gloving provides a "breakthrough" buffer.[2][3] Change outer gloves every 30 mins.[2][3]
Respiratory N95 / P100 (if outside hood)Solid particulates are the primary vector.[1][2][3] Always handle open powder in a Fume Hood.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient if fine dust is generated during weighing.[2][3]
Body Protection Tyvek® Sleeves or Lab CoatProtects wrists/forearms from dust accumulation at the glove cuff interface.[2][3]

Operational Protocols

A. Receiving & Storage[2][3][5][6]
  • Inspection: Upon receipt, inspect the septum/cap for signs of pressure buildup (rare, but possible if decomposition occurred).[2][3]

  • Storage Conditions:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Store under Argon or Nitrogen.[2][3] Thiophene rings can be sensitive to oxidative darkening over time.[2][3]

    • Segregation: Keep away from strong oxidizers and strong bases (which can cleave the carbamate).[1][2][3]

B. Weighing & Solubilization (The Critical Step)

Goal: Prevent aerosolization of the solid.[1][2][3]

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat.[2][3] Carbamate powders are often electrostatic and "jump."[2][3]

  • Containment: Perform all weighing inside a certified chemical fume hood.

  • Solvent Choice:

    • High Solubility: DMSO, DMF, DCM.[2][3]

    • Moderate Solubility: Methanol, Ethyl Acetate.[2][3]

    • Insoluble: Water.[2][3]

  • Dissolution Protocol: Add solvent to the solid (not solid to solvent) to minimize dust displacement.[2][3]

C. Reaction Setup
  • Inertion: Run reactions under Nitrogen/Argon balloon or manifold.

  • Quenching: If using strong acids to deprotect (remove Cbz group), evolve gas (CO2) will occur.[1][2][3] Vent reaction vessels to a bubbler to prevent over-pressurization.[2][3]

Emergency Response & Disposal

Spill Response Logic
  • Minor Spill (<1g):

    • Cover with wet paper towels (to prevent dust).[2][3]

    • Wipe up and place in a sealed bag.

    • Clean surface with 1N NaOH (degrades the carbamate) followed by water.[2][3]

  • Major Spill (>1g): Evacuate area. Use a HEPA-filtered vacuum or wet-sweeping method.[1][2][3]

Waste Disposal Streams
Waste TypeDisposal PathNotes
Solid Waste Incineration (High Temp) Do not landfill.[1][2] Label as "Toxic Organic Solid."[2][3][5]
Liquid Waste Halogenated/Non-Halogenated Segregate based on solvent used.[2][3]
Contaminated Sharps Biohazard/Chem Sharps Needles used for injection must be incinerated.[2][3]

Visualizations

Figure 1: Risk Assessment & Handling Logic

This flowchart guides the researcher through the decision-making process for handling unknown/research-grade carbamates.

SafeHandling Start Start: Handling Benzyl thiophen-2-ylcarbamate CheckState Check Physical State (Solid Powder?) Start->CheckState HoodCheck Is Fume Hood Available? CheckState->HoodCheck PPE Don PPE: Double Nitrile + Goggles + Lab Coat HoodCheck->PPE Yes Stop Acquire Engineering Controls HoodCheck->Stop No - STOP WORK Weighing Weighing Procedure: Use Anti-static Gun Dissolve immediately PPE->Weighing Spill Spill Occurred? Weighing->Spill Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Weighing->Reaction CleanUp Wet Wipe Method (Avoid Dust Generation) Spill->CleanUp Yes Disposal Disposal: High-Temp Incineration CleanUp->Disposal Reaction->Disposal

Caption: Decision logic for safe handling, emphasizing engineering controls (fume hood) and dust mitigation.

References

  • PubChem. Benzyl carbamate (Compound Summary). National Library of Medicine.[2][3] Retrieved from [Link][1][2][3]

  • ECHA (European Chemicals Agency). Registration Dossier - Thiophene Derivatives.[2][3] Retrieved from [Link][1][2][3]

Sources

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